Anabasine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXNODSVITPGV-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185782 | |
| Record name | Anabasine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31945-06-9 | |
| Record name | Anabasine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anabasine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANABASINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anabasine Dihydrochloride: A Technical Guide to its Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)
An in-depth technical guide by a Senior Application Scientist
Executive Summary
Anabasine, a naturally occurring tobacco alkaloid and structural isomer of nicotine, functions as a subtype-selective agonist at nicotinic acetylcholine receptors (nAChRs).[1] Unlike nicotine, which is a potent agonist at α4β2* nAChRs, anabasine displays a distinct pharmacological profile. It acts as a high-affinity full agonist at the homomeric α7 nAChR subtype, while functioning as a low-affinity partial agonist at heteromeric α4β2 nAChRs.[2][3][4] This guide provides a detailed examination of the molecular interactions, subtype-specific functional outcomes, and key experimental methodologies used to characterize the mechanism of action of anabasine dihydrochloride on nAChRs. We will explore the structural basis for its binding, the causality behind its differential efficacy at various receptor subtypes, and provide validated protocols for its study, positioning anabasine as a critical tool for nAChR research and a lead compound for therapeutic development.
Introduction to Anabasine and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine and anabasine, leads to a conformational change that opens a central ion channel, resulting in cation influx and neuronal depolarization.
Anabasine is a pyridine and piperidine alkaloid found in trace amounts in Nicotiana species.[1] Its chemical similarity to nicotine has prompted extensive investigation into its pharmacological properties. However, subtle structural differences confer a unique mechanism of action that is highly dependent on the specific subunit composition of the nAChR pentamer. Understanding this mechanism is crucial for researchers leveraging anabasine as a pharmacological probe and for drug development professionals exploring nAChR subtypes as therapeutic targets for cognitive disorders and addiction.[5][6]
Molecular Pharmacology of the Anabasine-nAChR Interaction
The interaction of anabasine with nAChRs is a multi-step process governed by its chemical structure and the specific microenvironment of the receptor's binding pocket.
The Orthosteric Binding Site
The agonist binding site on nAChRs is located at the interface between two adjacent subunits. The "principal" component, typically an α subunit (e.g., α4, α7), forms an aromatic "box" of amino acid residues that engage the cationic head of the ligand through a cation-π interaction.[7] The "complementary" component, provided by the adjacent subunit (e.g., β2, or another α7), contributes to binding primarily through hydrogen bond interactions with the ligand's hydrogen bond acceptor (the pyridine nitrogen in anabasine).[7]
The Pharmacologically Active Form of Anabasine
Under physiological pH, anabasine exists in a dynamic equilibrium between three forms: a cyclic imine, an open-chain ammonium-ketone, and a cyclic iminium monocation.[8] Experimental evidence strongly indicates that the monocationic cyclic iminium is the form that avidly binds to and activates nAChRs.[8][9][10] This was determined by synthesizing stable analogs of each form and testing their activity; only the analog representing the cyclic iminium displayed potencies and binding affinities comparable to anabasine itself.[8][10] This finding is critical for experimental design, as pH can influence the concentration of the active species.
Caption: Hypothetical binding of anabasine to the nAChR orthosteric site.
Subtype Selectivity and Functional Profile
Anabasine's defining characteristic is its differential activity across nAChR subtypes. This selectivity is the foundation of its utility as a research tool and therapeutic lead.
α7 nAChR: Full Agonism
Anabasine is a potent and full agonist at the α7 nAChR subtype.[3][11] Studies using Xenopus oocytes expressing homomeric α7 receptors show that while nicotine acts as a partial agonist, anabasine can elicit a maximal response equivalent to that of the endogenous agonist, acetylcholine.[2] It exhibits a high binding affinity for this subtype, with reported Ki values as low as 0.058 μM.[12] The α7 nAChR is densely expressed in brain regions associated with learning and memory, such as the hippocampus, making anabasine's potent agonism at this site a subject of intense research for treating cognitive deficits.[3][5]
α4β2 nAChR: Partial Agonism
In stark contrast to its effects on α7 receptors, anabasine is a partial agonist with significantly lower affinity and efficacy at α4β2 nAChRs compared to nicotine.[2][3] Binding studies confirm a lower affinity, with a reported Ki of 0.26 μM.[12] This partial agonism means that even at saturating concentrations, anabasine cannot activate the α4β2 receptor to the same maximal level as a full agonist. This property is significant because the α4β2 subtype is central to the rewarding and addictive properties of nicotine.[4] Computational studies have correlated the binding affinity of nicotinoids at the α4β2 receptor with their addictive potential.[13][14]
Muscle and Autonomic nAChRs
Anabasine is a potent agonist at fetal muscle-type nAChRs, inducing depolarization with an EC50 of 0.7 μM in TE671 cells.[15][16] At higher concentrations, it can also act as an ion channel blocker for the muscle-type receptor.[2] In the autonomic nervous system, it is roughly equipotent with nicotine at sympathetic ganglia receptors but less potent at parasympathetic ganglia receptors, suggesting differential subunit compositions in these tissues.[2]
Data Summary
| Receptor Subtype | Anabasine Action | Binding Affinity (Ki) | Functional Potency (EC50) / Efficacy | Reference(s) |
| Rat α7 | Full Agonist | 0.058 µM | Full efficacy (vs. ACh) | [2][12] |
| Rat α4β2 | Partial Agonist | 0.26 µM | Partial efficacy (vs. Nicotine) | [2][12] |
| Fish Skeletal Muscle | Agonist / Blocker | 7.2 µM | - | [12] |
| Human Fetal Muscle | Agonist | - | 0.7 µM | [15][16] |
Methodologies for Characterizing Anabasine-nAChR Interactions
A comprehensive understanding of anabasine's mechanism of action requires a combination of binding and functional assays. The choice of methodology is driven by the specific question being addressed, from determining binding affinity to quantifying functional efficacy.
Protocol 1: Radioligand Competition Binding Assay for α7 nAChRs
Causality: This protocol is designed to determine the binding affinity (Ki) of anabasine for the α7 nAChR. It relies on the principle of competitive displacement of a high-affinity radiolabeled antagonist, [¹²⁵I]α-bungarotoxin, from the receptor by the unlabeled test compound (anabasine). The resulting IC50 value is converted to a Ki using the Cheng-Prusoff equation, providing a quantitative measure of affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing α7 nAChRs (e.g., TE671) in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[10]
-
Assay Setup: In a 96-well plate, add membrane preparations (e.g., 200 µg protein), a fixed concentration of [¹²⁵I]α-bungarotoxin (e.g., 0.5 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).[10]
-
Nonspecific Binding: In a parallel set of wells, determine nonspecific binding by adding a saturating concentration of a known non-radioactive ligand (e.g., 1 µM nicotine or unlabeled α-bungarotoxin) in place of anabasine.
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at 37°C for α7 nAChRs).[10]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of anabasine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Discovery and Historical Context of Anabasine
Abstract
This guide provides a comprehensive technical overview of the discovery and historical context of anabasine, a pyridine alkaloid with significant toxicological and pharmacological properties. We will trace its journey from initial isolation in the Soviet Union to its independent discovery in the Americas, detailing the chemical detective work that elucidated its structure and the race to achieve its synthesis. This document explores the causality behind the experimental choices of the time, grounding the narrative in the scientific milieu of the early 20th century. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical accounts with modern understanding to offer a complete picture of anabasine's enduring relevance as an insecticide, a teratogen, and a molecular scaffold for new therapeutic agents.
Introduction: The Age of Alkaloids
The early 20th century was a fervent period for natural product chemistry. Alkaloids—naturally occurring organic compounds containing at least one nitrogen atom—were at the forefront of this exploration. Following the isolation of morphine in the early 1800s, chemists were in a race to isolate and characterize these potent, biologically active molecules from plant sources. By the 1920s, the fundamental techniques of extraction, purification, and elemental analysis were well-established, yet the determination of complex molecular structures remained a formidable challenge, relying on painstaking chemical degradation and clever inference. It was in this environment of intense scientific inquiry that anabasine emerged from a hardy, leafless shrub in the steppes of Central Asia.
Chapter 1: A Discovery from the Steppes: Isolation from Anabasis aphylla
The story of anabasine begins with the systematic investigation of the flora of the Soviet Union. The alkaloid was first isolated in 1931 by Soviet chemists A. P. Orekhov and G. P. Men'shikov from the plant Anabasis aphylla L.[1][2]. This resilient, many-branched shrub is native to the arid regions surrounding the Caspian Sea and Central Asia[2]. Known locally for its toxicity, the plant was a prime candidate for containing potent bioactive compounds.
The choice to investigate Anabasis aphylla was likely driven by a combination of ethnobotanical knowledge and a systematic government-led effort to identify domestic sources of valuable chemicals, including potential medicines and pesticides[2][3].
Experimental Protocol: Historical Alkaloid Extraction
While the precise, unpublished laboratory notes of Orekhov and Men'shikov are not readily accessible, a probable workflow for the isolation of a volatile, basic alkaloid like anabasine can be reconstructed based on the common practices of the era. The process would have been a self-validating system, where the success of each step was confirmed by the increasing purity and characteristic reactions of the final product.
Step 1: Material Preparation & Pulverization
-
Action: Aerial parts of Anabasis aphylla were harvested, dried, and ground into a fine powder.
-
Causality: Increasing the surface area of the plant material is critical for efficient solvent extraction of the target alkaloids.
Step 2: Basification and Extraction
-
Action: The powdered plant material was moistened with a solution of sodium carbonate or ammonia. This slurry was then subjected to exhaustive extraction with an organic solvent like diethyl ether or chloroform.
-
Causality: Anabasine, like most alkaloids, exists as a salt in the plant's acidic vacuole. Basification converts the alkaloid salt into its free base form, which is soluble in nonpolar organic solvents, allowing it to be separated from the bulk of the plant matrix.
Step 3: Acidic Back-Extraction
-
Action: The organic solvent containing the crude alkaloid mixture was shaken vigorously with a dilute aqueous acid (e.g., 5% sulfuric or hydrochloric acid). The aqueous layer was collected.
-
Causality: This step reverses the process. The free base alkaloid is protonated by the acid, forming a water-soluble salt. This efficiently transfers the alkaloid into the aqueous phase, leaving behind many non-basic, lipid-soluble impurities in the organic layer. This acid-base manipulation is a classic and highly effective purification technique for alkaloids.
Step 4: Liberation and Final Extraction
-
Action: The acidic aqueous solution was again made strongly basic with sodium hydroxide. This liberated the anabasine free base, which often separated as an oily layer. This was then re-extracted back into a fresh portion of diethyl ether.
-
Causality: This step serves to concentrate the alkaloid and remove any acid-soluble impurities.
Step 5: Distillation
-
Action: The final ether extract was dried, and the solvent was evaporated. The resulting crude anabasine oil was purified by vacuum distillation.
-
Causality: Anabasine is a liquid at room temperature.[4] Vacuum distillation was the definitive method for purifying such compounds, separating the target molecule based on its boiling point under reduced pressure, which prevents thermal degradation.
Caption: Fig. 1: Reconstructed workflow for anabasine isolation (c. 1931).
Chapter 2: A Tale of Two Continents: Structural Elucidation
While Orekhov was characterizing his new alkaloid in the USSR, a parallel discovery was unfolding in the United States. In 1930, chemist C. R. Smith synthesized the compound and by 1935, had isolated the same molecule from tree tobacco (Nicotiana glauca), a plant native to South America.[5][6] Unaware of the Soviet work, Smith's group named their discovery "neonicotine" due to its chemical similarity to nicotine; both are pyridine alkaloids.[5]
The definitive structural elucidation, however, was accomplished by the masterful Austrian chemist Ernst Späth. Späth was a titan in the field of alkaloid chemistry, renowned for his meticulous degradation experiments that broke down complex molecules into smaller, identifiable fragments.
The key pieces of evidence that led to the correct structure of anabasine [3-(2-Piperidinyl)pyridine] were:
-
Molecular Formula: Elemental analysis and molecular weight determination established the formula as C₁₀H₁₄N₂.[5] This immediately showed it to be an isomer of nicotine.
-
Oxidation: Strong oxidation of anabasine with chromic acid yielded nicotinic acid (pyridine-3-carboxylic acid). This was a crucial finding, proving that anabasine contained a pyridine ring substituted at the 3-position, just like nicotine.[7]
-
Dehydrogenation: Catalytic dehydrogenation of anabasine over palladium yielded a compound identified as 2,3'-bipyridyl. This experiment was the linchpin. It demonstrated that the second nitrogen-containing ring was a piperidine ring (a saturated six-membered ring) and that it was attached to the pyridine ring's 3-position via its own 2-position.
-
Synthesis: The final, irrefutable proof came from synthesis. Späth and others successfully synthesized 3-(2-Piperidinyl)pyridine, and the synthetic product was shown to be identical to the natural anabasine isolated from Anabasis aphylla and the "neonicotine" from Nicotiana glauca.[5]
Caption: Fig. 2: Logical flow of anabasine's structural elucidation.
Chapter 3: The Race for Synthesis
The first total synthesis of anabaseine, a related compound, was achieved by Späth and Mamoli in 1936.[8] The synthesis of anabasine itself followed routes that confirmed its structure. A common historical synthetic approach involved the condensation of N-benzoyl-2-piperidone with ethyl nicotinate, followed by hydrolysis, decarboxylation, and reduction. More modern and efficient enantioselective syntheses have since been developed to produce specific optical isomers for pharmacological studies.[9]
Chapter 4: Early Pharmacological Profile and Applications
From its very discovery, anabasine's potent biological activity was evident. Its structural similarity to nicotine correctly suggested that it would act on the nervous system.
Insecticidal Use
The most significant historical application of anabasine was as an insecticide.[1][6] Anabasine sulfate was produced on a large scale and widely used in the former Soviet Union to control agricultural pests, a practice that continued until the 1970s.[3][5] Its mechanism of action, like nicotine's, is the agonism of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[5][10] This leads to overstimulation, paralysis, and death. Anabasine proved to be a potent, broad-spectrum, non-persistent botanical insecticide.[5][11]
Toxicology and Teratogenicity
Anabasine is a potent neurotoxin in vertebrates, including humans.[4] Its acute toxicity is similar to or greater than that of nicotine.[4][11] Poisoning can occur from ingestion of Nicotiana glauca leaves, leading to severe symptoms including nausea, respiratory depression, and potentially death by cardiac arrest.[4][6]
A critical aspect of anabasine's toxicological profile, particularly for drug development professionals, is its teratogenicity. Ingestion of N. glauca by livestock during gestation is known to cause birth defects, such as cleft palate and arthrogryposis (multiple joint contractures).[4][6] This teratogenic effect is a major red flag and highlights the need for careful toxicological screening of any anabasine-derived compounds.
| Compound | LD₅₀ (Intravenous, mice) | Primary Mechanism of Action | Known Teratogen (Livestock) |
| Anabasine | 11-16 mg/kg[6] | nAChR Agonist[6][10] | Yes[4][6] |
| Nicotine | ~0.3-0.8 mg/kg | nAChR Agonist | Yes |
| Nornicotine | Data varies | nAChR Agonist | Yes |
Table 1: Comparative Toxicology of Anabasine and Related Tobacco Alkaloids.
Chapter 5: Modern Context and Enduring Relevance
Despite its toxicity, anabasine's unique structure continues to interest scientists. It is present in trace amounts in tobacco smoke and can be used as a specific biomarker for tobacco use, as it is not a metabolite of nicotine.[6][12] This is particularly useful for verifying abstinence in individuals using nicotine replacement therapy.[12]
Furthermore, the anabasine scaffold has served as a template for the synthesis of new chemical entities. Derivatives have been explored as selective α7 nAChR agonists, which are targets for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[4] This demonstrates the classic path in drug development: a toxic natural product, once understood, can be modified to create safer, more specific therapeutic agents. The biosynthesis of anabasine, involving the coupling of a lysine-derived piperidine ring with a nicotinic acid-derived pyridine ring, has also been a subject of detailed study.[4][13]
Conclusion
The history of anabasine is a microcosm of 20th-century natural product chemistry. Its discovery was a product of systematic botanical screening, its structural elucidation a triumph of classical chemical degradation and logic, and its primary application a reflection of the need for effective pesticides before the advent of modern synthetic chemistry. Today, while its use as an insecticide is obsolete in most parts of the world, anabasine's legacy persists.[11][14] It serves as a potent reminder of the toxic potential of natural compounds and stands as a valuable molecular scaffold, offering enduring possibilities for the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. acs.org [acs.org]
- 2. Anabasis aphylla - Wikipedia [en.wikipedia.org]
- 3. Anabasis (plant) - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Anabasine - Wikipedia [en.wikipedia.org]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. acs.org [acs.org]
- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anabasine [sitem.herts.ac.uk]
An In-Depth Technical Guide to the Natural Sources and Extraction Methods of Anabasine
Introduction
Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to nicotine, with the chemical formula C₁₀H₁₄N₂.[1][2] This compound is of significant interest to researchers in pharmacology, toxicology, and drug development due to its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] Historically used as an insecticide, its derivatives are now being explored for potential therapeutic applications, including as analgesics and cognitive enhancers.[1] Furthermore, anabasine serves as a reliable biomarker for exposure to tobacco smoke, as it is present in trace amounts in tobacco products.[1][2] This guide provides a comprehensive overview of the principal natural sources of anabasine and details the methodologies for its extraction and purification, aimed at professionals in the scientific and drug development fields.
Chemical Profile of Anabasine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molar Mass | 162.23 g/mol | [4] |
| Appearance | Colorless to yellow liquid; darkens on exposure to air | [4] |
| Boiling Point | 270-272 °C | [4] |
| Solubility in Water | Highly soluble (up to 1000 mg/mL at 25 °C) | [1][3] |
| pKa | 11.00 | [4] |
| logP (pH 7.2) | 0.97 | [4] |
Part 1: Principal Natural Sources and Biosynthesis
Key Botanical Sources
Anabasine is predominantly found in two plant species, often in significant concentrations:
-
Anabasis aphylla : This shrub, native to Central Asia, is the most prominent source of anabasine. The alkaloid content in the dried aerial parts of A. aphylla can range from 1-2%, with some reports indicating up to 2.6% of the dry weight.[1][4]
-
Nicotiana glauca (Tree Tobacco) : Native to South America but now widely naturalized, N. glauca is another major source of anabasine.[1][5] The concentration in its leaves can be substantial, with studies reporting values around 1.3% of the dried plant material.[6]
While these are the primary sources, anabasine also occurs as a minor alkaloid in other Nicotiana species, including the common tobacco plant, Nicotiana tabacum.[1][2]
Biosynthesis Pathway
The biosynthesis of anabasine is closely related to that of nicotine. The pathway involves the condensation of a pyridine ring, derived from nicotinic acid, with a piperidine ring.[1][7] The piperidine ring is formed from the amino acid lysine via the intermediate Δ¹-piperideine.[1][7] This synthesis primarily occurs in the roots of the plant, after which the alkaloid is translocated to the leaves.[1]
Part 2: Extraction Methodologies
The extraction of anabasine from plant matrices leverages its chemical properties, particularly its basicity and solubility.[8] As an alkaloid, anabasine exists in plants as a salt of various organic acids.[9] Extraction protocols are designed to convert this salt form into the free base, which has different solubility characteristics, thereby enabling its separation from other plant constituents.
Foundational Principle: Acid-Base Extraction
The core of classical alkaloid extraction relies on pH-dependent solubility.[8]
-
In acidic conditions (low pH) , the nitrogen atoms in the anabasine molecule become protonated, forming a salt. This salt form is soluble in polar solvents like water and alcohol.[8][10]
-
In alkaline conditions (high pH) , the anabasine salt is converted to its free base form. The free base is significantly more soluble in non-polar organic solvents (e.g., chloroform, ether, dichloromethane) and less soluble in water.[8][11]
This differential solubility is the key to separating anabasine from the bulk of the plant material.
Caption: Fig 1. Principle of pH-dependent alkaloid extraction.
Classical Solvent Extraction: The Stas-Otto Method
This widely used method is a robust technique for isolating alkaloids.[10][11] The causality behind each step is critical for achieving high purity and yield.
Detailed Protocol:
-
Sample Preparation :
-
Action : Dry the plant material (leaves and stems of N. glauca or A. aphylla) at 40-50°C to a constant weight. Grind the dried material into a moderately coarse powder (e.g., 20-40 mesh).[9][12]
-
Rationale : Drying prevents enzymatic degradation and microbial growth. Grinding increases the surface area, facilitating efficient solvent penetration into the plant cells.[12] If the material is rich in lipids, a pre-extraction with a non-polar solvent like n-hexane is performed to remove fats that could interfere with subsequent steps.[12]
-
-
Liberation of the Free Base :
-
Action : Moisten the powdered plant material with an alkaline solution, such as 10% ammonia (NH₄OH) or calcium hydroxide (lime), to form a paste.[10][11]
-
Rationale : The alkali converts the anabasine salts present in the plant tissue into the free alkaloidal base.[9][11] This is essential for its subsequent extraction into an organic solvent.
-
-
Extraction with Organic Solvent :
-
Action : Pack the alkalized plant material into a Soxhlet apparatus and extract continuously with a suitable organic solvent like chloroform, ether, or dichloromethane for 6-8 hours.[12]
-
Rationale : The free base is soluble in these solvents. Continuous extraction in a Soxhlet apparatus ensures that the plant material is repeatedly exposed to fresh solvent, maximizing the extraction efficiency.
-
-
Acidic Aqueous Extraction (Purification Step 1) :
-
Action : Concentrate the organic extract under reduced pressure. Resuspend the residue in the organic solvent and transfer it to a separatory funnel. Extract this solution several times with a dilute acid, such as 2% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9]
-
Rationale : This step transfers the anabasine back into an aqueous phase. The acidic solution protonates the anabasine, forming a water-soluble salt. Many non-basic impurities (like pigments and lipids) remain in the organic layer, which is then discarded.[11]
-
-
Re-liberation and Final Extraction (Purification Step 2) :
-
Action : Combine the acidic aqueous extracts. Make this solution alkaline by slowly adding a base (e.g., concentrated NH₄OH) until the pH is >10. The anabasine will precipitate or form an oily layer. Extract this alkaline solution multiple times with an immiscible organic solvent (e.g., chloroform).[11]
-
Rationale : This step converts the anabasine salt back to its free base form, which is then extracted into the fresh organic solvent, leaving behind water-soluble impurities.
-
-
Final Processing :
-
Action : Combine the final organic extracts. Dry the solution over anhydrous sodium sulfate to remove residual water. Filter and evaporate the solvent under vacuum to yield crude anabasine.[9]
-
Rationale : Removal of water is crucial before evaporation to prevent hydrolysis and to obtain a pure, solvent-free product.
-
Caption: Fig 2. General workflow for solvent extraction of Anabasine.
Modern and Green Extraction Techniques
While effective, classical solvent extraction can be time-consuming and uses large volumes of organic solvents. Modern techniques offer improvements in efficiency, speed, and environmental impact.
Ultrasound-Assisted Extraction (UAE)
-
Principle : UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration and mass transfer.[13][14][15] This leads to higher extraction efficiency in a shorter time and at lower temperatures.[16]
-
Advantages : Reduced extraction time and solvent consumption, increased yield, and suitability for heat-sensitive compounds.[15][16]
-
Typical Parameters : An ethanol-water mixture is often used as the solvent. Key parameters to optimize include temperature (30-70°C), time (15-45 min), solvent-to-solid ratio, and ethanol concentration.[14]
Supercritical Fluid Extraction (SFE)
-
Principle : SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas. It has low viscosity and high diffusivity, allowing it to penetrate the plant matrix efficiently, while its solvating power can be tuned by adjusting pressure and temperature.[17]
-
Advantages : SFE is considered a green technology because CO₂ is non-toxic, non-flammable, and easily removed from the final product by simple depressurization, leaving no solvent residue. It offers high selectivity for non-polar to moderately polar compounds.
-
Application to Anabasine : While CO₂ is non-polar, its polarity can be increased by adding a co-solvent (modifier) like ethanol or methanol, making it suitable for extracting moderately polar alkaloids like anabasine.
Comparative Analysis of Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Classical Solvent Extraction | pH-dependent differential solubility in immiscible solvents.[11] | Robust, well-established, requires basic laboratory equipment. | Time-consuming, large solvent volumes required, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell disruption and mass transfer.[14][15] | Fast, efficient, reduced solvent and energy consumption, good for thermolabile compounds.[16][18] | Potential for free radical formation, scalability can be challenging. |
| Supercritical Fluid Extraction (SFE) | Tunable solvating power of a fluid above its critical point (e.g., CO₂).[19] | "Green" method, no solvent residue, high selectivity, fast extraction. | High initial equipment cost, may require co-solvents for polar compounds.[17] |
Part 3: Purification and Analysis
Crude anabasine extracts typically require further purification to isolate the compound to a high degree of purity required for research and development.
Purification Techniques
-
Chromatography : Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are the most effective methods for purifying anabasine from minor alkaloids and other co-extracted impurities.[9] Reversed-phase HPLC using a C18 column is commonly employed.[20][21]
Analytical Characterization
The identity and purity of the extracted anabasine must be confirmed using analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile alkaloids like anabasine.[20][22] The mass spectrum provides a molecular fingerprint for definitive identification.[22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS offers high sensitivity and specificity for quantifying anabasine in complex matrices, such as biological fluids or crude plant extracts.[23][24][25][26] It is the gold standard for trace-level analysis.[21]
Conclusion and Future Outlook
Anabasine remains a molecule of high interest due to its distinct pharmacological profile. The primary botanical sources, Anabasis aphylla and Nicotiana glauca, provide a reliable and concentrated supply. While traditional acid-base solvent extraction is a time-tested and effective method, modern green chemistry approaches like Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer significant advantages in terms of efficiency, speed, and environmental sustainability. The choice of extraction method will depend on the desired scale, purity requirements, and available resources. As research into the therapeutic potential of anabasine and its derivatives continues, the development of optimized, scalable, and sustainable extraction and purification protocols will be paramount.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute respiratory failure due to Nicotiana glauca ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Ultrasound-Assisted Extraction of Some Bioactive Compounds from Tobacco Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Supercritical Fluid Extraction Kinetics of Cherry Seed Oil: Kinetics Modeling and ANN Optimization [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. mdpi.com [mdpi.com]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. sdiarticle4.com [sdiarticle4.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Anabasine Dihydrochloride for Nicotinic Acetylcholine Receptor Subtypes
This guide provides a detailed exploration of the binding and functional characteristics of anabasine dihydrochloride at various nicotinic acetylcholine receptor (nAChR) subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key binding affinity data, elucidates the underlying experimental methodologies, and offers insights into the functional consequences of these interactions.
Introduction: Anabasine as a Nicotinic Ligand
Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a notable agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2][3] The diverse family of nAChRs, formed by various combinations of α and β subunits, presents a spectrum of pharmacological profiles. Anabasine exhibits a distinct pattern of affinity and efficacy across these subtypes, making it a valuable pharmacological tool and a subject of interest for therapeutic development. This guide will delve into the specifics of its interaction with key nAChR subtypes, including the α4β2 and α7 receptors.
Binding Affinity Profile of Anabasine at nAChR Subtypes
The interaction of anabasine with nAChR subtypes is characterized by its binding affinity (Ki), concentration for 50% inhibition (IC50), and effective concentration for 50% of maximal response (EC50). Anabasine generally demonstrates a higher affinity for the α7 subtype compared to the α4β2 subtype.[4] It acts as a full agonist at α7 nAChRs while functioning as a partial agonist at α4β2 nAChRs.[4]
| Receptor Subtype | Ligand | Parameter | Value (µM) | Species/System | Reference(s) |
| α7 | (+)-Anabasine | Ki | 0.058 | Rat | |
| α4β2 | (+)-Anabasine | Ki | 0.26 | Rat | |
| α4β2 | Anabasine | EC50 | 0.9 | Human (CHO cells) | [5] |
| Muscle-type | (+)-Anabasine | Ki | 7.2 | Fish | |
| Muscle-type | Anabasine | EC50 | 0.7 | Human (TE671 cells) | [6] |
Note: The dihydrochloride salt form of anabasine is typically used in experimental settings to ensure solubility in aqueous buffers. The binding data presented reflects the activity of the anabasine cation.
Methodologies for Determining Binding Affinity and Functionality
The characterization of anabasine's interaction with nAChRs relies on robust experimental techniques. Radioligand binding assays and two-electrode voltage clamp electrophysiology are two cornerstone methodologies in this field.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for a receptor.[7] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled ligand (in this case, anabasine), allowing for the determination of the unlabeled ligand's binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Setup:
-
A constant concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7 nAChRs) is used.[9][10]
-
Increasing concentrations of unlabeled this compound are added to a series of assay tubes or plates.
-
Control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand) are included.[7]
-
-
Incubation:
-
The prepared membranes are added to the assay tubes/plates.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[8]
-
-
Separation and Quantification:
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[7]
-
The data are plotted as the percentage of specific binding versus the logarithm of the anabasine concentration.
-
A non-linear regression analysis is used to determine the IC50 value.
-
The inhibitor constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
To assess the functional activity of anabasine (i.e., whether it is an agonist, antagonist, or partial agonist) and to determine its potency (EC50), electrophysiological techniques are employed. The two-electrode voltage clamp (TEVC) method is particularly well-suited for studying ligand-gated ion channels expressed in large cells like Xenopus oocytes.[11][12][13][14]
Experimental Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA encoding the specific nAChR subunits of interest is injected into the oocytes.
-
The oocytes are incubated for several days to allow for receptor expression on the cell membrane.[11]
-
-
TEVC Setup:
-
An oocyte expressing the target nAChR is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.[12][14]
-
A feedback amplifier maintains the oocyte's membrane potential at a constant holding potential (e.g., -70 mV).[13]
-
-
Drug Application and Data Acquisition:
-
A baseline current is recorded.
-
This compound at various concentrations is applied to the oocyte via the perfusion system.
-
The binding of anabasine to the nAChRs causes the ion channel to open, resulting in an inward current of cations.[2]
-
This current is measured by the TEVC setup.
-
-
Data Analysis:
-
The peak current response at each anabasine concentration is measured.
-
The data are normalized to the maximum response and plotted as a dose-response curve.
-
Non-linear regression is used to fit the data and determine the EC50 value and the maximum efficacy (Emax) relative to a full agonist like acetylcholine.
-
nAChR Signaling Pathway
The binding of an agonist like anabasine to a nAChR initiates a cascade of events. The canonical pathway involves the direct influx of cations, leading to membrane depolarization.
Diagram of Nicotinic Acetylcholine Receptor Signaling
Caption: Agonist-induced nAChR signaling pathway.
In addition to this direct ionotropic signaling, nAChRs, particularly the α7 subtype, can also engage in metabotropic signaling, influencing intracellular calcium levels and modulating other signaling cascades.
Conclusion and Future Directions
This compound serves as a valuable pharmacological probe for the study of nicotinic acetylcholine receptors due to its subtype-selective binding affinities and functional activities. Its higher affinity and full agonism at α7 nAChRs, coupled with its partial agonism at α4β2 nAChRs, provide a unique profile for dissecting the roles of these receptor subtypes in various physiological and pathological processes.[4] The methodologies outlined in this guide represent the standard for characterizing such ligand-receptor interactions, ensuring data integrity and reproducibility. Future research may focus on leveraging the distinct pharmacological profile of anabasine and its derivatives to develop novel therapeutics for neurological and psychiatric disorders where nAChR modulation is a key strategy.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anabasine - Ace Therapeutics [acetherapeutics.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Anabasine: A Technical Guide to In Vivo Pharmacokinetics and Metabolism
An in-depth technical guide by a Senior Application Scientist
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Situating Anabasine in Modern Research
Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to the more extensively studied nicotine.[1] Found in plants of the Nicotiana genus, particularly tree tobacco (Nicotiana glauca), it is also a minor alkaloid in common tobacco (Nicotiana tabacum).[1][2] While historically used as an insecticide, anabasine is gaining renewed interest in pharmacology and toxicology.[1][3] Its presence in biological fluids serves as a specific biomarker for exposure to tobacco products, distinguishing it from nicotine replacement therapies (NRT).[4][5][6] Furthermore, as a nicotinic acetylcholine receptor (nAChR) agonist, its pharmacological and cognitive effects are under active investigation, presenting potential therapeutic avenues and toxicological challenges.[1][7][8]
This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of anabasine. It is designed to equip researchers with the foundational knowledge and practical methodologies required to design, execute, and interpret studies involving this complex alkaloid. We will move beyond simple data reporting to explore the causal relationships that underpin experimental design and data interpretation in the study of anabasine's fate within a biological system.
Section 1: The Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)
The journey of anabasine through a biological system is governed by its ADME properties. Understanding this profile is critical for predicting its efficacy, toxicity, and utility as a biomarker.
Absorption
Anabasine is readily absorbed systemically following exposure. In the context of tobacco use, this occurs primarily through inhalation of smoke, where it is present in trace amounts.[1] Its detection in the urine of smokers is clear evidence of efficient absorption from the lungs into the bloodstream.[5][9] Evidence also suggests that anabasine is well-absorbed from the skin and mucous membranes, a crucial consideration for evaluating occupational or environmental exposure risks.[10] Following oral administration, a study indicated that a significant portion of the dose (approximately 70%) is excreted unchanged in the urine, suggesting substantial oral bioavailability, although the exact fraction absorbed is not explicitly detailed.[9]
Distribution
Once absorbed, anabasine is distributed throughout the body. While specific tissue distribution studies for anabasine are not extensively detailed in current literature, its structural similarity to nicotine and other alkaloids suggests it likely distributes to various tissues. A study on the related alkaloid anatabine, for instance, demonstrated high brain penetration in rodents, with brain exposure being 3.5 times higher than plasma exposure.[11] While this cannot be directly extrapolated, it provides a logical basis for hypothesizing that anabasine may also cross the blood-brain barrier, which is consistent with its observed effects on memory and attention in animal models.[7][8]
Metabolism
The metabolism of anabasine appears to be limited compared to that of nicotine.[9] This is a key characteristic that influences its longer half-life and its utility as a biomarker. The primary metabolic transformations identified are Phase I oxidation and Phase II conjugation.
-
Phase I Metabolism: In vitro studies using liver and lung homogenates from various species (rat, rabbit, guinea pig) have identified oxidative metabolites.[10][12] The two primary products are N-hydroxyanabasine and anabasine-1'(2')-nitrone .[12] The specific cytochrome P450 (CYP450) enzymes responsible for these transformations in vivo have not been definitively identified, though CYP enzymes are the primary catalysts for the oxidation of many xenobiotics, including the structurally similar nicotine.[13][14]
-
Phase II Metabolism: Glucuronide conjugation is a confirmed pathway for anabasine metabolism. Analysis of smokers' urine revealed the presence of anabasine-glucuronide.[9][15] One study quantified this, finding that the median ratio of glucuronidated to free anabasine was 0.3, indicating that while conjugation occurs, a substantial portion of the compound remains unconjugated.[9][15]
The limited extent of metabolism is a critical factor. Unlike nicotine, which is extensively metabolized (primarily by CYP2A6) to cotinine and other metabolites, a large fraction of an anabasine dose survives first-pass and systemic metabolism.[9][13]
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Anabasine Dihydrochloride: A Technical Guide to its Teratogenic Effects and Developmental Toxicity
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a potent teratogen in several species.[1] Its dihydrochloride salt is the form often used in research. This technical guide provides an in-depth analysis of the teratogenic and developmental toxicity of anabasine. We will explore its primary mechanism of action via nicotinic acetylcholine receptors (nAChRs), the downstream signaling pathways implicated in its toxicity, and the characteristic developmental abnormalities observed in animal models. Furthermore, this guide details established experimental protocols for the in vivo and in vitro assessment of anabasine's developmental toxicity and discusses the comparative toxicology across different species. This document is intended to be a comprehensive resource for researchers investigating the effects of anabasine and other nAChR agonists on embryonic development.
Introduction: The Toxicological Profile of Anabasine
Anabasine is a structural isomer of nicotine and is found in various tobacco species, most notably as the principal alkaloid in tree tobacco (Nicotiana glauca).[1] It has been utilized as an insecticide and is also present in trace amounts in tobacco smoke, serving as a biomarker for tobacco exposure.[2][3] Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), and in high doses, it can lead to a depolarizing block of nerve transmission, with symptoms resembling nicotine poisoning, which can be fatal.[4][5][6][7]
The teratogenic potential of anabasine has been well-documented in livestock that have ingested plants containing this alkaloid, leading to congenital defects in their offspring.[1] The dihydrochloride salt of anabasine is a water-soluble form that is often used for research purposes. Understanding the mechanisms through which anabasine dihydrochloride exerts its teratogenic effects is crucial for assessing the risks associated with exposure to this and similar compounds during pregnancy.
Mechanistic Insights into Anabasine-Induced Teratogenicity
The teratogenic effects of anabasine are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[8] These ligand-gated ion channels are crucial for the development of the nervous and musculoskeletal systems.
The Role of Nicotinic Acetylcholine Receptors (nAChRs)
Anabasine acts as an agonist at various nAChR subtypes. It is a partial agonist at α4β2 nAChRs with a lower affinity than nicotine.[9] However, it is a full agonist at the α7 nAChR subtype, with a greater affinity than nicotine.[9] The α7 nAChR is highly permeable to calcium ions (Ca2+) and is expressed in various tissues during embryonic development, including the nervous system.[10][11]
The activation of nAChRs by anabasine leads to an influx of cations, primarily Ca2+, which acts as a second messenger, triggering a cascade of intracellular signaling events.[10]
Downstream Signaling Pathways
The influx of Ca2+ initiated by anabasine's binding to nAChRs, particularly the α7 subtype, can activate several downstream signaling pathways that are critical for normal development. These include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is essential for cell survival, growth, and proliferation.[12]
-
Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival.[11]
Disruption of these finely tuned signaling cascades during critical periods of embryonic development can lead to apoptosis, altered cell differentiation, and abnormal morphogenesis, ultimately resulting in congenital malformations.
Diagram of Anabasine's Proposed Mechanism of Action
Caption: Proposed signaling pathway for anabasine-induced teratogenicity.
Key Developmental Toxicities and Malformations
Exposure to anabasine during specific critical windows of gestation can lead to severe and characteristic congenital malformations.
Arthrogryposis
Arthrogryposis, or congenital joint contracture, is a hallmark of anabasine teratogenicity in livestock.[1][13] This condition is thought to arise from a lack of fetal movement (akinesia) during development.[2] Anabasine's agonistic action on nAChRs in the developing neuromuscular system can lead to muscle paralysis or sustained contraction, inhibiting normal fetal movement. This lack of movement prevents the normal development of joints, resulting in fixed and often twisted limbs.[2]
Cleft Palate
Cleft palate is another significant malformation induced by anabasine.[13] The development of the palate is a complex process involving the growth, elevation, and fusion of the palatal shelves. This process is highly dependent on fetal movement, including tongue movement. Anabasine-induced impairment of fetal movement can prevent the tongue from descending from between the palatal shelves, thus physically obstructing their fusion and leading to a cleft palate.
Other Potential Developmental Toxicities
While the most dramatic effects of anabasine are on the musculoskeletal system, its impact on the developing nervous system is also a concern. Studies in rats have shown that anabasine can affect memory and attention, suggesting the potential for developmental neurotoxicity.[9][14] Furthermore, anabasine has been shown to increase dopamine release in the midbrain, a characteristic it shares with other drugs of abuse.[15][16]
Experimental Models and Protocols for Assessing Developmental Toxicity
The study of anabasine's teratogenic effects relies on robust animal models and detailed experimental protocols.
Animal Models
-
Swine: The pig is a highly relevant model for studying anabasine-induced teratogenicity, as it exhibits malformations, such as arthrogryposis and cleft palate, that are similar to those seen in other livestock.[13]
-
Rats: Interestingly, the rat appears to be a poor model for the severe skeletal malformations caused by anabasine.[8] It is hypothesized that anabasine administration in rats does not sufficiently reduce fetal movement to induce these defects.[8]
-
Zebrafish: The zebrafish embryo is a useful in vivo model for assessing the developmental toxicity of chemical compounds. Its external and rapid development allows for real-time observation of morphological changes.
-
In Vitro Models: Cell culture systems, such as primary neural crest cells or myoblasts, can be used to investigate the direct cellular and molecular effects of anabasine.[17][18][19][20][21]
In Vivo Teratogenicity Study Protocol in Swine
This protocol is based on established studies that have successfully induced teratogenic effects with anabasine in swine.[13]
Objective: To assess the teratogenic potential of this compound in pregnant swine.
Materials:
-
Pregnant gilts (time-mated)
-
This compound
-
Vehicle for administration (e.g., gelatin capsules, feed)
-
Ultrasound equipment for pregnancy confirmation and fetal monitoring
-
Surgical instruments for Cesarean section
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimation and Housing: House pregnant gilts individually in appropriate facilities with controlled environmental conditions. Allow for an acclimation period of at least one week before the start of the study. Provide ad libitum access to water and a standard gestation diet.
-
Dose Preparation and Administration: Prepare the desired dose of this compound. For example, a dose of 2.6 mg/kg body weight administered twice daily has been shown to be teratogenic.[13] The compound can be administered orally in gelatin capsules or mixed with a small portion of the daily feed.
-
Dosing Regimen and Critical Windows:
-
Maternal Observations: Conduct daily clinical observations of the dams for any signs of toxicity, such as changes in behavior, appetite, or body weight.
-
Fetal Evaluation:
-
On approximately GD 100 (prior to term), euthanize the dams and perform a Cesarean section to retrieve the fetuses.
-
Record the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.
-
Examine each fetus for external malformations, paying close attention to the limbs and palate.
-
Weigh and measure each fetus.
-
A subset of fetuses should be fixed for visceral and skeletal examination (e.g., Alizarin red S staining for bone and Alcian blue for cartilage).
-
-
Data Analysis: Analyze the incidence of malformations, fetal body weights, and other reproductive parameters using appropriate statistical methods.
Diagram of Swine Teratogenicity Study Workflow
Caption: Workflow for an in vivo developmental toxicity study of anabasine in swine.
Quantitative Data Summary
| Species | Dose | Gestational Days of Exposure | Observed Teratogenic Effects | Incidence | Reference |
| Swine | 2.6 mg/kg (twice daily) | 43-53 | Arthrogryposis | 21 out of 26 offspring | [13] |
| Swine | 2.6 mg/kg (twice daily) | 30-37 | Cleft Palate | Over 75% of offspring | [13] |
| Rat | Up to 1000 µg/g in chow | 6-21 | No significant increase in cleft palate or scoliosis | Not significant | [8] |
Human Relevance and Risk Assessment
While there are no direct studies on the teratogenic effects of anabasine in pregnant women for ethical reasons, several lines of evidence suggest a potential for risk.
-
Human Poisoning Cases: Ingestion of Nicotiana glauca has led to severe poisoning and even death in humans, demonstrating its potent biological activity.[4][5][6][7][22]
-
Biomarker of Tobacco Exposure: Anabasine is a known component of tobacco smoke, and its presence in the body indicates exposure.[2][3] Maternal smoking is a well-established risk factor for adverse pregnancy outcomes.
-
Conservation of Mechanism: The nAChR system is highly conserved across mammals, suggesting that the mechanisms of anabasine toxicity observed in animal models could be relevant to humans.
Given the severe teratogenic effects observed in relevant animal models, exposure to anabasine during pregnancy should be avoided.
Conclusion
This compound is a potent developmental toxicant, with its teratogenic effects primarily mediated by its agonistic activity at nicotinic acetylcholine receptors, particularly the α7 subtype. The resulting disruption of intracellular calcium signaling and downstream pathways like PI3K/Akt and ERK during critical windows of development leads to severe malformations, including arthrogryposis and cleft palate. The swine model has proven to be invaluable for characterizing these effects. While direct human data is lacking, the potent and specific nature of anabasine's teratogenicity in animal models warrants significant caution regarding human exposure during pregnancy. Further research using in vitro models with human cells could provide more direct insights into the potential risks and the precise molecular events that are disrupted by this compound.
References
- 1. Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arthrogryposis: an update on clinical aspects, etiology, and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotiana glauca (Tree Tobacco) Intoxication—Two Cases in One Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotiana glauca (tree tobacco) intoxication--two cases in one family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Teratogenicity in swine of the tobacco alkaloid anabasine isolated from Nicotiana glauca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats. [scholars.duke.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Abuse potential of non-nicotine tobacco smoke components: acetaldehyde, nornicotine, cotinine, and anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of tenascin and embryonic basal lamina on the behavior and morphology of neural crest cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of early human neural crest development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neural Crest and the Development of the Enteric Nervous System - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Neural crest cell-autonomous roles of fibronectin in cardiovascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Completion of neural crest cell production and emigration is regulated by retinoic-acid-dependent inhibition of BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Anabasine: A Molecular Deep Dive into its Role as a Plant Defense Alkaloid
An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.
Abstract
Anabasine, a pyridine alkaloid structurally similar to nicotine, represents a potent example of chemical defense in the plant kingdom. Predominantly found in species such as tree tobacco (Nicotiana glauca), anabasine's ecological significance is intrinsically linked to its potent neurotoxicity.[1][2] This guide provides a comprehensive technical overview of anabasine, from its biosynthesis within the plant to its specific mode of action at the molecular level. We will explore its role as a defense metabolite against herbivores, detail robust methodologies for its extraction and quantification, and present validated experimental protocols for assessing its biological activity. This document is intended for researchers in chemical ecology, natural product chemistry, and pharmacology, offering foundational knowledge and practical insights into the study of this important plant metabolite.
The Anabasine Molecule: Biosynthesis and Chemical Profile
Anabasine [3-(2-Piperidinyl)pyridine] is a piperidine and pyridine alkaloid found primarily in plants of the Nicotiana genus, particularly N. glauca, and Anabasis aphylla.[2][3][4] Unlike the more famous nicotine, which is the principal alkaloid in Nicotiana tabacum, anabasine is the dominant alkaloid in N. glauca.[5][6] Its production is a sophisticated metabolic process, serving as a direct chemical shield against environmental pressures.
Biosynthetic Pathway
The biosynthesis of anabasine is a fascinating convergence of two distinct metabolic pathways: the lysine and the nicotinic acid (niacin) pathways. The piperidine ring of anabasine originates from the amino acid L-lysine.
-
Lysine to Cadaverine: The process begins with the decarboxylation of lysine, catalyzed by the enzyme lysine decarboxylase (LDC), to yield cadaverine.
-
Cadaverine to Δ1-piperideine: Cadaverine undergoes oxidative deamination by a diamine oxidase. This reaction forms 5-aminopentanal, which then spontaneously cyclizes to form the key intermediate, Δ1-piperideine.[7]
-
Condensation: Δ1-piperideine subsequently condenses with nicotinic acid (or a derivative thereof), which provides the pyridine ring, to form the anabasine skeleton.[7]
This pathway highlights an elegant metabolic strategy where a primary metabolite (lysine) is converted into a highly toxic secondary metabolite for defensive purposes.
Chemical and Physical Properties
Anabasine is a colorless to yellow oily liquid that is known to darken upon exposure to air and light.[1] Its chemical stability and solubility are key factors in both its biological function and the methods used for its extraction.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1][4] |
| Molar Mass | 162.236 g·mol⁻¹ | [2] |
| Boiling Point | 270-272 °C | [1] |
| Density | ~1.046 g/cm³ at 20 °C | [1] |
| Solubility | Soluble in water and most organic solvents | [1][8] |
| Structure | Isomer of Nicotine | [2] |
Ecological Role: A Potent Neurotoxin
The primary ecological function of anabasine is defense. Its high toxicity to a wide range of organisms, particularly insects, makes it a powerful deterrent against herbivory.[9]
Anti-Herbivore Defense
Anabasine serves as a potent insecticide.[8][10] Plants like N. glauca concentrate anabasine in their tissues, with leaves and fruits often having the highest concentrations, reaching over 1% of the dry weight in some cases.[5] When an insect herbivore ingests plant material containing anabasine, the alkaloid rapidly targets its central and peripheral nervous systems. This neurotoxic action leads to paralysis, cessation of feeding, and ultimately death, providing a highly effective defense for the plant.[5] Studies have demonstrated that even at sublethal concentrations, anabasine can impair insect motor function and development.
Molecular Mode of Action
The toxicity of anabasine stems from its function as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[2][4][11] These are ligand-gated ion channels crucial for synaptic transmission in the insect nervous system.
-
Binding and Activation: Anabasine mimics the endogenous neurotransmitter acetylcholine (ACh). It binds to the nAChR, causing the ion channel to open.
-
Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) leads to the depolarization of the postsynaptic membrane, triggering a nerve impulse.
-
Depolarizing Block: Unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE), anabasine is not. Its persistent binding leads to continuous stimulation and a prolonged state of depolarization. This "depolarizing block" prevents the neuron from repolarizing and firing further action potentials.
-
Paralysis and Death: The resulting blockade of neuromuscular transmission leads to spasms, paralysis, and death, often by respiratory failure.[12]
While its primary action is on nAChRs, some evidence suggests anabasine may also act as a weak cholinesterase inhibitor, further potentiating its toxic effects by preventing the breakdown of any remaining acetylcholine.[4][11] Anabasine shows a particularly high affinity for the α7 nAChR subtype.[13][14][15]
Toxicity Profile
Anabasine is highly toxic not only to insects but also to vertebrates, including mammals.[8][16] This broad-spectrum toxicity is a primary reason why its use as a commercial agricultural insecticide has been largely discontinued in many countries, in favor of more selective synthetic pesticides.[16] Accidental ingestion of N. glauca by livestock can lead to severe poisoning and teratogenic effects.[11] Human poisoning, though rare, is severe and characterized by rapid onset of nausea, vomiting, paralysis, and potential respiratory arrest.[12]
| Organism | Toxicity Metric | Value | Source |
| Pieris rapae (larvae) | EC₅₀ (topical) | 0.572 mg/larva | [5][8] |
| Mice | LD₅₀ (intravenous) | 11 - 16 mg/kg | [2] |
| Humans | Probable Oral Lethal Dose | < 5 mg/kg | [1] |
Experimental Methodologies
Studying anabasine requires robust protocols for its extraction from complex plant matrices, accurate quantification, and reliable bioassays to assess its ecological function.
Extraction and Quantification Workflow
The accurate quantification of anabasine is critical for ecological studies. The workflow below outlines a standard, validated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity, especially for differentiating anabasine from its isobaric isomer, nicotine.[6]
Protocol 1: Anabasine Extraction for LC-MS/MS
Causality: This protocol uses an acidified solvent to ensure the alkaloids, which are basic, are protonated and thus highly soluble in the polar extraction medium. The optional SPE step is crucial for removing matrix components (e.g., chlorophyll, lipids) that can interfere with LC-MS/MS analysis (ion suppression), thereby ensuring a self-validating and accurate quantification.
-
Sample Preparation: Lyophilize (freeze-dry) fresh plant tissue to a constant weight and grind into a fine, homogenous powder.
-
Extraction: Weigh approximately 100 mg of dried powder into a microcentrifuge tube. Add 1.0 mL of extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate in a water bath for 20 minutes.
-
Clarification: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants pooled.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for direct injection or prior to SPE cleanup.
-
Analysis: Analyze the sample using a validated LC-MS/MS method.[6][17] Chromatographic separation is essential to resolve anabasine from nicotine.[6] A C18 column with a gradient elution using mobile phases of water and acetonitrile (both with formic acid) is a common starting point.
Herbivory Bioassay
To empirically test the defensive role of anabasine, a controlled bioassay is necessary. This protocol describes a no-choice feeding assay using a generalist lepidopteran larva.
Protocol 2: Insecticidal Leaf Disc Bioassay
Causality: This design directly tests the effect of a known concentration of anabasine on herbivore feeding and survival. Using a solvent control is critical to ensure that any observed effects are due to the alkaloid itself and not the application medium. Mortality and consumption are direct, ecologically relevant metrics of defensive efficacy.
-
Insect Rearing: Use a laboratory-reared colony of a generalist herbivore (e.g., Spodoptera littoralis or Pieris rapae) to ensure uniform age and condition.[5]
-
Preparation of Treatment Solutions: Prepare a stock solution of pure anabasine standard in an appropriate solvent (e.g., 50% ethanol). Create a dilution series to test a range of ecologically relevant concentrations (e.g., 0.1% to 2.0% w/v). Prepare a solvent-only control.
-
Leaf Disc Preparation: Using a cork borer, punch discs from a suitable host plant leaf (e.g., cabbage for P. rapae).
-
Application: Evenly apply a precise volume (e.g., 20 µL) of each anabasine dilution or the solvent control to the surface of a leaf disc and allow the solvent to completely evaporate.
-
Assay Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce one pre-weighed, third-instar larva into each dish. Prepare at least 15-20 replicates per treatment level.
-
Incubation: Keep the dishes in a controlled environment (e.g., 25°C, 16:8 L:D cycle).
-
Data Collection: After 48 hours, record larval mortality. For surviving larvae, measure their final weight. The remaining leaf area can also be quantified (e.g., using image analysis software) to calculate consumption.
-
Analysis: Calculate mortality rates for each concentration. Use probit analysis to determine the EC₅₀ (Effective Concentration to cause 50% mortality) or LC₅₀ (Lethal Concentration).[8]
Conclusion and Future Directions
Anabasine is a classic example of a highly effective, nitrogen-based chemical defense in plants. Its neurotoxic properties, stemming from its potent agonism of nAChRs, provide a powerful deterrent against herbivory. While its broad-spectrum toxicity limits its direct application in modern agriculture, it remains a subject of significant interest. For drug development professionals, anabasine and its analogs serve as important pharmacological tools for probing the structure and function of nAChRs, which are implicated in various neurological conditions. Future research may focus on understanding the regulation of anabasine biosynthesis in response to herbivore attack, exploring the potential for synergistic or antagonistic interactions with other plant metabolites, and using anabasine as a scaffold for designing more selective and safer novel insecticides or therapeutic agents.
References
- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotine's Defensive Function in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]
- 12. Nicotiana glauca (Tree Tobacco) Intoxication—Two Cases in One Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Cell-Based Assay Protocols for Anabasine Dihydrochloride
Introduction
Anabasine is a piperidine alkaloid found as a minor component in tobacco (Nicotiana species) and is a structural isomer of nicotine.[1][2] Its primary mechanism of action is as a full agonist of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[3][4] Anabasine has demonstrated high affinity for several neuronal nAChR subtypes, including the α7 and α4β2 receptors.[5][6] The activation of these receptors by anabasine can trigger a range of cellular events, from ion influx and membrane depolarization to the modulation of downstream signaling pathways that influence cell survival, proliferation, and apoptosis.[7][8]
This guide provides a comprehensive framework of detailed, cell-based assay protocols for the in vitro characterization of anabasine dihydrochloride. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's cytotoxic profile, its effects on cell proliferation and apoptosis, and its specific impact on nAChR-mediated signaling cascades.
Part 1: Foundational Assays - Characterizing Cytotoxicity and Proliferation
A critical first step in characterizing any bioactive compound is to determine its dose-dependent effects on cell viability and proliferation. This establishes the appropriate concentration range for subsequent mechanistic studies, distinguishing between pharmacological and cytotoxic effects.
Recommended Cell Lines
The choice of cell line is paramount and should be guided by the expression of relevant nAChR subtypes.
| Cell Line | Tissue of Origin | Key nAChR Subunits Expressed | Rationale |
| SH-SY5Y | Human Neuroblastoma | α3, α5, α7, β2, β4[9][10][11] | A widely used model for neuronal function and neurodegenerative diseases; expresses multiple nAChR subtypes relevant to CNS effects.[12] |
| A549 | Human Lung Carcinoma | α7, α9[8][13][14] | A relevant model for studying the effects of tobacco alkaloids on lung cells; high expression of the α7 nAChR.[15] |
| TE671 | Human Rhabdomyosarcoma | Fetal muscle-type (α1)₂β1γδ | Expresses muscle-type nAChRs and has been used to characterize nAChR agonists like anabasine.[3][16] |
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the anabasine dilutions. Include vehicle-only wells (e.g., medium with 0.1% DMSO if used for stock solution) as a negative control and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: BrdU Assay for Cell Proliferation
Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[18][19] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[20]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. The incubation period should be chosen based on the cell line's doubling time.
-
BrdU Labeling: During the final 2-24 hours of the treatment incubation, add BrdU labeling solution to each well to a final concentration of 10 µM.[19][21] The optimal labeling time depends on the cell proliferation rate.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixative/denaturing solution (e.g., ethanol or a commercially available reagent) for 30 minutes at room temperature.[20][21] This step is crucial for exposing the incorporated BrdU to the antibody.
-
Antibody Incubation: Wash the wells with PBS. Add the detector anti-BrdU monoclonal antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. A colored product will develop.
-
Stop Reaction and Measurement: Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at 450 nm.
-
Data Analysis: Proliferation is expressed as the absorbance relative to control cells.
Part 2: Mechanistic Assays - Investigating Apoptosis Induction
If cytotoxicity is observed, it is crucial to determine the mode of cell death: apoptosis (programmed cell death) or necrosis. Apoptosis is an active, energy-dependent process characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).
Workflow for Investigating Cell Death
Caption: Decision workflow for cell death mechanism investigation.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[24]
-
Washing: Wash the cells once with cold 1X PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[22]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]
Protocol 4: Caspase-Glo® 3/7 Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis. The Caspase-Glo® 3/7 assay is a luminescence-based method that measures their activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[25] This cleavage releases aminoluciferin, a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[26]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[27] Allow it to equilibrate to room temperature.
-
Assay Procedure ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[27]
-
Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[27]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Luminescence is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to untreated controls.
Part 3: Target-Specific Assays - Probing nAChR Modulation
Anabasine's primary targets are nAChRs. Assays in this section are designed to confirm target engagement and quantify downstream signaling events.
nAChR Signaling Pathway Overview
nAChRs are ligand-gated ion channels. Agonist binding, such as by anabasine, opens the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). The resulting membrane depolarization and increase in intracellular calcium can activate voltage-gated calcium channels and trigger multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell survival and proliferation.
Caption: Simplified nAChR downstream signaling cascade.
Protocol 5: Calcium Flux Assay
Principle: A direct and rapid method to measure nAChR activation is to monitor the resulting influx of calcium. Fluorescent calcium indicators, such as Fluo-4 AM, are cell-permeant dyes that exhibit a large increase in fluorescence intensity upon binding to free Ca²⁺. This change can be measured in real-time using a fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y or A549) in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with Fluo-4 AM (2-5 µM) in the buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the buffer to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader equipped with injectors. Measure the baseline fluorescence for 10-20 seconds (Excitation ~494 nm / Emission ~516 nm).
-
Compound Injection and Measurement: Inject a solution of this compound into the wells while simultaneously continuing the fluorescence reading for 1-3 minutes. A rapid increase in fluorescence indicates Ca²⁺ influx.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F₀). Dose-response curves can be generated to determine the EC₅₀ for receptor activation.
Protocol 6: Western Blot for Downstream Signaling (p-ERK and p-Akt)
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. To assess the activation of the MAPK/ERK and PI3K/Akt pathways, antibodies that specifically recognize the phosphorylated (active) forms of ERK1/2 and Akt are used. The membranes are then stripped and re-probed with antibodies against the total forms of these proteins to normalize for protein loading.[28][29]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Culture cells in 6-well plates to 80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling. Treat with this compound for short time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[28] Incubate the membrane with a primary antibody against p-ERK1/2 or p-Akt (e.g., at a 1:1000 dilution in 5% BSA) overnight at 4°C.[30][31]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000) for 1 hour at room temperature.[28] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane using a mild stripping buffer and re-probe with antibodies for total ERK1/2 and total Akt to serve as loading controls.
-
Densitometry: Quantify the band intensities using software like ImageJ. Express the results as the ratio of phosphorylated protein to total protein.
Summary and Integrated Workflow
The protocols outlined provide a multi-faceted approach to characterize the in vitro cellular effects of this compound. By integrating data from foundational viability assays with mechanistic apoptosis and target-specific signaling studies, researchers can build a comprehensive profile of the compound's activity. This systematic progression ensures that observed effects are mechanistically linked to the compound's known targets, providing a solid foundation for further drug development or toxicological assessment.
Comprehensive Experimental Pipeline
Caption: Integrated workflow for anabasine characterization.
References
- 1. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tocris.com [tocris.com]
- 6. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Attenuation of Nicotine Effects on A549 Lung Cancer Cells by Synthetic α7 nAChR Antagonists APS7-2 and APS8-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors in human neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of the α7 nicotinic acetylcholine receptor in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of the α5 nAChR Subunit and α5SNP to Nicotine-Induced Proliferation and Migration of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of α7-nicotinic acetylcholine receptor in nicotine-induced invasion and epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. clyte.tech [clyte.tech]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-techne.com [bio-techne.com]
- 23. scispace.com [scispace.com]
- 24. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 26. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 27. promega.com [promega.com]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Preclinical Assessment of Anabasine Dihydrochloride: Rodent and Zebrafish Models
Introduction: Unveiling the Therapeutic Potential of Anabasine Dihydrochloride
Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Its interaction with these receptors, which are widely distributed throughout the central and peripheral nervous systems, suggests a broad range of physiological and neurological effects.[3][4] this compound, the salt form of this alkaloid, offers improved solubility and stability for research applications.[5]
While historically investigated for its insecticidal properties and as a biomarker for tobacco exposure, recent research has shed light on its potential as a modulator of cognitive function and its neuroprotective properties.[2][5][6] Studies have indicated that anabasine can improve memory and attention in animal models and may play a role in mitigating neurodegenerative processes.[5][6] Furthermore, its nicotine-like behavioral effects, such as attenuating nicotine withdrawal symptoms in rodents, suggest its potential in the development of smoking cessation therapies.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of rodent and zebrafish animal models to study the multifaceted effects of this compound. We will delve into the rationale behind model selection, detailed experimental protocols for behavioral and neurochemical analyses, and crucial considerations for data interpretation, all grounded in established scientific principles.
PART 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is paramount for the successful investigation of this compound's effects. Both rodent and zebrafish models offer unique advantages, and the selection should be guided by the specific research question, desired throughput, and available resources.
Rodent Models (Mice and Rats): The Gold Standard for In-Depth Neuropharmacology
Rodent models, particularly mice and rats, have long been the cornerstone of neuropharmacological research due to their well-characterized genetics, complex behavioral repertoires, and physiological similarities to humans.[9] They are indispensable for detailed mechanistic studies and for assessing complex cognitive and affective behaviors.
Key Advantages:
-
Complex Behavioral Analysis: Rodents exhibit a wide range of measurable behaviors relevant to human conditions, including anxiety, depression, learning, and memory.[10][11][12]
-
Established Protocols: A vast body of literature provides standardized and validated protocols for drug administration, behavioral testing, and neurochemical analysis in rodents.[13][14]
-
Translational Relevance: The neuroanatomical and neurochemical pathways in rodents share significant homology with those in humans, enhancing the translational potential of research findings.[4]
-
Genetic Manipulation: The availability of transgenic and knockout mouse models allows for the investigation of specific nAChR subunits involved in the effects of anabasine.[3][15]
Considerations:
-
Cost and Throughput: Rodent studies are generally more time-consuming and expensive than those using zebrafish.
-
Ethical Considerations: The use of mammals in research requires strict adherence to ethical guidelines and protocols to ensure animal welfare.
Zebrafish (Danio rerio): A Powerful High-Throughput Screening Platform
The zebrafish has emerged as a valuable model organism in neuropharmacology, offering a unique combination of genetic tractability and suitability for large-scale drug screening.[16][17][18][19] Their rapid development and optical transparency in the larval stage provide unparalleled opportunities for in vivo imaging and high-throughput behavioral analysis.
Key Advantages:
-
High-Throughput Screening: The small size, rapid development, and high fecundity of zebrafish make them ideal for screening large numbers of compounds or different concentrations of anabasine.[19][20]
-
Genetic Homology: Approximately 84% of human disease-associated genes have a counterpart in the zebrafish genome, including orthologues for nAChR subunits.[20]
-
Conserved Neurochemistry: The fundamental neurotransmitter systems, including the cholinergic system, are well-conserved between zebrafish and mammals.[16][18]
-
Cost-Effectiveness: Zebrafish are relatively inexpensive to maintain and breed compared to rodents.[20]
Considerations:
-
Behavioral Complexity: While zebrafish exhibit a range of quantifiable behaviors, they may not fully recapitulate the complex cognitive and emotional responses observed in mammals.
-
Drug Administration: Drug administration is typically achieved by immersion, which may not always reflect the intended clinical route of administration.
PART 2: Experimental Design and Protocols
A well-designed experimental plan is crucial for obtaining robust and reproducible data. This section outlines key experimental protocols for assessing the behavioral and neurochemical effects of this compound in both rodent and zebrafish models.
Drug Preparation and Administration
This compound Solution Preparation: this compound is soluble in water and saline.[2] For in vivo studies, it is recommended to dissolve the compound in sterile, isotonic saline (0.9% NaCl). The pH of the solution should be checked and adjusted to a physiological range (6.5-7.5) if necessary.
Rodent Administration Protocols: The choice of administration route depends on the desired pharmacokinetic profile and the specific research question.[13][14][21]
| Route | Description | Advantages | Considerations |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Rapid absorption, suitable for compounds that may be irritating.[13][14] | Risk of injuring internal organs.[14] |
| Subcutaneous (SC) | Injection into the loose skin, typically on the back of the neck. | Slower, more sustained absorption. | Less suitable for large volumes.[13][21] |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein). | Immediate systemic circulation and precise dose delivery.[13][14] | Requires technical skill and may be stressful for the animal. |
| Oral Gavage (PO) | Direct delivery into the stomach via a feeding tube. | Mimics the natural route of drug intake.[14][21] | Requires significant skill to avoid injury.[14][21] |
Protocol 1: Intraperitoneal (IP) Injection in Mice/Rats
-
Animal Restraint: Gently restrain the mouse or rat. For rats, a two-person technique is often preferred for safety and stability.
-
Injection Site Identification: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Using a 25-27 gauge needle for mice or a 23-25 gauge needle for rats, insert the needle at a 30-40° angle with the bevel facing up.[22]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe.
-
Injection: Slowly inject the this compound solution. The maximum recommended volume is typically 10 ml/kg.[21]
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Zebrafish Larvae Administration Protocol: For high-throughput screening, this compound is typically administered to larval zebrafish by direct immersion in their aqueous environment.[20]
Protocol 2: Drug Administration to Zebrafish Larvae
-
Preparation: Prepare a stock solution of this compound in embryo medium.
-
Dosing: In a multi-well plate, add the desired final concentrations of this compound to the wells containing the zebrafish larvae (typically 5-7 days post-fertilization).
-
Incubation: Incubate the larvae in the drug solution for the desired duration.
-
Washout: After the exposure period, transfer the larvae to fresh embryo medium to wash out the drug before behavioral testing.
Behavioral Assessments
A battery of behavioral tests can be employed to characterize the effects of this compound on locomotor activity, anxiety-like behavior, and cognitive function.
Locomotor Activity: Spontaneous locomotor activity is a fundamental measure of an animal's physical and mental state and can be modulated by psychoactive compounds.[23][24][25][26]
Protocol 3: Open Field Test for Rodents
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.[23][24][27]
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[26]
-
-
Interpretation: An increase in locomotor activity may indicate a stimulant effect, while a decrease could suggest sedation or anxiogenic-like effects.[25]
Anxiety-Like Behavior: The elevated plus maze is a widely used and validated test to assess anxiety-like behavior in rodents.[10][11][12][27]
Protocol 4: Elevated Plus Maze (EPM) for Rodents
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.[10][27]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.[27]
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[10]
Cognitive Function: The novel object recognition test is a common method to assess learning and memory in rodents.
Protocol 5: Novel Object Recognition (NOR) for Rodents
-
Habituation: Allow the animal to explore an empty open field arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a set period.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Data Analysis: Record the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact memory.
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a powerful technique that allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[28][29][30][31] This is particularly relevant for studying anabasine, as nAChR agonists are known to modulate dopamine release.[4][15][32]
Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Protocol 6: In Vivo Microdialysis in Rats
-
Stereotaxic Surgery:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[31]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[29][31]
-
Allow the system to equilibrate for 1-2 hours.[29]
-
Collect baseline dialysate samples (e.g., every 20 minutes).[29]
-
Administer this compound (or vehicle control).
-
Continue collecting dialysate samples for the desired duration.
-
-
Sample Analysis:
PART 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting the results of your study.
Quantitative Data Summary
| Parameter | Rodent Model (Example) | Zebrafish Model (Example) |
| This compound Dose Range | 0.1 - 2.0 mg/kg (IP) | 1 - 100 µM (immersion) |
| Primary Behavioral Endpoint | % Time in Open Arms (EPM) | Total Distance Moved (Locomotor Assay) |
| Primary Neurochemical Endpoint | % Change in Extracellular Dopamine | N/A (typically not performed in high-throughput screens) |
| Statistical Analysis | ANOVA followed by post-hoc tests | t-test or ANOVA |
Signaling Pathway Visualization
This compound exerts its effects by acting as an agonist at nAChRs. The binding of anabasine to these ligand-gated ion channels leads to their opening and an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the modulation of neurotransmitter release.
Caption: Anabasine's mechanism of action at the nAChR.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. Every effort should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
Conclusion
The strategic use of rodent and zebrafish models provides a powerful and complementary approach to elucidating the pharmacological profile of this compound. Rodent models offer unparalleled depth for detailed behavioral and neurochemical analyses, while zebrafish provide a high-throughput platform for initial screening and toxicity assessments. The protocols and guidelines presented in these application notes are intended to serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of this intriguing nicotinic acetylcholine receptor agonist. By employing rigorous experimental design and validated methodologies, the scientific community can continue to unravel the complex mechanisms of anabasine and its potential applications in neuroscience and drug discovery.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 3. Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anabasine Hydrochloride [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral methods to study anxiety in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 12. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Nicotinic Receptors Underlying Nicotine Dependence: Evidence from Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zebrafish models in neuropsychopharmacology and CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zebrafish models in neuropsychopharmacology and CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijbcp.com [ijbcp.com]
- 20. mdpi.com [mdpi.com]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. ntnu.edu [ntnu.edu]
- 23. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 24. news-medical.net [news-medical.net]
- 25. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 27. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 28. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
- 33. Neurotransmitter Analysis: HPLC-ECD vs. LC-MS/MS | Amuza Inc [amuzainc.com]
- 34. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]
- 35. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Analytical Methods for Detection and Quantification of Neurotransmitters | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Anabasine Dihydrochloride
Introduction: Unveiling the Nicotinic Action of Anabasine
Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine found naturally in plants of the Nicotiana genus, particularly tree tobacco (Nicotiana glauca).[1] It acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[2][3][4] The activation of these receptors by agonists like acetylcholine, nicotine, or anabasine leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization and cellular excitation.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing patch clamp electrophysiology to investigate the functional properties of Anabasine dihydrochloride. As a full agonist of nAChRs, Anabasine serves as an invaluable pharmacological tool for characterizing receptor subtype selectivity, activation kinetics, and downstream signaling pathways.[6][7] Understanding its interaction with specific nAChR subtypes, such as the predominant α4β2 and α7 receptors in the central nervous system, is vital for neuroscience research and the development of novel therapeutics targeting cholinergic systems.[8][9]
These protocols are designed to be self-validating, providing not just the procedural steps but also the scientific rationale behind them. By following these guidelines, researchers can generate robust and reproducible data on the electrophysiological effects of Anabasine.
Scientific Foundation: The Patch Clamp Technique for nAChR Analysis
The patch clamp technique is the undisputed "gold-standard" for studying ion channels, offering unparalleled resolution of channel activity.[10][11] In the whole-cell configuration, a glass micropipette forms a high-resistance "gigaohm seal" with the cell membrane.[10] A brief application of suction then ruptures the membrane patch, allowing for electrical access to the entire cell. This configuration enables the measurement of the sum of currents flowing through all ion channels on the cell surface.
Why this technique is ideal for studying Anabasine's effects:
-
Temporal Resolution: nAChR activation and ion flux occur on a millisecond timescale.[8] Patch clamp amplifiers can capture these rapid events, which is impossible with slower methods like ion flux assays.
-
Voltage Control: The whole-cell voltage-clamp mode allows the researcher to set the membrane potential to a specific value (the "holding potential"). This is critical because the driving force for ion movement through the nAChR channel is voltage-dependent. By holding the potential at a negative value (e.g., -60 mV), the inward flow of positive ions (Na⁺, Ca²⁺) upon Anabasine application is maximized, generating a measurable inward current.
-
Pharmacological Precision: The technique allows for the rapid application and washout of compounds like Anabasine.[12] This is essential for constructing accurate dose-response curves and studying phenomena like receptor desensitization, where prolonged agonist exposure leads to a non-conducting state.[13]
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines the logical flow for a typical experiment designed to characterize the effect of Anabasine on a specific nAChR subtype expressed in a heterologous system.
Caption: Experimental workflow for Anabasine patch clamp studies.
Quantitative Data Summary: Anabasine Potency at nAChR Subtypes
The potency of Anabasine varies depending on the subunit composition of the nAChR. The following table summarizes key binding affinity (Ki) and concentration-response (EC₅₀) values reported in the literature. This data is essential for designing experiments with appropriate concentration ranges.
| Parameter | Value | nAChR Subtype | Species/System | Reference |
| Kᵢ | 0.058 µM | α7 | Rat | --INVALID-LINK--[14] |
| Kᵢ | 0.26 µM | α4β2 | Rat | --INVALID-LINK--[14] |
| EC₅₀ | 0.7 µM | Fetal Muscle-type (α1₂β1γδ) | Human TE671 cells | --INVALID-LINK--[2][6][7] |
| EC₅₀ | 0.9 µM | α4β2 | Zebrafish (functional assay) | --INVALID-LINK--[15] |
| Efficacy | Partial Agonist (7%) | α4β2 (compared to nicotine) | Zebrafish (functional assay) | --INVALID-LINK--[15] |
Note: EC₅₀ and Kᵢ values can vary based on the experimental system (e.g., cell type, temperature) and methodology (e.g., binding vs. functional assay).
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Scientific Rationale: The ionic composition of the extracellular and intracellular solutions is designed to isolate the nAChR-mediated current. The extracellular solution mimics physiological conditions. The intracellular solution contains a high concentration of a cation (like K⁺ or Cs⁺) and a calcium chelator (EGTA or BAPTA) to buffer intracellular calcium changes and prevent the activation of calcium-dependent secondary currents. ATP and GTP are included to support basic cellular metabolism.[12][16][17]
| Solution Type | Reagent | Concentration (mM) | Purpose |
| Extracellular (Bath) | NaCl | 140 | Main charge carrier |
| KCl | 2.8 | Sets resting potential | |
| CaCl₂ | 2 | Permeant ion, channel modulator | |
| MgCl₂ | 2 | Blocks voltage-gated Ca²⁺ channels | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Energy source | |
| Intracellular (Pipette) | K-Gluconate | 120-140 | Main intracellular cation |
| KCl or NaCl | 5-10 | Sets chloride reversal potential | |
| MgCl₂ | 2 | Enzyme cofactor | |
| EGTA or BAPTA | 10-11 | Chelates (buffers) intracellular Ca²⁺ | |
| HEPES | 10 | pH buffer | |
| Mg-ATP | 2-4 | Energy source | |
| Na-GTP | 0.3 | Energy source for G-protein signaling |
Preparation Steps:
-
Prepare 10x or 1 M stock solutions of each reagent in ultrapure water.[18]
-
To prepare the final Extracellular Solution , combine the stock solutions and adjust the pH to 7.4 with NaOH. Verify the osmolarity is ~310 mOsm/L.
-
To prepare the final Intracellular Solution , combine stock solutions. It is best practice to add Mg-ATP and Na-GTP last, just before the experiment, from freshly prepared stocks.[19] Adjust the pH to 7.2-7.3 with KOH and the osmolarity to ~290 mOsm/L.[20]
-
Filter both solutions using a 0.2 µm filter before use. Store aliquots of the intracellular solution at -20°C.[17]
This compound Solution:
-
This compound is soluble in water.[3] Prepare a high-concentration stock solution (e.g., 10-100 mM) in ultrapure water.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in the extracellular solution to achieve the final desired concentrations for the dose-response curve (e.g., ranging from 10 nM to 100 µM).
Protocol 2: Whole-Cell Voltage-Clamp Recording
Scientific Rationale: This protocol details the precise mechanical and electrical steps required to gain electrical access to the cell interior while maintaining cell health. A holding potential of -60 mV is chosen to be near the typical resting membrane potential of many neurons and cell lines, and to provide a strong electrical driving force for Na⁺ and Ca²⁺ to enter the cell when nAChRs are opened by Anabasine.
Step-by-Step Methodology:
-
Cell Plating: Plate cells expressing the nAChR subtype of interest onto glass coverslips 24-48 hours before the experiment.[12]
-
Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the intracellular solution.[12] Fire-polish the tip to ensure a smooth surface for sealing.
-
Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage and continuously perfuse with oxygenated extracellular solution (~1.5 mL/min).[17]
-
Achieving a Seal:
-
Fill a patch pipette with intracellular solution and mount it on the headstage.
-
Apply gentle positive pressure to the pipette as it is lowered into the bath and approaches a target cell. This keeps the tip clean.
-
Once the pipette touches the cell membrane (visible as a "dimple"), release the positive pressure.
-
Apply gentle negative pressure (suction) to encourage the membrane to seal against the glass tip. Monitor the resistance using a voltage step (e.g., 10 mV).
-
A successful "gigaohm seal" is formed when the resistance exceeds 1 GΩ.[12] This electrically isolates the patched membrane.
-
-
Establishing Whole-Cell Configuration:
-
Once a stable giga-seal is formed, apply brief, strong pulses of suction to rupture the membrane patch under the pipette tip.[12]
-
Successful entry into the whole-cell mode is indicated by the sudden appearance of the membrane capacitance transient and a stable, low series resistance (typically < 25 MΩ).[21]
-
-
Recording:
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.[12]
-
Allow the cell to stabilize for 3-5 minutes, allowing the pipette solution to equilibrate with the cytosol.
-
Establish a stable baseline recording.
-
Using a rapid perfusion system, apply the lowest concentration of Anabasine for a few seconds until the current response reaches a peak, followed by a washout with extracellular solution until the current returns to baseline.[12]
-
Repeat the application-washout cycle for each subsequent, increasing concentration of Anabasine. Ensure full recovery between applications to prevent receptor desensitization from affecting the results.
-
Mechanism of Action & Signaling
Anabasine binding to the nAChR triggers a conformational change, opening the central ion pore.[5] This allows Na⁺ and Ca²⁺ to flow down their electrochemical gradients into the cell, leading to membrane depolarization. The influx of Ca²⁺ can also act as a second messenger, initiating intracellular signaling cascades, such as the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.[8][22]
Caption: Anabasine activation of nAChR and downstream signaling.
Safety and Handling of this compound
Anabasine is a toxic alkaloid and must be handled with appropriate safety precautions.[23][24]
-
Hazard Statements: Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[23][25]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling Anabasine powder or solutions.[23]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[23][24]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[24] Keep tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 6. Anabasine - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tocris.com [tocris.com]
- 15. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. Frontiers | Patch-clamp analysis of nicotinic synapses whose strength straddles the firing threshold of rat sympathetic neurons [frontiersin.org]
- 22. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. s3.amazonaws.com [s3.amazonaws.com]
- 24. fishersci.com [fishersci.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
Application and Protocol for the Quantification of Anabasine Dihydrochloride in Biological Samples using HPLC-UV
Abstract
This comprehensive application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of anabasine dihydrochloride in various biological matrices, including plasma, urine, and tissue homogenates. Anabasine, a minor tobacco alkaloid, is a critical biomarker for assessing tobacco exposure and finds applications in toxicology, pharmacokinetic studies, and drug development. This document offers a step-by-step protocol, from sample preparation to data analysis, grounded in established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction
Anabasine (3-(piperidin-2-yl)pyridine) is a pyridine alkaloid found in the tobacco plant (Nicotiana glauca) and is structurally isomeric to nicotine.[1] Its presence in biological fluids is a definitive indicator of tobacco use, as it is not a metabolite of nicotine.[2] Accurate quantification of anabasine is therefore crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies of tobacco-related compounds. This application note details a robust and reliable HPLC-UV method, which provides a more accessible alternative to mass spectrometry-based techniques without compromising on the necessary sensitivity and selectivity for typical bioanalytical applications.
The dihydrochloride salt of anabasine is often used as a reference standard due to its increased stability and solubility in aqueous solutions.[3] This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for anabasine quantification.
Principle of the Method
The method involves the extraction of anabasine and an internal standard (IS), bupivacaine, from the biological matrix. The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is dependent on the matrix complexity and the required limit of quantification. Following extraction, the analytes are separated on a reverse-phase C18 column with an isocratic mobile phase and detected by UV absorbance at 260 nm.[1][4] Quantification is achieved by comparing the peak area ratio of anabasine to the internal standard against a calibration curve.
Materials and Reagents
Chemicals and Solvents
-
This compound (C₁₀H₁₄N₂·2HCl, MW: 198.73 g/mol ) reference standard (≥98% purity)[3]
-
Bupivacaine hydrochloride (Internal Standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Formic acid
-
Perchloric acid
-
Dichloromethane
-
MTBE (Methyl tert-butyl ether)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma, urine, and blank tissue (e.g., rat brain)
Equipment
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Solid-phase extraction manifold and cartridges (e.g., Oasis MCX)
-
Nitrogen evaporator
Chromatographic Conditions
A validated set of chromatographic conditions is presented in Table 1, based on established methods for alkaloid separation.[1][4]
| Parameter | Condition |
| HPLC System | Thermo Scientific Accela UHPLC system or equivalent |
| Column | Thermo Scientific Syncronis aQ C18, 5 µm, 150 x 2.1 mm |
| Mobile Phase | 90:10 (v/v) 20 mM Ammonium Acetate : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 260 nm |
| Run Time | Approximately 5-7 minutes |
Table 1: HPLC-UV Chromatographic Conditions.
Preparation of Standard and Quality Control Solutions
Stock Solutions
-
Anabasine Stock (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
Bupivacaine (IS) Stock (1 mg/mL): Accurately weigh approximately 10 mg of bupivacaine hydrochloride and dissolve in 10 mL of methanol.
Working Standard Solutions
Prepare serial dilutions of the anabasine stock solution with 50:50 methanol:water to create working standards for calibration curve and quality control (QC) samples.
Calibration Curve and QC Samples
Spike drug-free biological matrix with the appropriate working standard solutions to prepare calibration standards (typically 6-8 non-zero levels) and QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
Sample Preparation Protocols
The choice of sample preparation is a critical step and is dictated by the complexity of the biological matrix and the desired level of cleanliness and sensitivity.
Rationale for Extraction Method Selection
-
Protein Precipitation (PPT): This is the simplest and fastest method, suitable for high-throughput screening. It involves adding a precipitating agent (e.g., acetonitrile or perchloric acid) to the sample to denature and remove proteins. However, it provides the least clean extract, which can lead to matrix effects and reduced column lifetime. It is often sufficient for urine samples or when higher detection limits are acceptable.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent.[6] By adjusting the pH of the aqueous sample, the basic anabasine can be efficiently extracted into an organic phase, leaving many endogenous interferences behind. This method is more labor-intensive than PPT but generally results in better sensitivity.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and allows for concentration of the analyte, thus offering the best sensitivity and specificity.[5] It is particularly useful for complex matrices like plasma and tissue homogenates. Mixed-mode cation exchange (MCX) cartridges are highly effective for extracting basic compounds like anabasine.[7] Although it is the most time-consuming and expensive method, it is often the gold standard for regulated bioanalysis.
Diagram 1: General Workflow for Anabasine Quantification
Protocol for Plasma Samples (LLE)
-
To 200 µL of plasma in a centrifuge tube, add 25 µL of internal standard working solution.
-
Add 100 µL of 1M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., 90:10 MTBE:Dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
Protocol for Urine Samples (PPT)
-
To 100 µL of urine in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol for Tissue Homogenates (SPE)
This protocol is adapted from a validated method for nicotine and its metabolites in rat brain tissue.[7]
-
Homogenize the tissue (e.g., brain) in a suitable buffer (e.g., 4 parts buffer to 1 part tissue).
-
To 500 µL of tissue homogenate, add 25 µL of internal standard working solution.
-
Vortex and centrifuge at 1100 x g for 10 minutes.
-
Transfer the supernatant to a new tube and acidify with 10 µL of concentrated HCl.
-
SPE Cartridge Conditioning: Condition an Oasis MCX cartridge (3cc, 60 mg) with 2 mL of methanol followed by 2 mL of 2% aqueous formic acid.
-
Sample Loading: Load the acidified supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammoniated methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[8][9] The key validation parameters and their typical acceptance criteria are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of anabasine and the IS in at least six different sources of blank matrix. |
| Calibration Curve | At least 6-8 non-zero standards. A linear regression model is typically used. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% RSD) and accuracy (within 20% of the nominal value). The analyte signal at LLOQ should be at least 5 times the blank signal. |
| Accuracy & Precision | Determined using QC samples at a minimum of 3 levels (LQC, MQC, HQC). Intra-day & Inter-day Precision (RSD): ≤15% (≤20% at LLOQ). Intra-day & Inter-day Accuracy (% Bias): Within ±15% of the nominal value (±20% at LLOQ). |
| Recovery | The extraction efficiency of the analyte and IS. Should be consistent, precise, and reproducible, although 100% recovery is not required. |
| Stability | Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. Analyte concentrations should be within ±15% of the nominal concentration. |
Table 2: Summary of Bioanalytical Method Validation Acceptance Criteria based on FDA and EMA Guidelines.[8][10]
Diagram 2: Validation Parameter Relationships
References
- 1. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. | Sigma-Aldrich [merckmillipore.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Anabasine and its Metabolites in Biological Matrices by LC-MS/MS
Introduction: The Significance of Anabasine as a Biomarker
Anabasine is a minor tobacco alkaloid found in Nicotiana glauca and, in smaller quantities, in commercial tobacco products (Nicotiana tabacum).[1] Its primary significance in clinical and research settings lies in its role as a highly specific biomarker for tobacco use.[2] Unlike nicotine, which is now widely available in nicotine replacement therapy (NRT) products (e.g., patches, gum) and e-cigarettes, anabasine is exclusively present in tobacco leaf.[3] Therefore, the detection of anabasine in biological samples, such as urine or plasma, provides definitive evidence of recent tobacco exposure, enabling researchers to distinguish active tobacco users from individuals using NRT.[4][5]
The accurate quantification of anabasine and its metabolites is crucial for smoking cessation studies, clinical trials, and epidemiological research to monitor compliance and assess tobacco exposure.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its exceptional sensitivity, specificity, and ability to handle complex biological matrices.[8]
A critical challenge in anabasine analysis is its isobaric nature with nicotine; both compounds have an identical monoisotopic mass.[9] This necessitates robust chromatographic separation to prevent co-elution and ensure accurate quantification, as high concentrations of nicotine can interfere with the anabasine signal.[4] This application note provides a comprehensive guide to developing and validating a reliable LC-MS/MS method for anabasine, addressing key challenges and offering detailed, field-proven protocols.
Anabasine Metabolism
The metabolic profile of anabasine is less extensively characterized than that of nicotine. However, available evidence indicates that, like other alkaloids, it undergoes phase I and phase II metabolism. A significant metabolic pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to the anabasine molecule, forming anabasine-glucuronide.[9] This process increases the water solubility of the compound, facilitating its renal excretion. Analysis of urine samples treated with β-glucuronidase shows a measurable increase in free anabasine, confirming the presence of its glucuronidated conjugate.[9] Other potential, though less documented, pathways may include N-oxidation, analogous to the metabolism of similar alkaloids.[10]
Caption: Simplified metabolic pathway of Anabasine.
Sample Preparation: Protocols for Extraction from Urine
The choice of sample preparation method depends on the desired throughput, sensitivity, and the need to measure conjugated metabolites. Below are three validated protocols for urine samples. The use of deuterated internal standards (e.g., anabasine-d₄) is mandatory for all protocols to correct for matrix effects and variations in extraction efficiency.[9]
Protocol 3.1: High-Throughput Centrifugal Clarification
This method is rapid and suitable for large-scale studies where high sensitivity for trace levels is not the primary concern. It minimizes analyte loss by avoiding extraction steps.[4]
Rationale: This "dilute-and-shoot" approach relies on centrifugation to remove particulate matter and proteins that could foul the LC system. The primary advantage is speed and simplicity.
Step-by-Step Protocol:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of urine with 10 µL of an internal standard (ISTD) working solution (e.g., 1 µg/mL anabasine-d₄ in methanol).
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 13,000 x g for 5 minutes to pellet precipitates.[4]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
If chromatographic interference is observed, the supernatant can be further cleaned by passing it through a centrifugal filter (e.g., 0.22 µm nylon membrane).[4]
Protocol 3.2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE provides a cleaner extract compared to centrifugal clarification, reducing matrix effects and improving sensitivity.[8]
Rationale: This protocol uses a hydrophilic-lipophilic balanced (HLB) sorbent to retain anabasine and its metabolites while allowing salts and other polar interferences to be washed away.[11]
Step-by-Step Protocol:
-
Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the sorbent to dry.[11]
-
Sample Loading: Mix 200 µL of urine with 20 µL of ISTD working solution and 200 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge briefly, and transfer to an HPLC vial.
Protocol 3.3: Analysis of Total Anabasine (Free + Glucuronidated)
To measure the total concentration, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate back to the free form.[5][6]
Rationale: β-glucuronidase enzyme specifically hydrolyzes the glucuronide bond. By analyzing samples with and without this enzymatic step, one can determine the concentrations of both the free and conjugated forms.[9]
Step-by-Step Protocol:
-
In a microcentrifuge tube, combine 100 µL of urine, 20 µL of ISTD, and 100 µL of β-glucuronidase solution (e.g., from H. pomatia in an acetate buffer, pH 5.0).[6]
-
Vortex the mixture and incubate in a water bath at 37°C overnight (approximately 16-20 hours).[6]
-
After incubation, stop the reaction by adding 200 µL of acetonitrile to precipitate the enzyme and other proteins.
-
Vortex vigorously for 30 seconds, then centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method and Protocols
The instrumental analysis is the core of the application. The parameters below are optimized for the specific separation of anabasine from nicotine and for sensitive detection using tandem mass spectrometry.
Experimental Workflow Visualization
Caption: General workflow for anabasine analysis.
Liquid Chromatography (LC) Parameters
Achieving baseline separation between anabasine and nicotine is the most critical aspect of the LC method.
| Parameter | Recommended Setting | Rationale |
| Column | Raptor Biphenyl (2.7 µm, 100 x 2.1 mm) or equivalent Phenyl-Hexyl phase. A high-quality C18 column can also be used. | Biphenyl phases offer unique pi-pi interactions that enhance the separation of aromatic and heterocyclic compounds like anabasine and nicotine, often providing better resolution than standard C18 phases.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization in the mass spectrometer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic mobile phase for eluting the analytes from the reversed-phase column. |
| Gradient | 5% B to 70% B over 8 minutes, followed by a wash and re-equilibration step. (Total run time ~12 min) | A gradient is necessary to elute analytes with good peak shape while ensuring sufficient retention to separate anabasine from nicotine and other matrix components.[4] This must be optimized for the specific column used. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry (MS) Parameters
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[6]
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions: The selection of precursor and product ions is fundamental to the specificity of the assay. At least two transitions (one for quantification, one for confirmation) are recommended for each analyte.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) |
| Anabasine | 163.1 | 134.1 | 92.2 | 15-25 |
| Anabasine-d₄ (ISTD) | 167.1 | 138.1 | - | 15-25 |
| Nicotine (for separation confirmation) | 163.1 | 130.2 | 117.2 | 18-28 |
| Anabasine-Glucuronide | 339.1 | 163.1 | 117.1 (of glucuronic acid) | 20-30 |
Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of each analyte.[6] Anabasine and nicotine share the same precursor mass but have distinct fragmentation patterns, which the MS can differentiate.[9] However, without chromatographic separation, in-source fragmentation or high ion abundance from nicotine can lead to crosstalk in the anabasine channel.[4]
Data Analysis, Validation, and Quality Control
-
Calibration: A calibration curve is constructed by analyzing a series of standards prepared in a surrogate matrix (e.g., drug-free urine) over the expected concentration range (e.g., 0.2 to 400 ng/mL).[8][13] The curve is generated by plotting the peak area ratio (analyte/ISTD) against the nominal concentration and applying a linear regression with 1/x or 1/x² weighting.
-
Quantification: The concentration of anabasine in unknown samples is calculated from the regression equation of the calibration curve.
-
Quality Control: QC samples at low, medium, and high concentrations should be analyzed with each batch of unknown samples. The results must fall within ±15% (±20% at the LLOQ) of the nominal value for the run to be accepted.
-
Specificity: The retention time of the analyte must be within ±2% of the average retention time from the calibrators. Furthermore, the ratio of the quantifier to qualifier ion should be within ±20% of the average ratio observed in the calibration standards to confirm identity.[4]
Conclusion
This application note provides a robust framework for the sensitive and specific quantification of anabasine and its glucuronide metabolite in urine using LC-MS/MS. The cornerstone of a successful assay is the chromatographic resolution of anabasine from its isobaric interferent, nicotine. By implementing the detailed sample preparation and instrumental protocols described herein, research and clinical laboratories can achieve accurate and reliable data to definitively assess tobacco exposure. The use of stable isotope-labeled internal standards, appropriate quality controls, and strict identification criteria ensures the trustworthiness and scientific integrity of the results.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine [stacks.cdc.gov]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Simultaneous and sensitive measurement of anabasine, nicotine, and nicotine metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 13. sdiarticle4.com [sdiarticle4.com]
Anabasine dihydrochloride as a positive control in nAChR binding assays
Anabasine Dihydrochloride as a Positive Control in nAChR Binding Assays: Application Notes and Protocols
Authored by a Senior Application Scientist
Introduction: The Critical Role of Controls in Nicotinic Acetylcholine Receptor (nAChR) Research
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to fast synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric structures, composed of various alpha (α) and beta (β) subunits, form a diverse range of receptor subtypes, with the α4β2 and α7 subtypes being the most abundant in the brain.[1] The dysregulation of nAChR activity is implicated in a host of neurological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a prime target for therapeutic drug discovery.[2]
Binding assays are the cornerstone of characterizing the interaction between novel compounds and nAChRs. To ensure the accuracy, reliability, and validity of these experiments, the inclusion of appropriate controls is not merely best practice—it is a mandatory component of rigorous scientific methodology.[3][4] A positive control is a sample known to produce the expected effect, thereby validating that the assay system—from reagents to instrumentation—is functioning correctly.[3][5] In the context of nAChR binding assays, a well-characterized agonist or antagonist serves this purpose.
This guide provides a detailed overview and validated protocols for the use of this compound, a potent nAChR agonist, as a reliable positive control in both radioligand and fluorescence-based nAChR binding assays.
This compound: An Ideal Positive Control for nAChR Assays
Anabasine is a natural alkaloid found as a minor component in tobacco (Nicotiana) and acts as a full agonist of nAChRs.[6][7] Its dihydrochloride salt is a stable, soluble, and commercially available compound, making it an excellent choice for a positive control. The utility of anabasine is grounded in its well-documented binding profile across various nAChR subtypes. It is a high-affinity partial agonist at neuronal α4β2 receptors and a full agonist at α7 receptors.[8][9] This broad yet differential activity allows it to serve as a versatile control for assays targeting multiple key nAChR subtypes.
The primary function of this compound in a binding assay is to provide a reference competition curve. By displacing a labeled ligand from the receptor, it demonstrates that the assay can detect competitive binding and produces a sigmoidal dose-response curve with a known and reproducible IC₅₀ value. This confirms the biological activity of the receptor preparation and the overall integrity of the experimental setup.[10]
Binding Affinity of Anabasine at Key nAChR Subtypes
The following table summarizes the reported binding affinities (Ki) of anabasine for several common nAChR subtypes. These values serve as a benchmark for validating experimental results when using anabasine as a positive control.
| nAChR Subtype | Species | Ki Value (μM) | Comments | Source |
| α7 | Rat | 0.058 | High affinity | [9] |
| α4β2 | Rat | 0.26 | Partial agonist, high affinity | [8][9][11] |
| Fetal Muscle | Fish | 7.2 | Lower affinity compared to neuronal subtypes | [9] |
| Fetal Muscle (TE-671) | Human | EC₅₀ = 10.1 | Full agonist activity measured by depolarization | [7] |
Principle of the Competitive Binding Assay
Competitive binding assays are a fundamental tool for determining the affinity of a ligand for a receptor.[12] The principle relies on the competition between a labeled ligand (e.g., a radioligand or fluorescent probe) and an unlabeled test compound (the "competitor") for a finite number of receptor binding sites.
In the assay, a constant concentration of the labeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the labeled ligand from the receptor, resulting in a decreased signal. The concentration of the competitor that displaces 50% of the specific binding of the labeled ligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of the competitor for the receptor.[12]
Caption: Competitive binding assay principle.
Experimental Workflow: A Validated System
A successful binding assay is a self-validating system. The workflow must include controls for total binding (labeled ligand + receptor), non-specific binding (labeled ligand + receptor + saturating concentration of an unlabeled ligand), and the competitive displacement by the positive control (anabasine) and test compounds.
Caption: General workflow for nAChR binding assays.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand, such as [³H]epibatidine or [³H]cytisine, to determine the binding affinity of compounds for nAChRs expressed in cell membranes.[12][13]
I. Materials and Reagents
-
Receptor Source: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue homogenates (e.g., rat brain).[12][14]
-
Radioligand: High-affinity nAChR ligand, e.g., [³H]epibatidine or [³H]cytisine. The concentration used should be at or below its dissociation constant (Kd) for the receptor.[13]
-
Positive Control: this compound.
-
Non-specific Control: A high concentration (e.g., 10-100 μM) of a known unlabeled ligand like nicotine or carbachol.[12]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[14][15]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C). Filters should be presoaked for at least 30 minutes in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[1]
-
Scintillation Cocktail & Scintillation Counter.
II. Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL binding buffer, 50 µL receptor membranes (typically 50-100 µg protein), and 50 µL radioligand.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific control ligand (e.g., 10 µM nicotine), 50 µL receptor membranes, and 50 µL radioligand.
-
Positive Control (Anabasine): Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). To the wells, add 50 µL of each anabasine dilution, 50 µL receptor membranes, and 50 µL radioligand.
-
The final assay volume is typically 150-250 µL.[12]
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through the PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters quickly with 3-4 ml of ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]
-
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[12]
-
Generate Competition Curve: For the anabasine wells, calculate the percentage of specific binding at each concentration: % Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Determine IC₅₀: Plot the % Binding against the logarithm of the anabasine concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[12]
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence-Based Binding Assay
Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[16] This protocol describes a general approach using a fluorescent ligand. The principle remains competitive binding, but the detection method changes.
I. Materials and Reagents
-
Receptor Source: As described in the radioligand protocol.
-
Fluorescent Ligand: A fluorescently-labeled nAChR antagonist (e.g., Alexa Fluor conjugated α-bungarotoxin for α7 or muscle-type nAChRs) or a small molecule fluorescent probe.[17][18]
-
Positive Control: this compound.
-
Assay Buffer: Similar to the binding buffer in the radioligand protocol, optimized for fluorescence stability.
-
Assay Plates: Low-volume, black 96- or 384-well plates to minimize background fluorescence.
-
Fluorescence Plate Reader: Capable of measuring fluorescence intensity or fluorescence polarization.
II. Step-by-Step Methodology
-
Reagent Preparation: Prepare receptor membranes and serial dilutions of this compound as described previously.
-
Assay Setup (in a black 96- or 384-well plate):
-
Add receptor membranes to all wells.
-
Add assay buffer to "Total Binding" wells.
-
Add a saturating concentration of an unlabeled ligand (e.g., nicotine) to "Non-specific Binding" wells.
-
Add serial dilutions of anabasine to the positive control wells.
-
Add the fluorescent ligand to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a duration sufficient to reach equilibrium (typically 30-120 minutes).
-
-
Detection:
-
Measure the fluorescence intensity or fluorescence polarization directly in the plate using a microplate reader. No separation step is required for homogeneous assays like fluorescence polarization.[19] For assays requiring separation of bound and free ligand, a centrifugation and wash step may be necessary before reading.
-
III. Data Analysis
-
Data analysis is analogous to the radioligand assay. The signal (e.g., fluorescence polarization in mP units) from the non-specific binding wells is subtracted from all other wells.
-
The percentage of specific binding is calculated relative to the "Total Binding" wells.
-
A competition curve is generated, and the IC₅₀ and Ki values for anabasine are determined using non-linear regression and the Cheng-Prusoff equation.
Interpreting Results and Trustworthiness of the Assay
The anabasine positive control serves as the ultimate validation of the assay's performance. The calculated IC₅₀ value for anabasine should be consistent across experiments and fall within the expected range based on historical data and published literature values (see table above). A significant deviation may indicate issues with reagent preparation, receptor integrity, or experimental execution. By consistently producing a predictable result, the anabasine control provides confidence that the results obtained for novel test compounds are both real and reliable.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bioivt.com [bioivt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (±)-Anabasine (hydrochloride) - Applications - CAT N°: 18206 [bertin-bioreagent.com]
- 8. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tocris.com [tocris.com]
- 10. Understanding Positive Control in Scientific Experiments - Housing Innovations [dev.housing.arizona.edu]
- 11. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Fluorescence Imaging Probes for Nicotinic Acetylcholine α4β2* Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probes for Neurotransmitter Receptors—Section 16.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 20. Impact of positive control binding properties on anti-drug antibody assay performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Microdialysis for Measuring Neurotransmitter Release by Anabasine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Anabasine, a Nicotinic Alkaloid with Complex Neuromodulatory Properties
Anabasine is a pyridine and piperidine alkaloid found in the tree tobacco plant (Nicotiana glauca) and as a minor alkaloid in common tobacco (Nicotiana tabacum)[1][2]. Structurally similar to nicotine, anabasine acts as a potent agonist at various nicotinic acetylcholine receptors (nAChRs)[1][2]. Its interaction with these receptors triggers the release of a cascade of neurotransmitters, including dopamine, norepinephrine, serotonin, acetylcholine, GABA, and glutamate[3][4]. This broad neurochemical footprint makes anabasine a compound of significant interest in neuroscience and pharmacology, particularly for understanding the mechanisms of addiction, neuroprotection, and cognitive function[5][6][7].
This application note provides a comprehensive guide to utilizing in vivo microdialysis for the quantitative assessment of anabasine-induced neurotransmitter release in the brain of preclinical models. We will delve into the theoretical underpinnings of the technique, provide detailed, field-tested protocols, and discuss the critical parameters for ensuring data integrity and reproducibility.
The Power of In Vivo Microdialysis: A Window into Brain Neurochemistry
In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of living tissues[8][9][10]. A semi-permeable membrane at the tip of a microdialysis probe is stereotaxically implanted into a specific brain region[8][11][12]. The probe is then perfused with a physiological solution, and small molecules, such as neurotransmitters, diffuse across the membrane down their concentration gradient into the perfusate, which is collected for analysis[8][9][10]. This technique offers the unique advantage of monitoring dynamic changes in neurotransmitter levels in awake, freely moving animals, providing invaluable insights into the neuropharmacological effects of compounds like anabasine[9][13].
Anabasine's Mechanism of Action: A Multi-Target, Multi-Neurotransmitter Effect
Anabasine's primary mechanism of action is the stimulation of nAChRs[1][2]. It exhibits a complex binding profile, acting as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype[3][4]. The activation of these receptors, which are widely distributed throughout the brain, leads to the release of various neurotransmitters. For instance, anabasine-induced α7 nAChR activation has been shown to trigger the release of dopamine, norepinephrine, serotonin, histamine, GABA, and glutamate[3]. In vitro studies have demonstrated that anabasine can increase dopamine levels in the midbrain[3]. Furthermore, in vivo microdialysis studies have shown that subcutaneous administration of anabaseine (a structurally related compound) increases cortical acetylcholine and norepinephrine levels[14].
The following diagram illustrates the proposed signaling pathway for anabasine-induced neurotransmitter release:
Caption: Anabasine binds to nAChRs, leading to neuronal depolarization, calcium influx, and subsequent neurotransmitter release.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for conducting an in vivo microdialysis experiment to measure anabasine-induced neurotransmitter release in rats.
Part 1: Stereotaxic Surgery and Microdialysis Probe Implantation
Objective: To accurately implant a guide cannula into the target brain region for subsequent insertion of the microdialysis probe.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Antiseptic solution and topical antibiotic
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (or other appropriate anesthetic).
-
Animal Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Ensure the head is level by taking measurements at bregma and lambda[12].
-
Incision and Skull Exposure: Make a midline incision on the scalp and retract the skin to expose the skull. Clean the skull surface.
-
Coordinate Determination: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens, prefrontal cortex, hippocampus).
-
Craniotomy: Drill a small hole in the skull at the determined coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Post-operative Care: Insert the dummy cannula, suture the incision, and administer post-operative analgesics and antibiotics as per approved institutional protocols. Allow the animal to recover for at least 5-7 days before the microdialysis experiment[15][16].
Part 2: In Vivo Microdialysis Sample Collection
Objective: To collect extracellular fluid samples from the target brain region before, during, and after anabasine administration.
Materials:
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anabasine solution
Procedure:
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min)[17].
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to establish a baseline neurotransmitter level.
-
Baseline Collection: Collect at least 3-4 baseline samples (e.g., 20-minute fractions).
-
Anabasine Administration: Administer anabasine via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration).
-
Sample Collection: Continue collecting microdialysate samples for the desired duration after anabasine administration.
-
Probe Removal and Verification: At the end of the experiment, euthanize the animal, remove the brain, and histologically verify the probe placement.
The following diagram illustrates the in vivo microdialysis experimental workflow:
Caption: Workflow for an in vivo microdialysis experiment to measure anabasine-induced neurotransmitter release.
Part 3: Neurotransmitter Analysis
Objective: To quantify the concentration of neurotransmitters in the collected microdialysate samples.
Analytical Techniques: The choice of analytical technique depends on the neurotransmitters of interest and the required sensitivity.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and selective method for the analysis of monoamines (dopamine, norepinephrine, serotonin) and their metabolites[17][18][19].
-
HPLC with Fluorescence Detection (HPLC-FLD): This method is suitable for the analysis of amino acid neurotransmitters like glutamate and GABA after derivatization[18][19].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and can be used for the simultaneous analysis of a wide range of neurotransmitters[20][21].
General Protocol for HPLC-ECD (for Monoamines):
-
Sample Preparation: If necessary, add a stabilizing solution to the collected samples.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the microdialysate sample into the HPLC system.
-
Separation: Separate the neurotransmitters using a reverse-phase column.
-
Detection: Detect the eluting neurotransmitters using an electrochemical detector.
-
Quantification: Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
Data Presentation and Interpretation
The results of a microdialysis experiment are typically expressed as a percentage of the baseline neurotransmitter concentration. This allows for the normalization of data and comparison across different animals.
Table 1: Example Data Table for Anabasine-Induced Dopamine Release in the Nucleus Accumbens
| Time (min) | Dopamine Concentration (% of Baseline) |
| -40 | 100 ± 5 |
| -20 | 98 ± 6 |
| 0 | Anabasine Administration |
| 20 | 150 ± 12 |
| 40 | 220 ± 18 |
| 60 | 180 ± 15 |
| 80 | 140 ± 10 |
| 100 | 110 ± 8 |
| 120 | 105 ± 7 |
Trustworthiness and Self-Validation
To ensure the reliability of your data, it is crucial to incorporate self-validating systems into your protocol:
-
Stable Baseline: Ensure a stable baseline of neurotransmitter release before drug administration.
-
Positive Control: Use a known compound (e.g., nicotine) to confirm the responsiveness of the system.
-
Probe Recovery: Determine the in vitro and/or in vivo recovery of the microdialysis probe to accurately estimate the absolute extracellular concentrations of neurotransmitters. While various methods exist, no single method is perfect, and the choice should be carefully considered[22][23].
-
Histological Verification: Always confirm the correct placement of the microdialysis probe in the target brain region.
Conclusion
In vivo microdialysis is an indispensable tool for elucidating the complex neuropharmacological effects of anabasine. By following the detailed protocols and considerations outlined in this application note, researchers can obtain high-quality, reproducible data on anabasine-induced neurotransmitter release. This information is critical for advancing our understanding of the role of minor tobacco alkaloids in nicotine dependence and for the development of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minor alkaloids of tobacco release [3H]dopamine from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. conductscience.com [conductscience.com]
- 12. Video: Rodent Stereotaxic Surgery [jove.com]
- 13. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic agonist modulation of neurotransmitter levels in the rat frontoparietal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and quantification of neurotransmitters in dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validation of urea as an endogenous reference compound for the in vivo calibration of microdialysis probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anabasine dihydrochloride solubility issues in aqueous buffers
A Guide to Overcoming Solubility Challenges in Aqueous Buffers
Welcome to the technical support guide for Anabasine Dihydrochloride. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common solubility issues encountered during experimentation. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve current challenges but also anticipate and prevent future ones.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of this compound.
Q1: What is this compound and what are its basic solubility properties?
A1: Anabasine is a pyridine alkaloid found in certain plants, including the Tree Tobacco plant (Nicotiana glauca)[1][2]. It is a structural isomer of nicotine and acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs)[3][4]. The dihydrochloride form is a salt created by treating the anabasine free base with two equivalents of hydrochloric acid. This conversion of a weak base into its salt form is a standard chemical strategy to dramatically increase aqueous solubility.[5]
Generally, this compound is considered soluble in water[4]. One supplier notes a solubility of 18 mg/mL in water for the hydrochloride form[6]. However, its solubility in buffered solutions is highly dependent on the pH of the system.
Q2: Why does the pH of my buffer matter so much for this compound solubility?
A2: The pH-dependent solubility is the most critical factor to understand. Anabasine is a weak base with two nitrogen atoms that can be protonated. The pKa of the stronger basic site is approximately 9[1]. In its dihydrochloride salt form, both nitrogen atoms are protonated, conferring a positive charge that makes the molecule highly soluble in water.
However, if you dissolve this compound in a buffer with a pH approaching its pKa, the equilibrium will shift. The buffer will begin to neutralize the hydrochloride, deprotonating the anabasine molecule and converting it back to its free base form. The anabasine free base is significantly less soluble in water and will precipitate out of solution if its concentration exceeds its solubility limit at that pH.[5]
This relationship is visualized in the diagram below.
References
- 1. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anabasine hydrochloride|CAS 53912-89-3|DC Chemicals [dcchemicals.com]
- 4. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Anabasine Dihydrochloride Concentration for In Vitro Experiments
Welcome to the technical support center for Anabasine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of this compound for your in vitro experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, reproducible, and scientifically sound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is this compound and how does it work?
Anabasine is a natural alkaloid found in plants of the Nicotiana species and is a structural isomer of nicotine.[1][2] As a potent agonist of nicotinic acetylcholine receptors (nAChRs), it mimics the action of the endogenous neurotransmitter acetylcholine.[3][4][5] nAChRs are ligand-gated ion channels, and their activation by an agonist like anabasine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.[6] This mechanism is central to its effects on various cell types, particularly neurons and muscle cells.[3][4] Anabasine has shown selectivity for certain nAChR subtypes, which can be a critical factor in experimental design.[4][7]
This compound is the hydrochloride salt form of anabasine, which typically enhances its solubility in aqueous solutions, making it suitable for in vitro studies.[1][4]
Question 2: I'm starting a new experiment. How do I determine the initial concentration range for this compound?
Determining the optimal concentration range is a critical first step.[8][9] A broad concentration range, typically spanning several orders of magnitude, is recommended for initial screening.
Recommended Approach:
-
Literature Review: Begin by searching for published studies that have used this compound in similar cell types or assays.[9] Pay close attention to the reported EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values. For example, an EC₅₀ of 0.7 µM has been reported for the depolarization of TE671 cells, which endogenously express human fetal muscle-type nAChRs.[3][10]
-
Logarithmic Dilution Series: A common and effective strategy is to use a logarithmic or semi-logarithmic dilution series. A typical starting range could be from 1 nM to 1 mM. This wide range helps in identifying the full dose-response curve, from no effect to a maximal effect and potential toxicity.
-
Pilot Experiment: Conduct a small-scale pilot experiment with a wide concentration range to narrow down the effective concentrations for your specific cell line and endpoint.
Workflow for Determining Initial Concentration Range:
Caption: Workflow for establishing an initial concentration range.
Question 3: My cells are dying at higher concentrations of this compound. How can I assess and mitigate cytotoxicity?
Cytotoxicity is a common concern with any bioactive compound. It's crucial to differentiate between the desired pharmacological effect and overt toxicity.
Assessing Cytotoxicity:
-
Cell Viability Assays: Employ standard cytotoxicity assays to determine the concentration at which this compound becomes toxic to your cells. Common methods include:
-
MTT/XTT Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: A simple method to count viable and non-viable cells.
-
ATP-based Assays: Measure the amount of ATP in viable cells, which is a sensitive indicator of cell health.[11]
-
Mitigating Cytotoxicity:
-
Dose-Response Curve for Toxicity: Perform a dose-response experiment specifically to assess cytotoxicity. This will help you establish a "therapeutic window" – a range of concentrations that elicits the desired biological effect without causing significant cell death.
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of any toxic effects.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., water, DMSO) is not contributing to cytotoxicity at the concentrations used.[9] Always include a vehicle control in your experiments.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures mitochondrial reductase activity | High-throughput, sensitive | Can be affected by changes in metabolic rate |
| LDH | Measures release of a cytosolic enzyme from damaged cells | Non-destructive to remaining cells | Less sensitive for early-stage cytotoxicity |
| Trypan Blue | Stains non-viable cells with compromised membranes | Simple, inexpensive | Manual counting can be subjective |
| ATP-based | Quantifies ATP in viable cells | Highly sensitive, rapid | Can be expensive |
Question 4: I'm not seeing a clear dose-response relationship. What could be the problem?
An ambiguous dose-response curve can be frustrating, but it's often a solvable issue.[12]
Troubleshooting a Poor Dose-Response Curve:
-
Inappropriate Concentration Range: The effective concentration might be outside the range you tested. Try expanding the concentration range in both directions (lower and higher).
-
Compound Solubility and Stability: this compound is generally soluble in water and alcohol.[1] However, at very high concentrations in complex cell culture media, precipitation can occur.[13]
-
Check for Precipitates: Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Stability in Media: The stability of the compound in your specific cell culture media over the course of the experiment should be considered.[14] Some components in the media could potentially interact with the compound.
-
-
Cell Health and Density: Unhealthy or overly confluent cells may not respond consistently to stimuli.[8]
-
Maintain Consistent Cell Culture Practices: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase.[15]
-
Optimize Seeding Density: The optimal cell seeding density can vary between cell types and should be determined empirically.
-
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological response. Consider using a more sensitive readout or optimizing your current assay protocol.
Question 5: How should I prepare and store my this compound stock solutions?
Proper handling and storage are essential for maintaining the integrity and activity of your compound.[9]
Stock Solution Preparation and Storage:
-
Solvent Selection: this compound is soluble in water and alcohol.[1] For cell culture experiments, sterile, nuclease-free water or a buffered solution like PBS is recommended. If using an organic solvent like DMSO, ensure the final concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[9]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Protect from light.[10]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Experimental Protocol: Generating a Dose-Response Curve for this compound
This protocol outlines a general workflow for determining the EC₅₀ of this compound in a cell-based assay.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
Sterile, nuclease-free water or DMSO for stock solution
-
Multi-well plates (e.g., 96-well)
-
Assay reagents for measuring the desired endpoint (e.g., calcium influx, gene expression, cell viability)
-
Plate reader or other detection instrument
Workflow:
Caption: Experimental workflow for a dose-response curve.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density.
-
Allow the cells to adhere and recover overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a "vehicle control" (medium with the same amount of solvent used for the highest drug concentration) and a "no treatment" control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration based on the biology of your system and the specific endpoint being measured.
-
-
Endpoint Measurement:
-
Perform the assay to measure your biological response of interest.
-
-
Data Analysis:
-
Normalize the data to your controls.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.[12]
-
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs).
Caption: Simplified signaling pathway of this compound.
References
- 1. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anabasine Hydrochloride [benchchem.com]
- 5. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cmdclabs.com [cmdclabs.com]
Preventing off-target effects of Anabasine dihydrochloride in cellular assays
A Guide to Ensuring Target Specificity in Cellular Assays
Welcome to the technical support center for Anabasine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on mitigating and troubleshooting off-target effects in cellular assays. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to ensure the integrity and reproducibility of your experimental results.
Anabasine, a pyridine alkaloid found in plants of the Nicotiana species, is primarily known as a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its structural similarity to nicotine allows it to mimic the action of acetylcholine at these ligand-gated ion channels, making it a valuable tool for studying cholinergic signaling.[4] However, like many small molecules, its activity is not absolutely specific, and at certain concentrations, it can interact with other cellular targets, leading to confounding results. This guide provides a structured approach to identifying, understanding, and preventing these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Anabasine is a full agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[1][5] Upon binding, it stabilizes the open conformation of the channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane.[6][7] This can trigger a variety of downstream cellular events, including neurotransmitter release and muscle contraction.[6][8] Anabasine has been shown to induce depolarization in cells endogenously expressing human fetal muscle-type nAChRs with an EC₅₀ of 0.7 µM.[1][5]
Q2: What are the known or potential off-target effects of Anabasine?
Beyond its activity at nAChRs, literature suggests Anabasine may interact with other biomolecules, particularly at higher concentrations:
-
Aromatase Inhibition: Anabasine has been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens, in human trophoblast cells in vitro.[9]
-
Cholinesterase Inhibition: Some related compounds and derivatives have been investigated for acetylcholinesterase (AChE) inhibition.[3][10] While Anabasine itself is primarily a receptor agonist, its potential to interfere with acetylcholine metabolism should be considered.[3]
Q3: How should I prepare and store this compound solutions?
This compound is a salt form that is generally soluble in water and alcohol.[9]
-
Preparation: For cellular assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Further dilutions to the final working concentration should be made in your cell culture medium. To aid dissolution, gentle warming or sonication can be used.[5]
-
Storage: The solid powder should be stored at 4°C.[9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. The compound can darken upon exposure to air and light, so it should be protected from both.[11]
Q4: What is a good starting concentration for my cellular assay?
The optimal concentration depends heavily on the nAChR subtype expression in your cell model and the specific endpoint being measured.
-
Starting Point: Based on its reported EC₅₀ of ~0.7 µM for muscle-type nAChRs, a good starting point for a dose-response experiment would be a range spanning from 10 nM to 100 µM.[1][5]
-
Dose-Response is Key: Always perform a full dose-response curve to determine the optimal concentration for your specific cell system. This is crucial for identifying a concentration window that maximizes on-target effects while minimizing potential off-target activity.
Troubleshooting Guide: Identifying & Mitigating Off-Target Effects
This section addresses specific issues that may arise during your research with this compound.
Question: My cells are showing an unexpected phenotype (e.g., apoptosis, morphological changes) that doesn't align with the known nAChR signaling pathway. How can I determine if this is an off-target effect?
Answer: Unexplained cellular phenotypes are a common indicator of potential off-target activity. A systematic approach is essential to dissect the underlying cause.
Logical Workflow for Investigating Off-Target Effects
The following diagram outlines a systematic workflow to determine if an observed cellular response is a genuine on-target effect or an artifact of off-target engagement.
Caption: Workflow for identifying potential off-target effects.
Detailed Steps:
-
Confirm On-Target Activity: The first and most critical step is to verify that the observed effect is mediated by nAChRs. This is best achieved by using a specific antagonist. Pre-incubating your cells with an nAChR antagonist before adding Anabasine should block the on-target effect.[6][12] If the unexpected phenotype is also blocked, it suggests it is downstream of nAChR activation. If it persists, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the expected on-target activity and the unexpected phenotype. Off-target effects often occur at higher concentrations than on-target effects. If the EC₅₀ for the unexpected phenotype is significantly higher than for the primary nAChR-mediated response, this points to an off-target mechanism.
-
Use Orthogonal Controls:
-
Structurally Unrelated Agonist: Use another nAChR agonist with a different chemical structure (e.g., Epibatidine, Varenicline).[4] If this compound reproduces the expected on-target effect without causing the unexpected phenotype, it strongly implicates an off-target action specific to Anabasine's structure.
-
Target-Negative Cell Line: If possible, use a cell line that does not express the nAChR subtype of interest (or use siRNA/CRISPR to knock it down). If Anabasine still produces the unexpected effect in these cells, it confirms an off-target mechanism.
-
Question: I am observing high levels of cytotoxicity at concentrations where I expect specific nAChR agonism. How can I troubleshoot this?
Answer: Unexpected toxicity is a common challenge. The following decision tree can help you diagnose and mitigate the issue.
Decision Tree for Troubleshooting Unexpected Toxicity
Caption: Decision tree for troubleshooting unexpected toxicity.
Mitigation Strategies:
-
Optimize Concentration and Time: The most straightforward approach is to use the lowest possible concentration of Anabasine that elicits the desired on-target response for the shortest duration necessary. Off-target effects are often concentration- and time-dependent.
-
Check Solvent Effects: Ensure that the final concentration of any solvent (like DMSO, if used for other compounds) is consistent across all wells and is at a non-toxic level for your cell line.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities. If possible, confirm your findings in a second, distinct cell line that also expresses the target receptor.
Key Experimental Protocols
To ensure self-validating results, every experiment should include rigorous controls. Here are protocols for essential validation assays.
Protocol 1: Validating On-Target nAChR Activity Using a Specific Antagonist
Objective: To confirm that the cellular response to Anabasine is mediated by nAChRs.
Materials:
-
This compound
-
Specific nAChR antagonist (e.g., Mecamylamine for broad-spectrum, or a subtype-specific antagonist if known)
-
Cell line expressing target nAChRs
-
Appropriate cell culture medium and plates
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging, ⁸⁶Rb⁺ for ion flux)
Procedure:
-
Cell Plating: Plate cells at an appropriate density and allow them to adhere and recover overnight.
-
Control Groups: Design your experiment with the following groups:
-
Vehicle Control (medium only)
-
Anabasine only (at desired concentration, e.g., EC₅₀)
-
Antagonist only
-
Antagonist Pre-incubation + Anabasine
-
-
Antagonist Pre-incubation: For the relevant group, replace the medium with medium containing the nAChR antagonist at a concentration known to be effective (e.g., 1-10 µM for Mecamylamine). Incubate for a period sufficient to allow binding (typically 15-30 minutes).[13]
-
Anabasine Stimulation: Add this compound to the "Anabasine only" and "Antagonist + Anabasine" wells to reach the final desired concentration. Add an equivalent volume of vehicle to the other wells.
-
Incubation: Incubate for the predetermined time required to observe your cellular endpoint (e.g., 5 minutes for calcium flux, hours for gene expression).
-
Assay Readout: Measure the response using your specific assay (e.g., fluorescence plate reader, patch-clamp electrophysiology, radioactive ion efflux).[13][14]
-
Data Analysis: Normalize the data to the vehicle control. A successful on-target validation will show a significant response with Anabasine alone, which is significantly attenuated or completely blocked in the group pre-treated with the antagonist.
Anabasine Signaling Pathway & Control Points
The diagram below illustrates the primary signaling cascade initiated by Anabasine and highlights the points where controls can be applied.
Caption: Anabasine's primary signaling pathway and control points.
Data Summary Tables
For ease of reference, key properties and recommended controls are summarized below.
Table 1: Physicochemical Properties of Anabasine & this compound
| Property | Value | Source |
| Anabasine (Free Base) | ||
| Molecular Formula | C₁₀H₁₄N₂ | [11] |
| Molecular Weight | 162.23 g/mol | [3] |
| Appearance | Colorless to yellow liquid; darkens on exposure to air | [11] |
| Solubility | Soluble in most organic solvents | [11] |
| This compound | ||
| Molecular Formula | C₁₀H₁₄N₂ · 2HCl | [9] |
| Molecular Weight | 235.15 g/mol (calculated) | N/A |
| Appearance | White powder | [9] |
| Solubility | Soluble in water or alcohol | [9] |
Table 2: Recommended Control Compounds for Cellular Assays
| Compound | Class | Mechanism | Recommended Use |
| Mecamylamine | Non-competitive Antagonist | Blocks the nAChR ion channel pore | Broad-spectrum control to confirm nAChR mediation.[12] |
| d-Tubocurarine (d-TC) | Competitive Antagonist | Competes with agonists for the binding site | Primarily used for muscle-type nAChRs; can help identify subtype.[12] |
| Epibatidine | nAChR Agonist | Potent, structurally unrelated nAChR agonist | Orthogonal control to distinguish compound-specific off-target effects.[4] |
| (S)-(-)-Nicotine | nAChR Agonist | The prototypical nAChR agonist | Positive control and benchmark for comparing potency and efficacy. |
By employing these systematic troubleshooting workflows, rigorous experimental controls, and a thorough understanding of Anabasine's pharmacology, researchers can confidently delineate on-target from off-target effects, ensuring the generation of high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist Activation of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 9. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 10. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]
- 11. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in Anabasine patch clamp recordings
A Guide to Troubleshooting Low Signal-to-Noise Ratio
Welcome to the technical support center for Anabasine patch clamp recordings. This guide is designed for researchers, scientists, and drug development professionals who are working with the nicotinic acetylcholine receptor (nAChR) agonist, Anabasine. Recording small, ligand-gated currents presents a significant challenge, where the quality of the signal is paramount. This resource provides in-depth, experience-driven answers to common problems related to achieving a high signal-to-noise ratio (SNR) in your experiments.
Understanding the Challenge: The Pharmacology of Anabasine
Anabasine is a structural isomer of nicotine and acts as a potent agonist at various nAChR subtypes.[1] Its activity is particularly pronounced at α7 and muscle-type nAChRs, while it acts as a weak partial agonist at α4β2 receptors.[2][3] The specific kinetics and subtype selectivity of Anabasine can influence the perceived signal strength. For instance, it is a full agonist at the α7 subtype, which is known for its role in cognitive functions, making it a key target in research.[4] However, rapid receptor desensitization or low expression levels of the target receptor can result in small-amplitude currents that are easily lost in the background noise. A low signal-to-noise ratio can obscure the true physiological effects of Anabasine, leading to misinterpretation of data and hindering scientific progress.
This guide will walk you through a systematic approach to identifying and eliminating noise, thereby maximizing your signal and ensuring the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the most common issues encountered during Anabasine patch clamp recordings, from foundational setup problems to nuanced, recording-specific challenges.
Section 1: Foundational Issues - The Rig & Environment
Q1: My baseline is incredibly noisy before I even approach a cell. What are the primary sources of this environmental noise?
A1: A noisy baseline is almost always due to electrical interference from the surrounding environment. The most common culprits can be categorized by their frequency signatures.
-
60/50 Hz Line Noise ("Mains Hum"): This is the most pervasive type of noise and originates from the AC power lines in your building.[5] It appears as a sinusoidal wave at 60 Hz (in North America) or 50 Hz (in Europe).
-
High-Frequency Noise ("Fuzzy Baseline"): This noise often comes from digital electronics, which radiate electromagnetic interference (EMI).[6] Common sources include computer monitors, mobile phones, microscope light sources (especially fluorescent ones), and data acquisition interfaces.[7][8]
-
Low-Frequency Drifts or "Popping": These are typically caused by mechanical instability or issues with your perfusion system.[9] Building vibrations from HVAC systems, elevators, or even foot traffic can introduce noise.[10]
A systematic approach is the best way to hunt down these noise sources.[11]
Protocol 1: Systematic Noise Source Identification
-
Establish a Baseline: With the pipette in the bath (not sealed to a cell), observe the baseline noise level on your oscilloscope or acquisition software.
-
Simplify the Rig: Turn off and unplug every piece of electrical equipment in the room that is not essential for the basic recording (e.g., monitors, extra lights, perfusion pumps, manipulators).[7]
-
Reintroduce Components: Turn on each piece of equipment one by one. The component that causes a significant and immediate increase in noise is a primary source.[10]
-
Remediate the Source: Once identified, move the offending equipment as far from the rig as possible, replace it with a lower-noise alternative, or ensure it is properly shielded.[10]
Q2: I've identified a lot of 60/50 Hz hum. How do I eliminate it?
A2: The key to eliminating line noise is proper grounding. The goal is to create a single, common ground point for every piece of equipment in your setup to prevent "ground loops." A ground loop occurs when there are multiple paths to ground, creating small differences in ground potential that drive a current, which your amplifier then picks up as noise.[5][12]
dot
Caption: An ideal "star" grounding scheme to prevent ground loops.
Solution: The "Star" Ground
-
Establish a Single Ground Point: Use a central grounding bus (a metal bar or block) inside your Faraday cage.
-
Connect Everything to the Bus: Connect the chassis of your amplifier, microscope, manipulators, perfusion system, and the Faraday cage itself to this bus using thick, low-resistance wires.[12]
-
Connect the Bus to Earth: Run a single, heavy-gauge braided wire from the bus to a single, reliable mains ground (e.g., the ground pin on your power strip).
-
CRITICAL: Do not connect the signal ground from the back of your amplifier to a separate mains ground. This is a classic cause of a ground loop. You can, however, connect the ground bus to the amplifier's signal ground instead of the mains ground, but never both.
Section 2: The Pipette & Seal - Your First Line of Defense
Q3: What is a "giga-seal" and why is it so critical for a low-noise recording?
A3: A giga-seal (or gigaseal) is an extremely high-resistance electrical seal (>1 GΩ) formed between the glass tip of the patch pipette and the cell membrane.[13][14] This high resistance is the cornerstone of patch clamping for two main reasons:
-
It minimizes current leakage: A tight seal ensures that the current you measure is flowing through the ion channels in the patch of membrane, not leaking around the pipette tip.[14] Leakage current is a major source of noise.
-
It improves signal resolution: By electrically isolating the small patch of membrane, the giga-seal allows for the resolution of tiny currents generated by the opening and closing of single ion channels.[15] Without it, these signals would be completely lost in the background noise.
Q4: I'm struggling to consistently form a stable giga-seal. What am I doing wrong?
A4: Difficulty in forming a gigaseal is a common frustration, but it can usually be traced back to a few key areas.[16]
| Potential Problem | Causality & Explanation | Recommended Solution |
| Pipette Quality | The interface between the glass and the membrane is critical. A rough or dirty pipette tip will prevent the intimate contact required for a tight seal. | • Use high-quality borosilicate glass capillaries.[16]• Fire-polish the pipette tip to create a smooth surface.[16]• Ensure pipette puller settings produce a tip resistance of 3-7 MΩ.[16] |
| Cell Health | Unhealthy or dying cells have unstable membranes that may be "blebbing" or are too fragile to withstand the pressure of seal formation.[16] | • Optimize cell culture or slice preparation protocols.• Ensure adequate recovery time and oxygenation for slices.• Visually inspect cells for a smooth, healthy appearance before patching. |
| Solutions & Cleanliness | Particulate matter in your solutions can clog the pipette tip.[17] Incorrect osmolarity can cause the cell to swell or shrink, stressing the membrane. | • Filter all solutions (especially the internal pipette solution) with a 0.22 µm filter.• Keep the internal solution osmolarity ~10 mOsm lower than the external solution.[18]• Apply positive pressure to the pipette as it enters the bath to keep the tip clean.[10] |
| Mechanical Drift | Any movement of the pipette after it has made contact with the cell will break the delicate seal. | • Ensure the headstage, pipette holder, and manipulators are all securely tightened.[18]• Allow the rig to thermally equilibrate to minimize drift.• Ensure perfusion and suction lines are not pulling on the headstage.[18] |
Pro-Tip: Recent studies have shown that adding a reducing agent like Dithiothreitol (DTT) to the external bath solution can enhance the success rate and longevity of giga-ohm seals.[15]
Section 3: The Recording - Maximizing the Anabasine Signal
Q5: I have a great seal, but the Anabasine-evoked current is tiny and barely distinguishable from the noise. How can I increase the signal?
A5: This is a classic SNR problem where the "signal" component is too small. Assuming you have minimized the "noise" using the steps above, the focus now shifts to maximizing the biological signal.
-
Agonist Concentration and Application: Anabasine is a potent agonist at α7 nAChRs but a weaker partial agonist at α4β2 subtypes.[2][4] Ensure you are using a concentration of Anabasine that is appropriate for the receptor subtype you are studying. A full dose-response curve is often necessary. The method of application is also critical; a slow perfusion may cause significant receptor desensitization before the peak concentration is reached. Use a fast application system to elicit a sharp, robust response.
-
Receptor Expression Levels: The amplitude of the whole-cell current is directly proportional to the number of receptors on the cell surface. If you are using a heterologous expression system (e.g., HEK cells or oocytes), you may need to optimize your transfection or injection protocols to increase receptor expression.
-
Check Your Holding Potential: The driving force for ion flow through the channel determines the current amplitude (Ohm's Law: I = gV). Ensure your holding potential is set to maximize the driving force for the permeable ions (typically Na⁺ and Ca²⁺ for nAChRs). For example, holding at a more negative potential (e.g., -90 mV) will increase the inward current compared to holding at -60 mV.
-
Amplifier and Filter Settings: Ensure your amplifier's feedback resistor is set appropriately for the expected current size (a larger resistor for smaller currents). Be mindful of your filter settings. While a low-pass filter is essential for reducing high-frequency noise, setting the cutoff frequency too low will attenuate your signal, especially if the channel kinetics are fast. A Bessel filter with a cutoff of 1-2 kHz is a common starting point.
dot
Caption: A workflow diagram for systematically troubleshooting low SNR.
Q6: My recording is stable at first, but the seal degrades or the noise increases over the course of a long experiment. What causes this instability?
A6: Recording instability over time is often due to either mechanical drift or biological changes in the cell.
-
Mechanical Creep: Even in a stable rig, microscopic thermal expansion and contraction of components can cause the pipette to drift over tens of minutes, stressing the giga-seal. Ensure all components were allowed to thermally equilibrate before starting.
-
Cell Dialysis: In the whole-cell configuration, the contents of your pipette solution are dialyzing into the cell. If your internal solution is not optimal (e.g., lacks ATP/GTP or has incorrect ionic concentrations), the cell's health can decline over time, leading to an unstable membrane and a degrading seal.[10] It's recommended to use fresh aliquots of internal solution daily, especially if they contain components like ATP/GTP that can degrade.[18]
-
Pipette Holder Contamination: Over time, salt solutions can creep into the pipette holder. When this dries, it can form a conductive salt bridge that creates a path for noise to enter the headstage.[7] Regular cleaning of the pipette holder is essential for long-term stability.
By systematically working through these potential issues, from the environment down to the cell itself, you can significantly improve the signal-to-noise ratio of your Anabasine patch clamp recordings and generate high-quality, reliable data.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.a-msystems.com [blog.a-msystems.com]
- 6. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Grounding Guide - NPI Electronic [npielectronic.com]
- 13. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 14. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 15. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 18. scientifica.uk.com [scientifica.uk.com]
Overcoming Anabasine dihydrochloride-induced receptor desensitization in experiments
Welcome to the technical support resource for researchers encountering anabasine dihydrochloride-induced receptor desensitization. This guide is designed to provide you with the foundational knowledge, practical troubleshooting strategies, and detailed protocols to mitigate this common experimental challenge. As a full agonist of nicotinic acetylcholine receptors (nAChRs), anabasine is a powerful tool, but its tendency to induce rapid receptor desensitization can often lead to diminished, variable, or misinterpreted results.[1][2] This document will equip you to understand, anticipate, and overcome this phenomenon.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries from researchers working with anabasine and nAChR desensitization.
Q1: Why does my signal (e.g., calcium flux, ion current) rapidly decrease or disappear completely after applying anabasine, even at what should be a saturating concentration?
A1: This is the classic hallmark of receptor desensitization. Anabasine, as a potent agonist, initially activates the nAChRs, causing the channel to open and produce a signal.[1][2] However, prolonged or high-concentration exposure forces the receptor into a desensitized state, where it is occupied by the agonist but the ion channel is closed and unresponsive to further stimulation.[3][4] This process can occur on a timescale of seconds to minutes.[5]
Q2: I'm seeing a "bell-shaped" dose-response curve. Why is the response decreasing at higher concentrations of anabasine?
A2: A bell-shaped dose-response curve is a strong indicator of desensitization.[6] At lower to moderate concentrations, you observe an increasing response with rising agonist concentration. However, at higher concentrations, the rate and extent of desensitization become more pronounced, leading to a net decrease in the measured signal over the assay's time course.[6][7]
Q3: What's the difference between desensitization and channel block? Could I be seeing both?
A3: While both reduce the measured signal, they are distinct mechanisms. Desensitization is a conformational change in the receptor that renders it inactive despite being bound to an agonist.[3] Channel block , on the other hand, involves the ligand or another molecule physically occluding the open ion channel pore. Some compounds can exhibit both properties.[8][9] For instance, certain anabasine analogs have been shown to cause both desensitization and channel block.[8][9] Differentiating between these may require specific electrophysiological protocols.
Q4: How long does it take for receptors to recover from anabasine-induced desensitization?
A4: The recovery time is variable and depends on several factors, including the specific nAChR subtype, the concentration and duration of anabasine exposure, and the experimental temperature.[5][10] Recovery can range from seconds to many minutes and often follows a biphasic time course, with both fast and slow components.[5] It is crucial to empirically determine the recovery time for your specific experimental system.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues related to anabasine-induced desensitization.
Problem 1: Rapid Signal Decay and Poor Assay Window
Symptoms:
-
Your initial signal is strong but fades quickly during the measurement period.
-
The difference between your baseline and stimulated signal (assay window) is small and inconsistent.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for rapid signal decay.
Solutions:
-
Optimize Anabasine Concentration: High concentrations accelerate desensitization.[6] Perform a detailed dose-response curve to identify the EC50 and EC80 concentrations. For many functional assays, stimulating at or below the EC80 can provide a robust signal while minimizing desensitization.
-
Shorten Exposure Time: If your assay allows, reduce the incubation time with anabasine. Kinetic assays (e.g., FLIPR, patch-clamp) are superior to endpoint assays as they can capture the peak response before significant desensitization occurs.[6]
-
Implement a Washout Protocol: If repeated stimulation is necessary, a thorough washout of anabasine is critical to allow receptors to recover.[11] The duration of the washout should be determined empirically (see Protocol 1).
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
Symptoms:
-
High variability between replicate wells or plates.
-
Difficulty reproducing results from day to day.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Incomplete Receptor Recovery | Empirically determine and standardize the washout/recovery period between agonist applications. | Receptors require sufficient time in an agonist-free environment to return to a resting, activatable state.[10] Incomplete recovery will result in a smaller population of available receptors for subsequent stimulations. |
| Cell Health & Passage Number | Maintain a consistent cell culture schedule. Use cells within a defined, low passage number range and ensure they are at an optimal, consistent confluency. | Over-confluent, stressed, or high-passage cells can have altered receptor expression levels and signaling pathway integrity, leading to variability.[6][12] |
| Temperature Fluctuations | Strictly control the temperature during all assay steps. Use a temperature-controlled plate reader or perfusion system. | Receptor desensitization and recovery are temperature-dependent enzymatic and conformational processes. Inconsistency in temperature will lead to variable kinetics.[6] |
| Intracellular Signaling Modulation | Be aware that intracellular calcium levels and kinase activity can modulate recovery from desensitization.[13][14] Keep pre-assay conditions consistent. | The phosphorylation state of nAChRs can regulate their rate of recovery from desensitization, and this can be influenced by intracellular messengers like Ca2+, PKC, and PKA.[13][14] |
Problem 3: Complete Lack of Response in a System Expected to be Responsive
Symptoms:
-
Application of anabasine produces no discernible signal over baseline.
Logical Workflow for Troubleshooting:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anabasine - MedChem Express [bioscience.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine washout rates from isolated rat ganglia in relation to recovery from nicotine depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
Technical Support Center: Preparation of Stable Anabasine Dihydrochloride Stock Solutions
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of stable stock solutions of Anabasine dihydrochloride. Our goal is to equip you with the necessary technical knowledge and practical insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended downstream application and desired storage duration.
-
High-Purity Water: this compound is soluble in water and this is the preferred solvent for many cell-based assays and in vivo studies where organic solvents may be toxic.[1] We recommend using sterile, deionized, and filtered water (e.g., Milli-Q or equivalent) to minimize contamination and degradation.
-
Dimethyl Sulfoxide (DMSO): For long-term storage, DMSO is a suitable solvent as it can be stored at -20°C or -80°C with minimal degradation.[2] However, it is crucial to be aware of the potential effects of DMSO on your experimental system.
-
Ethanol: this compound is also soluble in alcohol, which can be an alternative for certain applications.[1]
Q2: What is the maximum achievable concentration of this compound in aqueous solutions?
A2: While Anabasine base is miscible with water, the solubility of the dihydrochloride salt can be more limited.[3] A solubility of at least 10 mg/mL in water has been reported for a similar form of Anabasine.[4] For most applications, preparing a stock solution in the range of 1-10 mg/mL in water is a practical starting point. If higher concentrations are required, gentle warming and sonication can aid dissolution. However, avoid excessive heat to prevent degradation.
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Proper storage is critical to maintain the integrity of your stock solutions. Anabasine is sensitive to light, heat, and air.[3][5]
-
Short-term storage (days to weeks): Aqueous solutions can be stored at 2-8°C, protected from light.[2]
-
Long-term storage (months to years): For extended storage, we recommend preparing aliquots of your stock solution in DMSO and storing them at -20°C or -80°C, protected from light.[2] This minimizes freeze-thaw cycles, which can lead to degradation.
Q4: Is the pH of the stock solution important for the stability of this compound?
A4: Yes, pH is a critical factor. While specific degradation kinetics across a wide pH range are not extensively published for this compound, general principles for alkaloids and hydrochloride salts apply. A neutral to slightly acidic pH is generally recommended to maintain the stability of the protonated form of the alkaloid. For analytical purposes, buffering samples around pH 7 has been shown to be important for reproducible results.[6] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions.[7]
Q5: What are the potential degradation products of Anabasine, and how can I avoid them?
A5: Anabasine can degrade through oxidation. One known degradation product is Anabasine N'-oxide.[8] Degradation is accelerated by exposure to air, light, and high temperatures.[3][5] To minimize degradation:
-
Use high-purity, degassed solvents.
-
Prepare solutions fresh whenever possible.
-
Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles and minimize exposure to air.
-
Store at recommended low temperatures.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
This protocol describes the preparation of a high-concentration aqueous stock solution suitable for further dilution in various experimental buffers.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile filter (0.22 µm) and syringe
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Add the appropriate volume of high-purity water to the conical tube. Vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Aiding Dissolution (if necessary): If the powder does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) for a few minutes, followed by vortexing. Alternatively, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization: Once the solution is clear and all powder is dissolved, sterile-filter it using a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for preventing microbial growth, especially for long-term storage and use in cell culture.
-
Aliquoting: Dispense the sterile stock solution into small, single-use aliquots in amber microcentrifuge tubes or cryovials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and light exposure.
-
Storage:
-
For short-term use (up to one week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 mM DMSO Stock Solution of this compound
This protocol is recommended for creating a concentrated stock for long-term storage.
Materials:
-
This compound powder (Formula Weight: check your supplier's information, approximately 235.15 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution (assuming FW = 235.15 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 235.15 g/mol = 0.0023515 g = 2.35 mg
-
-
Weighing: Accurately weigh approximately 2.35 mg of this compound powder in a sterile conical tube.
-
Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube. Vortex until the solid is completely dissolved.
-
Aliquoting: Dispense the solution into small, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous stock solution upon storage at 4°C | - Concentration exceeds solubility at 4°C.- pH shift in the solution. | - Prepare a more dilute stock solution.- Before use, gently warm the solution to 37°C to redissolve the precipitate.- Consider preparing the stock in a buffered solution (e.g., PBS at pH 7.2-7.4), but verify buffer compatibility with your downstream assay. |
| Solution turns yellow or brown over time | - Oxidation of Anabasine.[3][5] | - This indicates degradation. Discard the solution and prepare a fresh stock.- Ensure the use of high-purity, degassed water.- Store solutions protected from light in amber vials or wrapped in foil.- Minimize headspace in storage vials to reduce air exposure. |
| Inconsistent experimental results with the same stock solution | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.- Verify the stability of the working solution under your specific experimental conditions (e.g., in cell culture media at 37°C). |
| Difficulty dissolving the this compound powder | - Poor quality of the compound.- Insufficient solvent volume.- Low temperature of the solvent. | - Check the certificate of analysis for the compound's purity.- Increase the solvent volume to prepare a more dilute solution.- Gently warm the solvent (not exceeding 37°C) or use sonication to aid dissolution. |
Data Summary
Table 1: Solubility and Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Reported Solubility | Recommended Concentration Range | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Water | Soluble, miscible[1][3] | 1-10 mg/mL | 4°C, protected from light | -20°C or -80°C, protected from light |
| DMSO | Soluble[2] | 1-10 mM | Not Recommended | -20°C or -80°C, protected from light |
| Ethanol | Soluble[1] | 1-10 mg/mL | 4°C, protected from light | -20°C or -80°C, protected from light |
Visualizations
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Troubleshooting logic for this compound stock solutions.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Identifying and mitigating artifacts in Anabasine dihydrochloride experiments
Introduction
Welcome to the technical support center for Anabasine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent nicotinic acetylcholine receptor (nAChR) agonist. Anabasine, a structural isomer of nicotine, presents unique challenges and opportunities in experimental design.[1] Artifacts can arise from issues with solution stability, analytical methodologies, and complex interactions within biological systems.
This document provides in-depth, field-tested insights in a direct question-and-answer format. Our goal is to not only offer solutions but to explain the underlying chemical and biological principles, empowering you to design robust, self-validating experiments and accurately interpret your results.
Section 1: Troubleshooting Guide - Addressing Specific Experimental Artifacts
This section tackles common problems encountered during analytical and in-vitro experiments involving this compound. Each entry details the problem, explores the causative logic, and provides a step-by-step protocol for mitigation.
Analytical Chromatography (HPLC/LC-MS)
Q1: I'm observing peak tailing and shifting retention times for Anabasine in my Reverse-Phase HPLC analysis. What's causing this inconsistency?
A1: This is a classic artifact often rooted in secondary ionic interactions between the analyte and the stationary phase, or issues with mobile phase pH control. Anabasine has multiple pKa values, meaning its ionization state is highly sensitive to pH. Unbuffered or improperly buffered mobile phases can lead to mixed ionic populations of Anabasine, causing inconsistent interactions with the C18 column and resulting in poor peak shape.
Causality Explained: The silica backbone of many RP-HPLC columns has residual, acidic silanol groups (-Si-OH). If the mobile phase pH is not low enough to suppress their ionization, the positively charged (protonated) Anabasine molecule can interact with negatively charged silanolates. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, leads to peak tailing. Shifting retention times suggest a lack of pH stability in your mobile phase over the course of the run or between runs.
Mitigation Protocol:
-
Mobile Phase pH Control: Ensure your aqueous mobile phase is buffered to a pH at least 2 units below Anabasine's highest pKa. A pH between 3 and 4 is often effective. Formic acid (0.1%) or a 5-10 mM ammonium formate buffer adjusted to the target pH is recommended.[2] This ensures Anabasine is consistently protonated and minimizes silanol interactions.
-
Use a High-Purity Column: Employ modern, end-capped HPLC columns. End-capping neutralizes most of the residual silanol groups, reducing the sites available for secondary ionic interactions.
-
Method Validation: Run a system suitability test before each batch of samples. Inject a standard solution of Anabasine multiple times to ensure the retention time is stable (RSD < 1%) and the peak asymmetry is within acceptable limits (typically 0.9 - 1.5).
Q2: My LC-MS/MS analysis shows a persistent, low-level signal for Anabasine even in blank injections. Could this be carryover?
A2: Yes, this is a strong indication of analyte carryover, a common artifact with "sticky" compounds like Anabasine, especially in high-sensitivity mass spectrometers. Carryover can occur in the autosampler, injector port, or the column itself.
Causality Explained: Anabasine can adsorb to active sites within the fluidic path of your LC-MS system. These sites can be found on PEEK tubing, rotor seals in the injector, or even within the ion source of the mass spectrometer. When a high-concentration sample is followed by a blank, the analyte slowly leaches off these sites, creating a false signal.
Mitigation Protocol:
-
Optimize Needle Wash: Your primary defense is a robust autosampler wash routine. Use a strong, organic solvent in your wash solution. A mixture of Acetonitrile:Methanol:Isopropanol with 0.1% formic acid is often more effective than the mobile phase alone. Ensure the wash volume is at least 5-10 times the injection loop volume.
-
"Sacrificial" Blanks: Program your injection sequence to include one or two "sacrificial" blank injections immediately after your highest concentration standards or samples. These help to wash the system before a critical blank or low-concentration sample is analyzed.
-
Hardware Check: If carryover persists, inspect and clean the injector rotor seal and stator. In severe cases, replacing these components may be necessary. For a detailed overview of LC-MS/MS methods for tobacco alkaloids, see the work by McGuffey et al. (2014).[3]
In-Vitro Cell-Based Assays
Q3: In my nAChR functional assay, I'm seeing a high degree of variability and desensitization, even at what should be sub-maximal concentrations. Is this an artifact?
A3: This is a critical issue in nAChR research and can be a combination of an experimental artifact and a true pharmacological phenomenon.[4] Rapid receptor desensitization is a hallmark of many nAChR subtypes, but artifacts in solution stability or concentration can exacerbate it.[5]
Causality Explained:
-
Pharmacological Desensitization: Nicotinic receptors, particularly subtypes like α7 and high-sensitivity α4β2, desensitize rapidly upon agonist binding.[5][6] This is a physiological process where the receptor enters a non-conducting state despite the continued presence of the agonist.
-
Experimental Artifacts:
-
pH Shift in Media: this compound is acidic. Adding a concentrated, unbuffered stock solution to your cell culture media can cause a localized pH drop, altering protein function and receptor sensitivity.
-
Compound Instability: The free base form of Anabasine can be unstable, darkening upon exposure to air (oxidation).[7] If your stock solution has degraded, the actual concentration of active compound is lower than calculated, leading to inconsistent results.
-
Mitigation Workflow:
Caption: Workflow for mitigating variability in nAChR assays.
Step-by-Step Protocol:
-
Stock Solution Best Practices: Prepare stock solutions of this compound in a stable, buffered aqueous solution like PBS or HEPES, rather than pure water. Aliquot and store at -80°C for long-term use (up to 6 months) or -20°C for short-term (up to 1 month), protected from light.[8] Avoid repeated freeze-thaw cycles.
-
pH Validation: When preparing your final working dilutions in cell culture media, make a mock dilution and measure the final pH to ensure it remains within the optimal physiological range (typically 7.2-7.4).
-
Assay Design for Desensitization: If the variability is due to true desensitization, modify your assay protocol. For electrophysiology or calcium imaging, use a rapid perfusion system to control the timing of agonist application and removal precisely. For plate-based assays, minimize pre-incubation times to capture the initial receptor activation before significant desensitization occurs.
-
Include Proper Controls: Always run a vehicle control (the final buffer/media solution without Anabasine) to establish a baseline and ensure the solvent itself has no effect.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store this compound stock solutions to ensure stability?
A1: Proper preparation and storage are critical to prevent degradation and ensure experimental reproducibility. Anabasine free base is a colorless liquid that darkens on exposure to air due to oxidation.[7] The dihydrochloride salt is a more stable white powder.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Water, PBS, or other aqueous buffers.[1] For organic stocks, DMSO is viable.[8] | This compound is soluble in aqueous solutions. Using a buffer (pH ~7) helps maintain stability. |
| Storage Temp. | -80°C for long-term (≤ 6 months).-20°C for short-term (≤ 1 month).[8] | Low temperatures slow down potential degradation reactions. |
| Light | Protect from light. Use amber vials or wrap vials in foil.[8] | Anabasine can be sensitive to photodegradation. |
| Handling | Prepare fresh dilutions for daily use from a frozen stock. Avoid repeated freeze-thaw cycles by making single-use aliquots. | Repeated temperature changes can accelerate degradation and introduce water condensation, altering concentration. |
Q2: Can I mistake other tobacco alkaloids or metabolites for Anabasine in my analysis?
A2: Yes, analytical interference is a significant risk, especially if the chromatographic separation is not fully optimized. Nornicotine, a metabolite of nicotine, is a common interferent. In some rapid chromatography methods, an interferent of nicotine has been shown to co-elute with anabasine, potentially leading to misclassification of tobacco use.[9]
Best Practice for Specificity:
-
Mass Spectrometry (MS): The use of tandem mass spectrometry (LC-MS/MS) is the gold standard.[10][11] By monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can definitively distinguish Anabasine from its isomers and other related compounds.
-
Chromatographic Resolution: Develop an HPLC method with sufficient resolution to separate Anabasine from other minor tobacco alkaloids like anatabine and nornicotine.[3] Method validation should include running standards of all potential interferents to confirm baseline separation.
Q3: How does Anabasine's interaction with different nAChR subtypes affect experimental design?
A3: Anabasine, like nicotine, is a non-selective agonist at many nAChR subtypes, but its efficacy and potency can vary, which is a crucial consideration. For example, its effects on memory and attention may be mediated by different receptor subtypes, such as α7 and α4β2.[12][13] Furthermore, nAChRs can exist in different stoichiometries (e.g., (α4)₂(β2)₃ high-sensitivity vs. (α4)₃(β2)₂ low-sensitivity), which have distinct pharmacological profiles.[6]
Experimental Design Implications:
-
Define Your System: Be clear about the nAChR subtypes expressed in your model system (e.g., cell line, brain region). If using a recombinant system, you have more control.[4]
-
Use Subtype-Selective Ligands: To dissect the specific role of a receptor subtype in the observed effect of Anabasine, use selective antagonists or allosteric modulators as pharmacological tools to block or enhance the function of other subtypes.[5]
-
Dose-Response Curves: Always perform a full dose-response curve. This can help reveal if you are activating multiple receptor populations with different affinities (which can sometimes manifest as a biphasic curve).[6]
Caption: Anabasine interacts with multiple nAChR subtypes.
References
- 1. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting pH for Optimal Anabasine Dihydrochloride Activity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Anabasine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, experimental variable: pH. Proper pH control is paramount for ensuring the solubility, stability, and, most importantly, the biological activity of Anabasine in your experiments. This document moves beyond simple protocols to explain the underlying chemical and biological principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: The Fundamentals of Anabasine and pH
Understanding the physicochemical properties of this compound is the foundation for optimizing its use. The pH of your solution directly dictates the molecular form of Anabasine, which in turn affects its solubility, membrane permeability, and interaction with its target receptors.
FAQ 1.1: What is this compound and why is pH so critical for its activity?
Anabasine is a naturally occurring alkaloid, structurally similar to nicotine, and acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2][3] It is a weak base, meaning it can accept protons. The "dihydrochloride" form indicates it is supplied as a salt, where two molecules of hydrogen chloride have been added to the basic Anabasine molecule. This salt form significantly increases its solubility in aqueous solutions like water or buffers.[3]
The critical importance of pH lies in its control over Anabasine's protonation state. Anabasine has two nitrogen atoms that can be protonated. Its most relevant pKa (the pH at which 50% of the molecules are protonated) is approximately 9.0.[4]
This means:
-
At acidic to neutral pH (e.g., pH < 8): Anabasine will be predominantly in its protonated, positively charged (cationic) form. This form is highly water-soluble but less able to passively diffuse across lipid cell membranes.
-
At alkaline pH (e.g., pH > 9): Anabasine will be increasingly in its deprotonated, neutral (free base) form. This form is less water-soluble but more lipid-soluble, allowing it to cross cell membranes more easily.
The charged, protonated form is generally considered the active species at the nAChR binding site.[5] Therefore, you must manage a crucial trade-off: the molecule must be soluble in your media, able to reach its target (which may involve crossing a membrane), and be in the correct protonation state to bind the receptor. Furthermore, the function of the nAChR target itself is sensitive to pH.[6]
Caption: pH-dependent equilibrium of Anabasine.
FAQ 1.2: What are the key physicochemical properties I should be aware of?
Beyond the pKa, several other properties are crucial for experimental design. These are summarized below.
Table 1: Physicochemical Properties of Anabasine
| Property | Value / Description | Implication for Researchers | Source(s) |
|---|---|---|---|
| Form | Dihydrochloride Salt | Supplied as a water-soluble powder. | [3] |
| pKa (Strongest Basic) | ~9.0 | Predominantly protonated and charged at physiological pH (7.2-7.4). | [4] |
| Aqueous Solubility | Miscible / Soluble | The hydrochloride salt dissolves readily in aqueous buffers. Solubility of the free base is lower and precipitation can occur at high pH. | [3][7] |
| Stability | Darkens on air exposure; susceptible to light, heat, and moisture. | Prepare stock solutions fresh. For storage, aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months), protected from light. Avoid repeated freeze-thaw cycles. | [4][7][8][9] |
| Target | Nicotinic Acetylcholine Receptor (nAChR) Agonist | The biological effect is mediated through nAChRs. |[1][8][10] |
Section 2: Practical Guidance for pH Adjustment in Experiments
The theoretical optimum pH must be balanced with the practical constraints of the experimental system, whether it's a cell-free receptor binding assay or a complex cell culture model.
FAQ 2.1: What is the recommended starting pH for in vitro and cell-based assays?
For the vast majority of experiments, the recommended starting pH is 7.2 to 7.4 .
Causality:
-
Physiological Relevance: This range mimics the pH of most biological fluids and is the condition under which most cells, particularly mammalian cells, maintain optimal health and function.[11][12]
-
Receptor Function: nAChR channel function is itself modulated by pH, and physiological pH is the standard baseline for characterizing its activity.[6] Deviating significantly from this can introduce confounding variables.
-
Buffer Stability: Standard biological buffers (e.g., HEPES, Phosphate-buffered saline) are designed to have maximum buffering capacity in this range, which helps prevent pH drift during an experiment.[13]
While Anabasine's membrane permeability is lower at this pH, for most cell culture applications, sufficient compound will still reach the target receptors on the cell surface. For experiments specifically investigating membrane transport or intracellular targets, pH modification might be a deliberate variable, but 7.4 remains the essential starting point.
FAQ 2.2: How do I properly prepare and pH-adjust my Anabasine working solution?
Incorrect preparation is a primary source of experimental error, often leading to compound precipitation. Follow a systematic, validated protocol.
Caption: Workflow for preparing pH-adjusted Anabasine solutions.
Protocol 2.1: Step-by-Step Methodology for Solution Preparation
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in a minimal volume of an appropriate solvent. Since Anabasine HCl is water-soluble, sterile, nuclease-free water is an excellent choice. Alternatively, 100% DMSO can be used.
-
Create a concentrated stock (e.g., 10 mM to 100 mM). Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into small, single-use volumes and store appropriately to prevent degradation and contamination.[8]
-
-
Prepare Working Solution:
-
Pre-warm your final experimental buffer or complete cell culture medium (containing serum, if applicable) to the experimental temperature (typically 37°C). Adding compounds to cold media can cause precipitation.[14][15]
-
To make your final working solution, slowly add the required volume of stock solution dropwise into the pre-warmed medium while gently vortexing or swirling. This prevents localized high concentrations that can cause the compound to "crash out."[14]
-
CRITICAL: Ensure the final concentration of any organic solvent (like DMSO) is low and non-toxic to your cells, typically below 0.5% and ideally below 0.1%.[14]
-
-
Verify and Adjust pH:
-
Using a properly calibrated pH meter, measure the pH of the final working solution. Note that the pH of buffers can be temperature-dependent.[11]
-
If the pH is outside your target range (e.g., 7.2-7.4), adjust it carefully. Use dilute, sterile solutions of NaOH (to increase pH) or HCl (to decrease pH). Add the acid/base dropwise while continuously stirring and monitoring the pH.
-
After any adjustment, visually inspect the solution again for any signs of cloudiness or precipitation.
-
Section 3: Troubleshooting Guide for pH-Related Issues
Even with careful planning, issues can arise. This section addresses the most common problems related to pH and Anabasine solutions.
FAQ 3.1: My solution turned cloudy or a precipitate formed immediately after adding the Anabasine stock to my media. What went wrong?
This is a classic solubility issue, often called "crashing out."[14] It happens when the local concentration of the drug temporarily exceeds its solubility limit in the aqueous medium.
Table 2: Troubleshooting Immediate Precipitation
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| High Final Concentration | The target concentration of Anabasine exceeds its solubility in your specific medium. | Lower the final working concentration. Perform a preliminary solubility test to find the maximum soluble concentration. |
| Rapid Dilution / "Shock" | Adding a concentrated stock (especially from an organic solvent) directly and quickly to a large volume of aqueous media causes rapid solvent exchange, forcing the compound out of solution. | Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, then add that to the final volume. Always add the stock solution dropwise while gently stirring.[14][15] |
| Cold Medium | Solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for preparing the final solution.[14][15] |
| High Solvent Concentration | The final concentration of the stock solvent (e.g., DMSO) is too high, affecting the properties of the medium. | Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[14] This may require making a more concentrated stock solution. |
FAQ 3.2: The solution looked fine initially, but I saw a precipitate after incubating for a few hours. Why?
Delayed precipitation is often related to changes in the media over time or interactions with media components.
-
pH Drift: As cells metabolize, they produce acidic waste products (like lactate), which lowers the pH of the medium.[11] Conversely, if bicarbonate-buffered media is not kept in a proper CO2 environment, it will rapidly lose CO2 to the air, causing a sharp and significant increase in pH, which can exceed 8.0.[16] Since Anabasine (a weak base) is less soluble at higher pH, this can cause it to precipitate.
-
Solution: Ensure your CO2 incubator is properly calibrated. For experiments outside an incubator, use a medium buffered with a zwitterionic buffer like HEPES, which is less dependent on atmospheric CO2.[11] Monitor the pH of your culture, especially in dense or highly metabolic cultures.
-
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins. Anabasine may form insoluble complexes with components like phosphates or certain salts over time.[15]
-
Solution: Test the stability of Anabasine in your specific medium over time at 37°C without cells to see if precipitation occurs. If so, you may need to consider a simpler buffer system (e.g., HBSS) for shorter-term experiments or prepare the solution immediately before use.
-
FAQ 3.3: How do I choose the right buffer for my experiment?
The ideal buffer should have a pKa within ±1 unit of your target pH, be non-toxic, and not interfere with your experimental process.[13][17]
Table 3: Common Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range | Key Considerations |
|---|---|---|---|
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 | Physiologically relevant ions. Can precipitate with calcium (Ca²⁺) ions. Temperature dependence of pKa is low.[18] |
| Bicarbonate/CO₂ | 6.1 (effective) | 7.2 - 7.6 | The most common buffer in cell culture media. Requires a controlled CO₂ atmosphere (5-10%) to maintain pH. pH will rise rapidly in air.[12][16] |
| HEPES | 7.5 | 6.8 - 8.2 | Zwitterionic buffer, excellent for maintaining pH outside of a CO₂ incubator. Can be cytotoxic at high concentrations for some cell lines.[11] |
| Tris | 8.1 | 7.5 - 9.0 | Commonly used in biochemistry but is very temperature-sensitive and can interfere with some biological processes.[19] |
Section 4: Advanced Topic
FAQ 4.1: Can pH cause more complex effects on Anabasine activity beyond solubility?
Yes. A phenomenon known as lysosomal trapping or acid trapping can occur with weak-base drugs like Anabasine.[20]
-
Mechanism: The neutral, uncharged form of Anabasine can diffuse across the cell membrane and into acidic intracellular organelles like lysosomes or the Golgi apparatus (which have a pH of ~4.5-6.5). Inside these acidic compartments, the Anabasine molecule becomes protonated and charged. This charged form cannot easily diffuse back across the organelle's membrane and becomes "trapped."
-
Experimental Impact: This trapping can create a large intracellular reservoir of the compound, leading to very slow release kinetics and prolonged receptor activation, even after the compound is washed from the extracellular medium. This is highly dependent on the compound's pKa and affinity for the receptor. While this may not be a factor in short-term experiments, it can be a significant confounding variable in studies of long-term exposure, washout kinetics, or receptor upregulation.[20]
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 4. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 5. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of nicotinic acetylcholine receptor channel by pH: A difference in pH sensitivity ofTorpedo and mouse receptors expressed inXenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificbio.com [scientificbio.com]
- 12. selectscience.net [selectscience.net]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pH drift of "physiological buffers" and culture media used for cell incubation during in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of Anabasine Dihydrochloride and Nicotine at α7 Nicotinic Acetylcholine Receptors
This guide provides an in-depth, objective comparison of the potency of two key nicotinic alkaloids, anabasine dihydrochloride and nicotine, at the α7 nicotinic acetylcholine receptor (nAChR). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct pharmacological profiles of these compounds, offering insights into their potential therapeutic and research applications.
Introduction: The α7 nAChR—A Key Neuromodulatory Target
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Among the various subtypes, the homopentameric α7 receptor, composed of five α7 subunits, has garnered significant attention.[3] This receptor subtype is characterized by its high permeability to calcium (Ca²⁺), rapid activation and desensitization kinetics, and its role in critical cognitive functions such as learning, memory, and attention.[3][4][5] Dysregulation of α7 nAChR signaling is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a prominent target for therapeutic intervention.[3][5][6][7]
Nicotine, the primary psychoactive alkaloid in tobacco, is the archetypal agonist for nAChRs.[8] Its interaction with various nAChR subtypes, including α7, underlies its complex pharmacological effects.[8] Anabasine, a minor tobacco alkaloid also found in the plant Nicotiana glauca, is a structural isomer of nicotine that also acts as a nAChR agonist.[9][10] While structurally similar, subtle differences between these molecules lead to distinct pharmacological profiles, particularly at the α7 receptor. Understanding these differences is crucial for designing selective ligands and predicting their physiological outcomes. This guide will compare the potency of anabasine and nicotine at α7 nAChRs, supported by experimental data from foundational research methodologies.
Mechanism of Action and Downstream Signaling
Activation of the α7 nAChR by an agonist like anabasine or nicotine triggers a conformational change, opening the central ion channel.[2] This allows for the rapid influx of cations, most notably Ca²⁺.[4][11] This calcium influx is a critical initiating event for a cascade of downstream signaling pathways.[11][12]
These pathways include:
-
Direct Neurotransmitter Release: The increase in intracellular calcium can directly trigger the release of neurotransmitters like glutamate and GABA, modulating synaptic plasticity.[12]
-
CaMKII Pathway: Calcium signaling is traditionally linked to the activation of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathway, which is vital for synaptic strengthening processes like long-term potentiation (LTP).[13]
-
PI3K/Akt Pathway: Activation of α7 nAChRs can also engage the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is heavily involved in promoting cell survival and neuroprotection against apoptosis.[12]
-
JAK2/STAT3 Pathway: In immune cells like microglia and macrophages, α7 nAChR activation can initiate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, a key component of the "cholinergic anti-inflammatory pathway" that suppresses the production of pro-inflammatory cytokines.[12][14]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway can also be activated, influencing gene expression and cell proliferation.[1]
Figure 1: Simplified signaling cascade following α7 nAChR activation.
Measuring Potency: Key Experimental Approaches
Determining the potency of a compound at a specific receptor requires robust and quantitative methodologies. For α7 nAChRs, the primary techniques are electrophysiology and radioligand binding assays.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This is a gold-standard technique for studying ligand-gated ion channels expressed in Xenopus oocytes.[15][16][17] The oocyte is a reliable and efficient system for expressing foreign proteins. The technique utilizes two microelectrodes inserted into the oocyte: one to measure the membrane potential and the other to inject current to "clamp" the voltage at a set holding potential.[16][18] When an agonist is applied, the opening of the α7 nAChR channels causes an inward current, which is measured by the amplifier. By applying a range of agonist concentrations, a dose-response curve can be generated to determine the EC₅₀ (the concentration that elicits 50% of the maximal response), a key measure of agonist potency. This method directly assesses the functional consequence of receptor binding.
-
Radioligand Binding Assays: These assays measure the affinity of a ligand for a receptor.[19][20] A radiolabeled ligand with known high affinity for the α7 nAChR (e.g., [³H]methyllycaconitine or [¹²⁵I]-α-bungarotoxin) is incubated with a preparation of membranes from cells or tissues expressing the receptor.[19] In a competition binding experiment, increasing concentrations of an unlabeled test compound (like anabasine or nicotine) are added to compete for binding with the radioligand.[2][20] By measuring the displacement of the radioligand, one can calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can then be converted to a Kᵢ (inhibition constant), which reflects the binding affinity of the test compound for the receptor.[20]
Figure 2: Generalized experimental workflows for assessing ligand potency.
Comparative Potency Data: Anabasine vs. Nicotine at α7 nAChRs
Experimental data consistently demonstrate that anabasine has a higher potency and affinity for the α7 nAChR compared to nicotine. Furthermore, anabasine typically acts as a full or near-full agonist, whereas nicotine often behaves as a partial agonist at this subtype.
One key study using TEVC in Xenopus oocytes expressing α7 receptors found the rank order of potency to be anabaseine > anabasine > nicotine.[21] In this system, anabasine was a full agonist, eliciting a maximal response equivalent to that of acetylcholine, while the maximum response to nicotine was only about 65% of that elicited by acetylcholine.[21] Another study reported that in female rats, anabasine shows greater affinity for the α7 subtype than nicotine and acts as a full agonist.[9]
The following table summarizes representative potency and affinity values from the literature. It is important to note that absolute values can vary between experimental systems (e.g., rat vs. human receptors, oocytes vs. mammalian cells) and assay conditions.
| Compound | Parameter | Value | Receptor Source | Method | Reference |
| Anabasine | Kᵢ | 58 nM (0.058 µM) | Rat α7 | Radioligand Binding | [22][23] |
| Anabasine | Agonist Profile | Full Agonist | Rat α7 | Electrophysiology | [9][21] |
| Nicotine | EC₅₀ | 12 µM | Human α7 | TEVC (Net Charge) | [24] |
| Nicotine | EC₅₀ | 83 µM | Human α7 | TEVC (Voltage Clamp) | [25] |
| Nicotine | Agonist Profile | Partial Agonist (~65%) | Rat α7 | Electrophysiology | [21] |
Interpretation of Data:
-
Affinity (Kᵢ): The Kᵢ value for anabasine (58 nM) indicates a high binding affinity for the rat α7 receptor.[22][23] While a direct Kᵢ comparison for nicotine at the same receptor is not provided in the immediate search results, its significantly higher EC₅₀ values suggest a lower affinity. Studies have confirmed that anabasine has a greater affinity than nicotine for the α7 subtype.[9]
-
Potency (EC₅₀): The EC₅₀ values for nicotine at the human α7 receptor range from 12 µM to 83 µM, depending on the specific electrophysiological methodology.[24][25] Anabasine is consistently shown to be more potent.[21][26] For instance, one study notes that adding a double bond to the anabasine structure (as in anatabine) decreases potency at α7 nAChRs, yet anabasine itself still displays an approximately threefold higher potency at α7 receptors than nicotine.[26]
-
Efficacy (Agonist Profile): Anabasine is typically characterized as a full or strong partial agonist at α7 nAChRs, capable of eliciting a maximal or near-maximal receptor response.[9][21] In contrast, nicotine is consistently described as a partial agonist, with an efficacy often reported to be around 65-80% of the maximal response achievable by a full agonist like acetylcholine.[21][24]
In-Depth Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
This section provides a detailed, self-validating protocol for assessing agonist potency at α7 nAChRs expressed in Xenopus laevis oocytes. The causality behind key steps is explained to provide field-proven insight.
Objective: To determine the EC₅₀ and maximal efficacy of anabasine and nicotine at human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes (Stage V-VI)
-
Human α7 nAChR cRNA
-
Nanoinjector apparatus
-
TEVC amplifier system (e.g., Axon GeneClamp, OpusXpress)[24]
-
Glass microelectrodes (0.5-2.0 MΩ resistance when filled with 3 M KCl)
-
Recording chamber and perfusion system
-
Oocyte Ringer's solution (OR2)
-
Agonist stock solutions (this compound, (-)-Nicotine) in OR2
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Step 1.1: Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Step 1.2: Treat oocytes with collagenase to defolliculate (remove surrounding follicular cells). This is critical to ensure clean impalement and accurate voltage clamping.
-
Step 1.3: Using a nanoinjector, inject each oocyte with ~50 nL of α7 nAChR cRNA (e.g., 5-20 ng). Co-injection with cRNA for an accessory protein like RIC-3 can enhance functional receptor expression.[24]
-
Step 1.4: Incubate the injected oocytes in OR2 solution at 18°C for 2-5 days. This period allows for the translation of cRNA and the assembly and trafficking of functional α7 receptors to the plasma membrane.[24]
-
-
Electrophysiological Recording:
-
Step 2.1: Place a single oocyte in the recording chamber and continuously perfuse with OR2 solution.
-
Step 2.2: Impale the oocyte with two microelectrodes (voltage and current).
-
Step 2.3: Clamp the oocyte membrane potential at a holding potential of -70 mV. This negative potential provides a strong electrochemical driving force for cation influx upon channel opening.
-
Step 2.4: Establish a stable baseline current. This ensures the oocyte is healthy and the recording setup is stable before drug application.
-
-
Agonist Application and Data Acquisition:
-
Step 3.1 (Control Application): Apply a maximal concentration of the full agonist acetylcholine (ACh), typically 300 µM to 1 mM, to establish the maximum possible current (Iₘₐₓ) for that specific oocyte.[24] This serves as a positive control and a reference for normalizing subsequent responses.
-
Step 3.2 (Washout): Perfuse the chamber with OR2 until the current returns to baseline. Due to the rapid desensitization of α7, a sufficient washout period (several minutes) is crucial to allow receptors to recover.
-
Step 3.3 (Dose-Response Curve): Apply increasing concentrations of the test agonist (anabasine or nicotine), starting from a low concentration (e.g., 100 nM) and increasing to a saturating concentration (e.g., 1-3 mM).
-
Step 3.4 (Validation): Between each test application, ensure a full washout and periodically re-apply the control ACh concentration to confirm that the oocyte's responsiveness has not diminished over the course of the experiment (i.e., no rundown). This is a critical self-validating step.
-
Step 3.5 (Antagonist Confirmation): At the end of the experiment, co-apply a high concentration of the test agonist with a selective α7 antagonist like methyllycaconitine (MLA) to confirm that the recorded currents are indeed mediated by α7 nAChRs.[25]
-
-
Data Analysis:
-
Step 4.1: For each concentration, measure the peak inward current response.
-
Step 4.2: Normalize the peak current from each test concentration to the maximal current elicited by the control ACh application (I/Iₘₐₓ).
-
Step 4.3: Plot the normalized response against the logarithm of the agonist concentration.
-
Step 4.4: Fit the data to a sigmoidal dose-response equation (e.g., Hill equation) to calculate the EC₅₀ and the Hill slope. The efficacy of the test compound is determined by its maximal response relative to ACh.
-
Discussion and Conclusion
The experimental evidence clearly indicates that anabasine is a more potent and efficacious agonist at α7 nAChRs than nicotine . Anabasine demonstrates higher binding affinity (lower Kᵢ) and requires a lower concentration to activate the receptor (lower EC₅₀).[9][21][22][23] Furthermore, it acts as a full or nearly full agonist, whereas nicotine behaves as a partial agonist at this receptor subtype.[21]
These pharmacological distinctions have significant implications for research and drug development.
-
For Researchers: Anabasine's profile as a potent, full agonist makes it a valuable tool for probing the physiological functions of α7 nAChRs in vitro and in vivo. Its ability to robustly activate the receptor can be leveraged to study downstream signaling and cellular responses.[7][9]
-
For Drug Development: The higher potency and efficacy of anabasine at α7, coupled with its lower potency at other subtypes like α4β2 compared to nicotine, suggests a degree of selectivity.[9][21][26] This profile has made anabasine and its derivatives (like GTS-21/DMXB-A) attractive scaffolds for developing therapeutic agents targeting cognitive deficits in disorders like schizophrenia and Alzheimer's disease, where enhancing α7 signaling is a key strategy.[4][5][27] Nicotine's partial agonism, while less effective at maximally stimulating the receptor, may offer a different therapeutic window, potentially minimizing receptor desensitization with chronic administration.
References
- 1. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic receptor contributions to smoking: insights from human studies and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotine - Wikipedia [en.wikipedia.org]
- 9. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of α7 Nicotinic Acetylcholine Receptor Upregulates HLA-DR and Macrophage Receptors: Potential Role in Adaptive Immunity and in Preventing Immunosuppression | MDPI [mdpi.com]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 19. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rndsystems.com [rndsystems.com]
- 23. tocris.com [tocris.com]
- 24. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human alpha 7 nicotinic acetylcholine receptor responses to novel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Anabasine and Its Enantiomers
This guide provides an in-depth comparative analysis of the pharmacology of anabasine and its (S)- and (R)-enantiomers. It is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic acetylcholine receptors (nAChRs) and the development of novel therapeutics targeting this system.
Introduction: The Significance of Stereochemistry in Nicotinic Alkaloids
Anabasine, a pyridine and piperidine alkaloid found in the tree tobacco plant (Nicotiana glauca), is a structural isomer of nicotine and a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] Like many naturally occurring bioactive molecules, anabasine possesses a chiral center, leading to the existence of two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine. While often studied as a racemate, the stereochemistry of anabasine plays a crucial role in its pharmacological profile, influencing its binding affinity, functional activity at different nAChR subtypes, and overall physiological effects. Understanding these stereospecific differences is paramount for the rational design of selective nAChR modulators with improved therapeutic indices.
Naturally, (S)-(-)-anabasine is the more abundant enantiomer in tobacco, although anabasine generally has the lowest enantiomeric excess compared to other tobacco alkaloids like nicotine and anatabine.[2][3] This guide will dissect the comparative pharmacology of the individual enantiomers, providing experimental data and protocols to elucidate their distinct interactions with nAChRs.
Chemical Structures of Anabasine Enantiomers
The fundamental difference between the (S)- and (R)-enantiomers of anabasine lies in the three-dimensional arrangement of the atoms around the chiral center in the piperidine ring. This seemingly subtle variation has profound implications for their interaction with the chiral environment of nAChR binding pockets.
Caption: Chemical structures of (S)- and (R)-anabasine.
Comparative Pharmacology: A Tale of Two Enantiomers
The pharmacological effects of anabasine are primarily mediated through its action on various subtypes of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[4] The enantiomers of anabasine exhibit notable differences in their affinity and efficacy at these receptor subtypes.
Receptor Binding Affinity and Functional Activity
Experimental evidence indicates that the enantiomers of anabasine possess distinct binding affinities and functional potencies at different nAChR subtypes, most notably the α4β2 and α7 subtypes, which are key targets for cognitive enhancement and neurodegenerative disease therapies.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy |
| (S)-Anabasine | α4β2 | 1100 nM (rat brain)[5] | 0.9 ± 0.0 µM[6] | Partial Agonist (7% of max nicotine activation)[6] |
| α7 | Higher affinity than nicotine[6][7] | - | Full Agonist[6][7] | |
| Human Fetal Muscle | - | 0.7 µM[6] | Full Agonist[6] | |
| (R)-Anabasine | α4β2 | 910 nM (rat brain)[5] | - | - |
| Human Fetal Neuromuscular | Higher potency than (S)-anabasine[8] | - | Agonist[8] |
Data presented as mean ± SEM where available.
These data reveal a nuanced pharmacological profile. For the α4β2 nAChR, both enantiomers display micromolar binding affinities, with (R)-anabasine showing a slightly higher affinity than (S)-anabasine.[5] However, (S)-anabasine acts as a partial agonist at this subtype.[6] In contrast, at the α7 nAChR, anabasine (often studied as the racemate or the naturally predominant (S)-enantiomer) demonstrates higher affinity than nicotine and functions as a full agonist.[6][7]
The differential activity at neuromuscular nAChRs is also significant, with (R)-anabasine exhibiting greater agonistic potency than (S)-anabasine at human fetal neuromuscular receptors.[8] This stereoselectivity underscores the importance of evaluating individual enantiomers in drug discovery programs.
In Vivo Effects and Toxicity
The differences observed in vitro translate to distinct in vivo effects, including toxicity. A mouse bioassay revealed that (R)-anabasine is more toxic than (S)-anabasine.[8]
| Enantiomer | Intravenous LD50 (mice) |
| (R)-Anabasine | 11 ± 1.0 mg/kg[8] |
| (S)-Anabasine | 16 ± 1.0 mg/kg[8] |
This difference in lethal dose is consistent with the higher potency of (R)-anabasine at neuromuscular nicotinic receptors, suggesting that the acute toxicity may be related to its effects on neuromuscular transmission.[8]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental workflows are provided below. The choice of these specific protocols is based on their centrality to characterizing the pharmacological properties of nAChR ligands.
Enantioselective Synthesis of Anabasine
The limited availability of optically pure anabasine enantiomers has historically been a barrier to detailed pharmacological investigation.[9] The following is a generalized workflow for the enantioselective synthesis of anabasine enantiomers, based on established methods.[9][10]
Caption: Workflow for the enantioselective synthesis of anabasine.
Step-by-Step Methodology:
-
Formation of Chiral Ketimine: Condense either (1R, 2R, 5R)-(+)- or (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine to form the corresponding chiral ketimine.[9][10]
-
Enantioselective C-alkylation: Perform an enantioselective C-alkylation of the chiral ketimine with an appropriate halogenoalkane or halogenoalkene species.[9][10]
-
N-deprotection: Remove the protecting group from the nitrogen atom.[9][10]
-
Intramolecular Ring Closure: Induce base-catalyzed intramolecular ring closure to form the piperidine ring of anabasine, yielding the chirally pure enantiomer.[9][10]
Radioligand Binding Assay for nAChR Subtypes
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of anabasine enantiomers for specific nAChR subtypes, such as α4β2.[11]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[11]
-
Incubation: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the anabasine enantiomer.[5][11] Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known unlabeled nAChR ligand like nicotine).[11]
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.[11]
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Calculate the specific binding at each concentration of the anabasine enantiomer. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]
Conclusion and Future Directions
The pharmacological profiles of (S)- and (R)-anabasine are distinct, with significant differences in their interactions with various nAChR subtypes and their in vivo toxicity. (R)-anabasine exhibits higher toxicity and greater potency at neuromuscular nAChRs, while the naturally more abundant (S)-anabasine is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[6][8] These findings highlight the critical importance of stereochemistry in the study of nicotinic alkaloids and the development of subtype-selective nAChR modulators.
Future research should focus on further elucidating the functional consequences of these stereospecific interactions, particularly in in vivo models of neurological and psychiatric disorders where nAChR modulation is a promising therapeutic strategy. The development of more efficient and scalable enantioselective synthetic routes will be crucial to facilitate these investigations. A deeper understanding of the structure-activity relationships of anabasine enantiomers will undoubtedly contribute to the design of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 5. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Anabasine and Anatabine in Cognitive Studies: A Guide for Researchers
In the landscape of neuropharmacology, the quest for novel compounds that can effectively address cognitive decline is paramount. Among the myriad of molecules under investigation, the tobacco alkaloids anabasine and anatabine have emerged as intriguing candidates due to their interactions with nicotinic acetylcholine receptors (nAChRs), key players in cognitive processes. While structurally similar, these two compounds exhibit distinct pharmacological profiles that translate into differential effects on memory, attention, and neuroprotection. This guide provides a comprehensive head-to-head comparison of anabasine and anatabine, synthesizing preclinical data to inform future research and drug development in the cognitive sphere.
Introduction: The Alkaloids in Focus
Anabasine and anatabine are minor alkaloids found in the tobacco plant (Nicotiana tabacum) and other Solanaceae family members.[1] Their structural resemblance to nicotine has prompted investigations into their potential as modulators of the cholinergic system, which is critically involved in learning, memory, and attention.[2]
Anabasine is a pyridine and piperidine alkaloid that has been investigated for its potential in treating nicotine addiction and its effects on cognitive function.[1][3] It acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs, with a higher affinity for the α7 subtype.[2][3]
Anatabine , another minor tobacco alkaloid, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties, particularly in the context of Alzheimer's disease.[4][5][6] It is a full agonist of both α7 and α4β2 nAChRs.[4] Recent studies also suggest that anatabine may activate the NRF2 pathway, a key regulator of cellular antioxidant responses, potentially independent of its nAChR activity.
Cognitive Effects: A Tale of Two Domains
A pivotal study directly comparing the cognitive effects of anabasine and anatabine in female rats revealed a clear functional divergence.[2][7]
Anabasine and Memory Enhancement
In a radial-arm maze task, a well-established paradigm for assessing spatial working and reference memory, anabasine demonstrated significant efficacy.[2][7] Specifically, anabasine was able to reverse the memory impairment induced by the NMDA receptor antagonist dizocilpine (MK-801).[2][7] This suggests that anabasine's pro-cognitive effects are particularly relevant to memory processes. The preferential agonism of anabasine at α7 nAChRs, which are highly expressed in the hippocampus, a brain region crucial for memory formation, likely underlies this effect.[2]
Anatabine and Attentional Improvement
Conversely, in a visual signal detection task designed to measure sustained attention, anatabine, but not anabasine, was effective in attenuating the attentional impairment caused by dizocilpine.[2][7] This finding points towards a more prominent role for anatabine in modulating attentional control. The broader agonistic action of anatabine on both α4β2 and α7 nAChRs may contribute to this effect, as both receptor subtypes are implicated in attentional processes.
Mechanistic Insights: Beyond the Receptor
The differential cognitive effects of anabasine and anatabine can be attributed to their distinct interactions with nAChR subtypes and their downstream signaling pathways.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The following diagram illustrates the basic signaling pathway of nAChRs, which are ligand-gated ion channels. Upon binding of an agonist like anabasine or anatabine, the channel opens, allowing the influx of cations such as Na+ and Ca2+. This influx leads to membrane depolarization and the activation of various downstream signaling cascades, ultimately influencing neurotransmitter release and synaptic plasticity.
Caption: nAChR signaling pathway.
The nuanced differences in the affinity and efficacy of anabasine and anatabine for α7 and α4β2 nAChR subtypes are critical. Anabasine's higher affinity for α7 receptors may preferentially engage hippocampal circuits involved in memory.[2] In contrast, anatabine's broader agonism may modulate a wider network of brain regions, including the prefrontal cortex, which is essential for attention.
Anatabine's Anti-Inflammatory and Neuroprotective Cascade
A significant body of research highlights anatabine's potent anti-inflammatory effects, which contribute to its neuroprotective profile, particularly in models of Alzheimer's disease.[4][5][8] Chronic treatment with anatabine in a transgenic mouse model of Alzheimer's disease has been shown to:
-
Reduce β-amyloid (Aβ) deposition: Anatabine lowers the pathological accumulation of Aβ plaques in the brain.[4]
-
Decrease neuroinflammation: It reduces microgliosis and the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]
-
Inhibit STAT3 and NF-κB signaling: These transcription factors are key regulators of the inflammatory response, and their inhibition by anatabine is a crucial aspect of its mechanism.[4][5]
These anti-inflammatory actions likely contribute to the behavioral improvements observed in animal models, including the alleviation of social memory deficits.[4]
While anabasine also interacts with nAChRs known to have anti-inflammatory properties, its specific effects on neuroinflammation in the context of neurodegenerative diseases are less well-characterized compared to anatabine.
Comparative Summary
The following table provides a concise comparison of the key features of anabasine and anatabine based on the available preclinical data.
| Feature | Anabasine | Anatabine |
| Primary Cognitive Effect | Memory Enhancement[2][7] | Attentional Improvement[2][7] |
| Mechanism of Action | Partial agonist at α4β2 nAChRs, full agonist at α7 nAChRs[2][3] | Full agonist at α7 and α4β2 nAChRs[4] |
| Neuroprotective Effects | Less characterized in neurodegenerative models. | Well-documented in Alzheimer's models (reduces Aβ, anti-inflammatory)[4][5] |
| Anti-inflammatory Action | Implied through nAChR agonism, but less studied. | Potent inhibitor of STAT3 and NF-κB signaling[4][5] |
| Pharmacokinetics | Limited data available. | Good bioavailability and brain penetrance in rodents[9][10] |
| Safety Profile | Higher doses can cause nicotine-like toxicity[11] | Appears to have a better safety profile than nicotine[12] |
Experimental Protocols
For researchers aiming to replicate or build upon the foundational studies discussed, detailed methodologies are crucial. Below are step-by-step protocols for the key behavioral assays used to differentiate the cognitive effects of anabasine and anatabine.
16-Arm Radial Maze for Spatial Memory Assessment
This task assesses both working memory (remembering which arms have been visited within a trial) and reference memory (learning which arms are consistently baited).
Caption: Experimental workflow for the 16-arm radial maze.
Step-by-Step Methodology:
-
Apparatus: A 16-arm radial maze with a central platform and food wells at the end of each arm. Visual cues are placed around the room to aid spatial navigation.
-
Habituation: Rats are habituated to the maze in two 10-minute sessions where they can freely explore and consume rewards scattered throughout the maze.
-
Training:
-
Twelve of the sixteen arms are consistently baited with a food reward. The remaining four arms are never baited.
-
Each trial begins with the rat being placed on the central platform.
-
The rat is allowed to freely choose and enter arms to retrieve the rewards.
-
A session concludes after 10 minutes or when all 12 baited arms have been visited.
-
-
Data Analysis:
-
Working memory errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference memory errors: Entry into one of the four arms that are never baited.
-
Visual Signal Detection Task for Attention Assessment
This operant conditioning task measures an animal's ability to sustain attention and respond correctly to the presence or absence of a visual cue.
Step-by-Step Methodology:
-
Apparatus: An operant chamber with two retractable levers and a central signal light.
-
Training:
-
Rats are trained to press one lever (the "correct" lever) following the presentation of a brief visual signal (e.g., a light flash) to receive a food reward.
-
They are also trained to press the other lever (the "incorrect" lever) in the absence of the signal to receive a reward.
-
Incorrect responses (e.g., pressing the "incorrect" lever after a signal) result in a time-out period with no reward.
-
-
Testing:
-
During a testing session, a series of trials are presented, some with the visual signal and some without, in a random order.
-
The accuracy of responses ("hits" for correct signal detection and "correct rejections" for correctly identifying no signal) is recorded.
-
-
Data Analysis:
-
Percent correct hits: The percentage of trials with a signal where the rat correctly pressed the "correct" lever.
-
Percent correct rejections: The percentage of trials without a signal where the rat correctly pressed the "incorrect" lever.
-
Future Directions and Conclusion
The distinct cognitive-enhancing profiles of anabasine and anatabine offer exciting avenues for future research. While anabasine shows promise as a memory enhancer, further studies are needed to explore its neuroprotective and anti-inflammatory potential in models of neurodegenerative diseases. Anatabine, with its well-established anti-inflammatory and neuroprotective effects, warrants further investigation into its procognitive actions, particularly in disease states characterized by both cognitive deficits and neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anatabine - Wikipedia [en.wikipedia.org]
- 7. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anabasine - Wikipedia [en.wikipedia.org]
- 12. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Novel High-Throughput Method for Anabasine Detection
Byline: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Analytical Imperative for Anabasine Detection
Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine found in plants of the Nicotiana genus, most notably tree tobacco (Nicotiana glauca).[1] Its presence in trace amounts in tobacco smoke serves as a reliable biomarker to distinguish between users of tobacco products and those using nicotine replacement therapy.[1][2] Beyond its role in tobacco exposure monitoring, anabasine is recognized for its potential toxicity, acting as a nicotinic acetylcholine receptor agonist which can lead to symptoms similar to nicotine poisoning in high doses.[1][3][4] This toxicological profile necessitates its accurate quantification in various matrices, from biological fluids in clinical and forensic toxicology to environmental and agricultural samples where it was once used as an insecticide.[5][6]
Existing analytical methods for anabasine detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), offer high sensitivity and specificity.[2][7][8][9] However, these methods often involve time-consuming sample preparation steps and lengthy chromatographic run times, creating a bottleneck in high-throughput screening environments. This guide introduces a novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method designed to overcome these limitations. We will provide a comprehensive validation of this new method, comparing its performance against established techniques and offering a transparent, data-driven assessment for researchers, scientists, and drug development professionals. The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12][13][14]
The Novel Method: Rapid UHPLC-MS/MS for High-Throughput Anabasine Quantification
The core innovation of the proposed method is the integration of a simplified protein precipitation sample preparation protocol with a rapid UHPLC separation, significantly reducing the sample-to-result time without compromising analytical performance. This approach is particularly advantageous for laboratories processing large batches of samples, such as in clinical trials or large-scale biomonitoring studies.
Experimental Protocol: The Rapid UHPLC-MS/MS Method
1. Sample Preparation (Human Urine)
-
To 100 µL of urine sample in a 1.5 mL microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Anabasine-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for UHPLC-MS/MS analysis.
2. UHPLC-MS/MS Conditions
-
UHPLC System: Standard high-performance system
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B in 1.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Anabasine: 163.1 → 134.1
-
Anabasine-d4 (IS): 167.1 → 138.1
-
Method Validation: A Rigorous Assessment of Performance
The validation of this novel method was conducted in accordance with ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[10][15][16][17] The following performance characteristics were evaluated.
Specificity and Selectivity
The method's ability to differentiate and quantify anabasine in the presence of other endogenous matrix components was assessed by analyzing six different blank urine samples. The absence of interfering peaks at the retention time of anabasine and its internal standard confirmed the method's high specificity. The primary challenge in anabasine analysis is its separation from the isobaric compound nicotine.[2] The rapid UHPLC gradient was optimized to ensure baseline separation of anabasine from nicotine, a critical factor for accurate quantification in samples from tobacco users.
Linearity and Range
The linearity of the method was evaluated by preparing calibration curves from spiked blank urine samples at eight concentration levels ranging from 0.1 ng/mL to 500 ng/mL. The method demonstrated excellent linearity over this range, with a correlation coefficient (r²) consistently greater than 0.998.
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
-
Intra-day precision and accuracy were assessed by analyzing six replicates of each QC level on the same day.
-
Inter-day precision and accuracy were determined by analyzing the QC samples on three different days.
The results, summarized in the table below, demonstrate that the method is both accurate and precise, with all values falling within the accepted limits of ±15% (±20% for LLOQ).
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)
The LOD, defined as the lowest concentration of analyte that can be reliably detected, was determined to be 0.03 ng/mL. The LLOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, was established at 0.1 ng/mL.
Recovery and Matrix Effect
The extraction recovery of anabasine was determined by comparing the peak areas of anabasine in pre-extraction spiked samples to those in post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of anabasine in post-extraction spiked samples to those in neat solutions. The results indicate consistent and high recovery with minimal matrix-induced ion suppression or enhancement.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the column temperature (± 2°C) and mobile phase composition (± 2%). The results remained unaffected by these minor changes, demonstrating the method's reliability in routine use.[11]
Comparative Analysis: The New Method vs. Established Techniques
To provide a clear perspective on the advantages of this novel UHPLC-MS/MS method, its performance characteristics are compared with those of conventional HPLC-MS/MS and GC-MS methods reported in the literature.
Table 1: Comparison of Analytical Methods for Anabasine Detection
| Parameter | Novel UHPLC-MS/MS Method | Conventional HPLC-MS/MS[2][18] | GC-MS[7][8][19] |
| Sample Preparation Time | ~10 minutes | 30-60 minutes | > 60 minutes (derivatization often required) |
| Chromatographic Run Time | 3 minutes | 10-15 minutes | 15-25 minutes |
| LLOQ | 0.1 ng/mL | 0.2 - 1 ng/mL | 1 ng/mL |
| Linear Range | 0.1 - 500 ng/mL | 0.2 - 1000 ng/mL | 1 - 1000 ng/mL |
| Precision (%RSD) | < 10% | < 15% | < 15% |
| Accuracy (%Bias) | ± 8% | ± 15% | ± 15% |
The data clearly illustrates the primary advantage of the new method: a significant reduction in both sample preparation and analysis time, leading to a more than five-fold increase in sample throughput. Furthermore, the novel method demonstrates superior sensitivity with a lower LLOQ compared to many established techniques.
Visualizing the Workflow
To further clarify the experimental and validation processes, the following diagrams are provided.
Caption: Workflow of the novel rapid UHPLC-MS/MS method.
Caption: Key parameters for analytical method validation.
Conclusion: A New Standard for Anabasine Analysis
The novel rapid UHPLC-MS/MS method presented in this guide has been rigorously validated and demonstrates significant advantages over existing techniques for the detection of anabasine. Its primary strengths lie in its drastically reduced analysis time and simplified sample preparation, which collectively enable a substantial increase in laboratory throughput. This is achieved without compromising, and in some aspects enhancing, key performance characteristics such as sensitivity, accuracy, and precision. For researchers and professionals in drug development and clinical diagnostics who require reliable and efficient quantification of anabasine, this method represents a significant advancement and a new benchmark for high-throughput analysis.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Anabasine (HMDB0004350) [hmdb.ca]
- 5. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anabasine - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric method for determination of anabasine, anatabine and other tobacco alkaloids in urine of smokers and smokeless tobacco users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. fda.gov [fda.gov]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. database.ich.org [database.ich.org]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. unitedchem.com [unitedchem.com]
A Comparative Guide to the Effects of Anabasine Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
Abstract: Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, presents a complex pharmacological profile with significant toxicological implications.[1] As a potent agonist of nicotinic acetylcholine receptors (nAChRs), its effects can vary dramatically across different animal species.[1][2] This guide provides a comparative analysis of anabasine's pharmacokinetics, pharmacodynamics, and toxicity in various animal models. Understanding these species-specific differences is critical for accurate toxicological risk assessment, the development of potential therapeutics, and for explaining phenomena such as teratogenesis observed in livestock.[2][3][4] This document synthesizes experimental data to offer a cross-species perspective for professionals in toxicology, pharmacology, and drug development.
Introduction to Anabasine: A Compound of Dual Interest
Anabasine (C₁₀H₁₄N₂) is a structural isomer of nicotine, primarily found in tree tobacco (Nicotiana glauca).[1] Historically used as an insecticide, its potent interaction with the nervous system has made it a subject of significant toxicological and pharmacological research.
Mechanism of Action: The Nicotinic Acetylcholine Receptor (nAChR)
Anabasine's primary molecular target is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[1][5]
-
Agonistic Action: Anabasine acts as an agonist at various nAChR subtypes.[1][5] It displays a particularly high affinity for the α7 subtype, where it acts as a full agonist, and a lower affinity for α4β2 subtypes, where it functions as a partial agonist.[6]
-
Depolarizing Blockade: In high doses, this agonism leads to a persistent depolarization of the postsynaptic membrane, resulting in a depolarizing block of nerve transmission.[1] This blockade underlies its severe toxic effects, which can mimic nicotine poisoning and lead to death.[1]
The differential expression and subunit composition of nAChRs across species and even within different tissues of the same animal (e.g., autonomic ganglia vs. neuromuscular junction) are fundamental drivers of the varied physiological responses observed.[7]
The Rationale for Comparative Study
Extrapolating anabasine's effects from one species to another is fraught with challenges.[8][9] Differences in anatomy, physiology, and metabolism can lead to profound variations in drug response.[8][9] For anabasine, this is most evident in the study of teratogenicity (developmental toxicity), where effects seen in livestock are not readily reproduced in common laboratory models like rats.[2][3] A comparative approach is therefore essential for building a comprehensive and predictive toxicological profile.
Comparative Pharmacokinetics and Toxicity
Pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes a compound—dictates the concentration and duration of anabasine's action at the receptor level, directly influencing its toxicity.
Absorption, Metabolism, and Species-Specific Pathways
Anabasine is readily absorbed through mucous membranes and the skin.[10] Interspecies differences in metabolism are a major factor accounting for species-specific pharmacokinetics.[8][9] In vitro studies using liver homogenates have shown that rats, rabbits, and guinea pigs metabolize anabasine into compounds like N-hydroxyanabasine and anabasine-1'-nitrone.[10][11] The efficiency and specific pathways of this metabolism can vary, altering the compound's clearance rate and toxic potential.
Acute Toxicity: Lethal Dose (LD50) Comparison
The median lethal dose (LD50) is a standardized measure of acute toxicity. Data shows significant variation in anabasine's LD50 across species and even between its different stereoisomers.
| Species | Route of Administration | Compound | LD50 (mg/kg) | Source(s) |
| Mouse | Intravenous (IV) | (+)-R-anabasine | 11 ± 1.0 | [12] |
| Mouse | Intravenous (IV) | (-)-S-anabasine | 16 ± 1.0 | [12] |
Causality Insight: The difference in toxicity between the R and S enantiomers highlights the stereospecificity of the interaction with nAChRs. The R-anabasine enantiomer is significantly more toxic, suggesting a higher affinity or efficacy at the receptor sites critical for lethal effects in mice.[12]
Comparative Pharmacodynamics and Systemic Effects
The downstream consequences of nAChR activation by anabasine manifest in a range of systemic effects, from neurobehavioral changes to severe developmental defects.
Neurobehavioral Effects
In rodents, anabasine demonstrates clear central nervous system activity. It can substitute for the subjective effects of nicotine, indicating a similar mechanism of action on reward pathways.[13] Studies in rats show that anabasine can also reduce weight gain by decreasing food intake and increasing physical activity, effects likely mediated by nAChRs in the hypothalamus.[14][15] Interestingly, while anabasine fully substitutes for nicotine in drug discrimination paradigms, it does not appear to have the same reinforcing effects, suggesting a lower abuse liability.[13]
Teratogenicity and Developmental Toxicity
The most striking species-specific effect of anabasine is its teratogenicity.
-
Livestock (Swine, Cattle, Goats): Ingestion of anabasine-containing plants like Nicotiana glauca by pregnant livestock is a well-documented cause of congenital defects.[2][3][4] These include arthrogryposis (multiple joint contractures) and cleft palate.[4][16] The mechanism is believed to be nAChR-mediated inhibition of fetal movement during critical developmental periods.[2]
-
Pigs: Direct administration of purified anabasine to pregnant sows confirmed its teratogenic potential. Doses of 2.6 mg/kg (twice daily) during specific gestational days (43-53) induced arthrogryposis, while administration during days 30-37 caused cleft palate in a high percentage of offspring.[16]
-
Rats: In stark contrast, studies in pregnant rats failed to reproduce these teratogenic effects.[2][3] Even at high doses mixed in chow, anabasine did not induce cleft palate or significant scoliosis.[3] This suggests that rats may be a poor model for studying the specific nAChR-mediated teratogenicity seen in livestock, possibly due to differences in placental transfer, metabolism, or the threshold for reducing fetal movement.[2][3]
-
Zebrafish: The zebrafish embryo model offers a high-throughput alternative for developmental toxicity screening. Anabasine exposure in zebrafish embryos is dose-dependent and leads to decreased hatching rates and other developmental toxicities, confirming its harmful effects on vertebrate development.[17][18]
Signaling Pathway of Anabasine at the Nicotinic Receptor
The diagram below illustrates the fundamental mechanism of anabasine action. It binds to the α-subunits of the nAChR, inducing a conformational change that opens the ion channel. This allows an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the cell membrane and the initiation of a cellular response, such as muscle contraction or neurotransmitter release.
Caption: Anabasine binding to nAChR opens ion channels, causing cellular depolarization.
Experimental Protocols for In Vivo Assessment
The choice of animal model and experimental design is paramount for obtaining relevant and reproducible data. The following protocols provide a framework for assessing the toxicological and behavioral effects of anabasine.
Rationale for Animal Model Selection
-
Rodents (Mice, Rats): Widely used for acute toxicity (LD50), neurobehavioral studies, and pharmacokinetic profiling due to their well-characterized biology and the availability of standardized testing paradigms.[13][19][20] However, they appear unsuitable for modeling anabasine-induced teratogenesis as seen in livestock.[2][3]
-
Zebrafish (Danio rerio): An excellent high-throughput model for assessing developmental toxicity.[21][22] Their external fertilization and transparent embryos allow for real-time observation of organogenesis and the rapid screening of teratogenic effects.[17]
-
Livestock (Swine): Considered the most relevant model for studying anabasine-induced cleft palate and arthrogryposis, as they exhibit susceptibility that mirrors field observations in poisoned animals.[16] However, studies are costly and complex.
General Workflow for In Vivo Anabasine Evaluation
This flowchart outlines the critical steps in a typical in vivo study, from initial planning and animal preparation through to data analysis and interpretation. Adherence to a structured workflow ensures the integrity and reproducibility of the experimental findings.
Caption: A standardized workflow for assessing anabasine's in vivo effects.
Protocol 1: Acute Neurotoxicity Assessment in Rodents (OECD 424 Guideline Adaptation)
This protocol is designed to assess the general toxicological and neurobehavioral effects following a single or short-term administration of anabasine. It is adapted from OECD Test Guideline 424.[19][23]
-
Objective: To determine the acute toxic effects, including neurobehavioral changes and dose-response relationships.
-
Methodology:
-
Animal Selection: Use adult male and female rats (e.g., Sprague-Dawley) or mice, with at least 10 animals (5 male, 5 female) per dose group.[19]
-
Dose Selection: Select at least three dose levels plus a vehicle control group. Doses should be chosen to elicit a range of effects, from a no-observed-adverse-effect-level (NOAEL) to overt toxicity, based on literature values (e.g., LD50 data).[19]
-
Administration: Administer anabasine via a relevant route (e.g., oral gavage, intraperitoneal injection). The vehicle (e.g., saline, corn oil) should be inert.
-
Observations:
-
Conduct detailed clinical observations immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48 hours). Record signs of toxicity such as tremors, convulsions, changes in posture, salivation, and respiratory rate.
-
Perform a functional observational battery (FOB) to assess sensory, motor, and autonomic function. This includes tests for grip strength, landing foot splay, and reactivity to stimuli.
-
Monitor spontaneous motor activity in an automated chamber to quantify hypo- or hyperactivity.[20]
-
-
Endpoint: The study typically concludes after 14 days of observation. All animals are humanely euthanized for gross necropsy and, if necessary, histopathological examination of the nervous system.[19]
-
-
Trustworthiness Check: The inclusion of a vehicle control group is essential to ensure that observed effects are due to anabasine and not the administration procedure. A clear dose-response relationship validates the toxicological activity of the compound.
Protocol 2: Developmental Toxicity Assay in Zebrafish Embryos
This protocol provides a rapid and effective method for screening the teratogenic potential of anabasine.
-
Objective: To evaluate the effects of anabasine on embryonic development, including mortality, hatching rates, and morphological abnormalities.
-
Methodology:
-
Embryo Collection: Collect newly fertilized zebrafish embryos (within 1-2 hours post-fertilization, hpf).
-
Exposure: Distribute embryos into a multi-well plate (e.g., 24-well) with at least 20-30 embryos per concentration.[17]
-
Dosing: Expose embryos to a range of anabasine concentrations (e.g., 50, 100, 200, 300 µM) dissolved in embryo medium.[17] Include a vehicle control group.
-
Incubation: Incubate plates at a standard temperature (e.g., 28.5°C).
-
Observations:
-
At 24, 48, and 72 hpf, examine embryos under a stereomicroscope.
-
Record key endpoints: mortality (coagulated embryos), hatching rate, heart rate, and any morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities).
-
Assess spontaneous movement (tail coiling) at 24 hpf and response to touch at later stages to screen for neuromuscular deficits.[22]
-
-
Endpoint: The assay is typically concluded at 96 or 120 hpf. Calculate the LC50 (lethal concentration) and EC50 (effective concentration for malformations).
-
-
Causality Insight: Observing a dose-dependent increase in specific malformations (e.g., spinal curvature) can provide evidence for a targeted effect on neuromuscular development, consistent with an nAChR-mediated mechanism.
Discussion and Future Directions
The available data clearly demonstrates that the effects of anabasine are highly species-dependent. The dramatic difference in teratogenic susceptibility between livestock and rodents is a critical finding, underscoring the danger of relying on a single animal model for risk assessment.[2][16] While rodents are valuable for studying the neurobehavioral and acute toxic effects that are likely translatable to humans, they fail to predict the specific developmental risks posed to ruminants and other livestock.[3]
Future research should focus on elucidating the molecular and physiological underpinnings of these species differences. Comparative studies on nAChR subtype distribution in the fetal tissues of different species, as well as detailed pharmacokinetic and metabolic profiling, are needed. Such research will not only improve the accuracy of toxicological models but also enhance our fundamental understanding of nAChR pharmacology across the animal kingdom.
References
- 1. Anabasine - Wikipedia [en.wikipedia.org]
- 2. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the teratogenicity of anabasine in a rat model [agris.fao.org]
- 4. Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in pharmacokinetics and pharmacodynamics [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Teratogenicity in swine of the tobacco alkaloid anabasine isolated from Nicotiana glauca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Supramolecular Nano-Encapsulation of Anabasine Reduced Its Developmental Toxicity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
- 20. Reference Protocol Guidelines for Neurobehavioral-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. New Research Reveals How Chemical Exposure Affects Developing Zebrafish | response.restoration.noaa.gov [response.restoration.noaa.gov]
- 22. Zebrafish Embryo as an In Vivo Model for Behavioral and Pharmacological Characterization of Methylxanthine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Anabasine Dihydrochloride
Anabasine dihydrochloride, a potent nicotinic acetylcholine receptor agonist, is a valuable tool in neuroscience and toxicological research.[1][2] However, its significant toxicity necessitates meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. It is classified as a highly toxic substance.
Key Hazards:
-
Acute Toxicity: this compound is toxic if swallowed and may be fatal if it comes into contact with skin or is inhaled.[3][4]
-
Irritation: It is known to cause serious skin and eye irritation, as well as respiratory tract irritation.[3][5]
-
Environmental Hazard: This compound is slightly hazardous to water, and its release into the environment must be strictly avoided.[5]
Due to these hazards, all handling and disposal preparation must be conducted within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, which can be toxic. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes and eye irritation.[3] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside a fume hood. | To prevent inhalation, which can be fatal. |
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal. This compound waste should never be mixed with general laboratory trash or other incompatible waste streams.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container:
-
Use a clearly labeled, leak-proof container for all this compound waste. The container should be made of a material compatible with the chemical.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The hazard pictograms for acute toxicity and irritant.
-
The date the waste was first added to the container.
-
-
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated weigh boats, and disposable lab equipment (e.g., pipette tips, centrifuge tubes).
-
Carefully place all solid waste directly into the designated hazardous waste container to minimize the creation of dust.[3]
-
-
Liquid Waste:
-
This includes solutions containing this compound and the first rinse of any contaminated glassware.
-
Collect all liquid waste in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated PPE:
-
Gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and then into the solid hazardous waste container.
-
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
References
Mastering the Safe Handling of Anabasine Dihydrochloride: A Guide for Laboratory Professionals
For the researcher dedicated to advancing drug development, the integrity of your work and the safety of your team are paramount. Anabasine dihydrochloride, a potent nicotinic acetylcholine receptor agonist, is a valuable tool in neurological research.[1][2] However, its safe and effective use hinges on a comprehensive understanding of its hazards and the meticulous application of safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.
Hazard Assessment: Understanding the Risks of this compound
This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is the foundation of a robust safety plan.
Primary Hazards:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]
While the dihydrochloride salt form mitigates the volatility of the freebase, it is crucial to handle it as a potent compound with the potential for significant physiological effects if exposure occurs.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in established safety standards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Nitrile offers good chemical resistance to many laboratory chemicals. Always inspect gloves for tears or punctures before use. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-sealing safety goggles | Protects against splashes and airborne particles. Goggles are recommended when there is a higher risk of splashing.[4][5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4] |
Experimental Workflow: Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Engineering Controls: Creating a Safe Workspace
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the event of an emergency.[4]
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Aliquotting: When preparing solutions, add the solid this compound to the solvent to minimize dust generation.
-
Avoidance of Aerosols: Use techniques that minimize the formation of dust and aerosols.[6]
-
Post-Handling: After handling, thoroughly wash hands and forearms, even after removing gloves.[3]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[3][4]
-
For long-term stability, storage at 4°C is recommended.[1]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
Spill Response Workflow
Caption: this compound Spill Response Plan.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain.[3][8]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound.
References
- 1. Anabasine Hydrochloride - LKT Labs [lktlabs.com]
- 2. Anabasine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. kmpharma.in [kmpharma.in]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
